Product packaging for Methyl 2-methoxy-5-sulfamoylbenzoate(Cat. No.:CAS No. 33045-52-2)

Methyl 2-methoxy-5-sulfamoylbenzoate

Cat. No.: B120666
CAS No.: 33045-52-2
M. Wt: 245.25 g/mol
InChI Key: MKDYDRQLKPGNNU-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-sulfamoylbenzoate is also referred to as 2-methoxy-5-sulfamoyl methyl benzoate or methyl 5-(aminosulphonyl)-2-methoxybenzoate.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO5S B120666 Methyl 2-methoxy-5-sulfamoylbenzoate CAS No. 33045-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxy-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDYDRQLKPGNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057718
Record name Methyl 5-sulfamoyl-o-anisate
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Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33045-52-2
Record name Methyl 2-methoxy-5-sulfamoylbenzoate
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Record name Methyl 5-sulfamoyl-o-anisate
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Record name Methyl 5-sulfamoyl-o-anisate
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Record name Methyl 5-sulphamoyl-o-anisate
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Record name METHYL 5-SULFAMOYL-O-ANISATE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, a key intermediate in the pharmaceutical industry. The information is tailored for professionals in research and drug development.

Core Properties and Identifiers

This compound is a white to off-white solid compound.[1] It is also known by several synonyms, including 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide and Methyl 5-(aminosulfonyl)-2-methoxybenzoate.[2]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 33045-52-2[1][3]
Molecular Formula C₉H₁₁NO₅S[1][3]
IUPAC Name This compound[2]
InChI Key MKDYDRQLKPGNNU-UHFFFAOYSA-N
SMILES String COC(=O)c1cc(ccc1OC)S(N)(=O)=O
EC Number 251-358-1[3]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 245.25 g/mol [1][3]
Appearance White to off-white solid[1]
Melting Point 175-177 °C[4][5][6][7]
Boiling Point 439.8 °C at 760 mmHg[1]
Density 1.36 g/cm³[1]
Solubility Slightly soluble in DMSO and Methanol[1][3]
pKa 9.94 ± 0.60 (Predicted)[3]
Storage Temperature 2-8°C[1][3]

Synthesis of this compound

The synthesis of this compound has evolved from traditional multi-step processes to more efficient, environmentally friendly methods.

Traditional Synthesis Route

Historically, the synthesis involved several steps starting from salicylic acid or methyl salicylate, including methylation, chlorosulfonation, amination, and esterification.[3][4][8] This process is known for being lengthy and generating significant chemical waste, which complicates large-scale industrial production.[8][9]

Modern, High-Yield Synthesis Protocol

A more recent and efficient method starts from methyl 2-methoxy-5-chlorobenzoate. This streamlined process offers a high yield, good quality, and is more environmentally friendly, making it suitable for industrial applications.[10][11][12]

Experimental Protocol: Novel Synthesis Method

This protocol is adapted from a patented high-yield synthesis process.[8][10][11]

1. Materials and Equipment:

  • 1000ml reaction flask with reflux apparatus
  • Methyl 2-methoxy-5-chlorobenzoate (0.25 mol)
  • Sodium aminosulfonate (0.25 mol)
  • Cuprous bromide (0.0125 mol) as a catalyst[8][10]
  • Tetrahydrofuran (THF) (300g) as a solvent[8][10]
  • Activated carbon[8]

2. Procedure:

  • Add 300g of tetrahydrofuran and 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate to the reaction flask.[8]
  • Add 1.8g of cuprous bromide (0.0125mol) and 25.7g (0.25mol) of sodium aminosulfonate.[8]
  • Raise the temperature to 65°C and maintain for 12 hours.[8]
  • After the reaction is complete, add 2g of activated carbon to the mixture for decolorization and filter while hot to remove the catalyst and by-product sodium chloride.[8][10]
  • Concentrate the filtrate under reduced pressure to obtain the final product.[8][10]

3. Results:

  • Product: this compound as a white crystalline powder.[8]
  • Yield: Approximately 94.5% - 96.55%.[8][11]
  • Purity: ~99.5% (as determined by HPLC).[8][11]

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_output Product & By-products R1 Methyl 2-methoxy- 5-chlorobenzoate P1 Combine reactants in flask R1->P1 R2 Sodium Aminosulfonate R2->P1 Cat Cuprous Bromide Cat->P1 Sol Tetrahydrofuran (Solvent) Sol->P1 P2 Heat to 65°C for 12h P1->P2 P3 Add activated carbon (Decolorization) P2->P3 P4 Hot filtration P3->P4 P5 Concentrate under reduced pressure P4->P5 Waste Catalyst & NaCl (Removed by filtration) P4->Waste Prod Methyl 2-methoxy- 5-sulfamoylbenzoate P5->Prod

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its primary application is in the production of antipsychotic drugs.[4][8]

Key Therapeutic Areas:

  • Antipsychotics: It is an important intermediate for Sulpiride and Levosulpiride, which are used to treat schizophrenia and depression.[3][4][8]

  • Anticoagulants: Used as a reactant in the preparation of anticoagulant compounds.[3][4]

  • Antiviral Agents: It is a reactant for synthesizing HCV NS5B polymerase inhibitors.[3][4]

  • Neurodegenerative Diseases: Employed in creating therapeutic drugs for neurodegenerative conditions.[3][4]

  • Oral Hypoglycemic Agents: Serves as a building block for oral medications used to manage blood sugar levels.[3][4]

Role as a Pharmaceutical Intermediate

The following diagram illustrates the role of this compound as a key precursor in the synthesis of the antipsychotic drug Sulpiride.

G cluster_precursors Starting Materials cluster_synthesis Synthesis Step cluster_product Final Active Pharmaceutical Ingredient P1 Methyl 2-methoxy- 5-sulfamoylbenzoate S1 Reaction at 90-100°C under Nitrogen P1->S1 P2 (S)-1-ethyl-2- aminomethylpyrrolidine P2->S1 FP Sulpiride S1->FP

Caption: Role of this compound in Sulpiride synthesis.[8]

Spectroscopic Data

While detailed spectra are best obtained from suppliers or spectral databases, summary information is available.

  • 13C NMR Spectra: A 13C NMR spectrum for this compound is available from Sigma-Aldrich.[2]

  • Mass Spectrometry: Predicted collision cross section (CCS) values have been calculated for various adducts, such as [M+H]+ (149.0 Ų) and [M+Na]+ (157.5 Ų).[13]

Safety and Handling

According to its Material Safety Data Sheet (MSDS), this compound requires standard laboratory precautions for handling solid chemicals.[5]

Table 3: Safety and Handling Guidelines

PrecautionRecommendation
Personal Protective Equipment Eyeshields, gloves, and suitable protective clothing should be worn. In case of inadequate ventilation, use respiratory protection.[5]
Handling Avoid release to the environment. Wash hands and exposed areas after handling.[5]
Storage Store in a dry place in the original, tightly closed container.[5] Stable under normal conditions, but direct sunlight, air contact, and moisture should be avoided.[5]
Accidental Release Evacuate unnecessary personnel. Clear up spills rapidly by scoop or vacuum.[5]
First Aid Move to fresh air if inhaled. Wash skin with soap and water. Rinse eyes cautiously with water for several minutes. Rinse mouth if ingested and seek medical advice if feeling unwell.[5]

Conclusion

This compound is a fundamentally important intermediate for the pharmaceutical industry. Its well-defined physical and chemical properties, combined with modern, efficient synthesis routes, make it a valuable precursor for a range of therapeutic agents, most notably antipsychotics like Sulpiride. Proper handling and storage are essential to maintain its stability and purity for research and manufacturing purposes.

References

Technical Guide: Methyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-52-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate, with CAS number 33045-52-2, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] It is most notably utilized in the synthesis of antipsychotic medications such as Sulpiride and Levosulpiride.[1] This compound is also a versatile reactant in the preparation of various other therapeutic agents, including anticoagulants, HCV NS5B polymerase inhibitors, and treatments for neurodegenerative diseases.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Physiochemical Properties

This compound is a white to off-white solid crystalline powder at room temperature.[3] Its key physiochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 33045-52-2[4][5][6]
Molecular Formula C₉H₁₁NO₅S[4][6][7]
Molecular Weight 245.25 g/mol [4][5][6]
IUPAC Name This compound[4]
Synonyms 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide, Methyl 5-(aminosulfonyl)-2-methoxybenzoate, Methyl 5-sulfamoyl-2-methoxybenzoate[4][5][7]
Appearance White to off-white solid/crystalline powder[3]
Melting Point 175-177 °C[2][5][7][8]
Boiling Point 439.8 °C at 760 mmHg[3]
Density 1.36 g/cm³[3]
Solubility Slightly soluble in DMSO and Methanol[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A traditional method involves the multi-step process of methylation, chlorosulfonation, amination, and esterification starting from salicylic acid.[1] However, this method is often associated with lengthy procedures and significant waste generation.[1]

A more efficient and environmentally friendly approach has been developed, which is detailed below.

Modern Synthetic Route: Experimental Protocol

This novel synthesis method utilizes methyl 2-methoxy-5-chlorobenzoate as a starting material.

Reaction Scheme:

Synthesis_Workflow Methyl 2-methoxy-5-chlorobenzoate Methyl 2-methoxy-5-chlorobenzoate Reaction Mixture Reaction Mixture Methyl 2-methoxy-5-chlorobenzoate->Reaction Mixture Add Sodium aminosulfonate Sodium aminosulfonate Sodium aminosulfonate->Reaction Mixture Add Cuprous bromide (catalyst) Cuprous bromide (catalyst) Cuprous bromide (catalyst)->Reaction Mixture Add Tetrahydrofuran (solvent) Tetrahydrofuran (solvent) Tetrahydrofuran (solvent)->Reaction Mixture Add Crude Product Crude Product Reaction Mixture->Crude Product Heat (65°C, 12h) Purified Product Purified Product Crude Product->Purified Product Filter with activated carbon Concentrate under reduced pressure Sulpiride_Synthesis This compound This compound Sulpiride Sulpiride This compound->Sulpiride Reacts with (S)-1-ethyl-2-aminomethylpyrrolidine (S)-1-ethyl-2-aminomethylpyrrolidine (S)-1-ethyl-2-aminomethylpyrrolidine->Sulpiride Reacts with

References

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the production of antipsychotic drugs such as Sulpiride and Levosulpiride.[1] This document collates critical data including physicochemical properties, detailed synthetic protocols, and a foundational understanding of its molecular architecture. The information presented is intended to support research and development efforts within the pharmaceutical and chemical industries.

Molecular Structure and Chemical Identity

This compound is a complex organic molecule belonging to the benzoate ester and sulfonamide functional group classes. Its structural integrity is crucial for its role as a precursor in the synthesis of pharmacologically active compounds.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 33045-52-2
Chemical Formula C₉H₁₁NO₅S
Molecular Weight 245.25 g/mol [2]
PubChem CID 118390
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC
InChI InChI=1S/C9H11NO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13)

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and reaction optimization.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 175-177 °C[2][3][4][5][6]
Boiling Point 439.8 °C at 760 mmHg (Predicted)[5]
Density 1.36 g/cm³ (Predicted)[5]
Flash Point 219.8 °C (Predicted)[5]
Appearance White to off-white crystalline powder[7]
Solubility DMSO (Slightly), Methanol (Slightly)

Synthesis Protocols

The synthesis of this compound is a critical process for the pharmaceutical industry. Two primary synthetic routes are commonly employed: a traditional multi-step synthesis from salicylic acid and a more modern, efficient one-step process.

Traditional Multi-Step Synthesis

This route involves the methylation, chlorosulfonation, amination, and esterification of salicylic acid.[1] While established, this process is known for its length and the generation of significant chemical waste.[1]

Diagram 2: Traditional Synthesis Workflow

G SalicylicAcid Salicylic Acid Methylation Methylation SalicylicAcid->Methylation Chlorosulfonation Chlorosulfonation Methylation->Chlorosulfonation Amination Amination Chlorosulfonation->Amination Esterification Esterification Amination->Esterification Product This compound Esterification->Product

Caption: Multi-step synthesis from salicylic acid.

An optimized version of this multi-step synthesis has been reported with the following key steps:

  • Synthesis of 2-methoxybenzoic acid: Salicylic acid is reacted with sodium hydroxide and subsequently with dimethyl sulfate.

  • Synthesis of 2-methoxy-5-chlorosulfonylbenzoic acid: The resulting 2-methoxybenzoic acid is reacted with chlorosulfonic acid.

  • Synthesis of 2-methoxy-5-aminosulfonylbenzoic acid: The chlorosulfonated intermediate is then reacted with concentrated ammonia.

  • Esterification to Methyl 2-methoxy-5-aminosulfonylbenzoate: The final step involves the esterification of the carboxylic acid with methanol in the presence of sulfuric acid.[1]

Novel One-Step Synthesis

A more efficient and environmentally friendly one-step synthesis has been developed to overcome the drawbacks of the traditional method. This process demonstrates a higher yield and better quality with reduced waste generation.

Experimental Protocol:

  • To a 1000 ml reaction flask equipped with a reflux apparatus, add 300 g of tetrahydrofuran (THF), 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, and a catalyst such as cuprous bromide or cuprous chloride.

  • Add sodium aminosulfinate to the mixture.

  • Heat the reaction mixture to a controlled temperature between 40-65 °C and maintain for 8-16 hours.

  • After the reaction is complete, add activated carbon for decolorization and filter the hot solution to remove the activated carbon, catalyst, and by-product sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dry the product under vacuum at 60 °C to yield this compound as a white crystalline powder.

This method has been shown to produce yields of up to 96.55% with a purity of 99.51% as determined by HPLC.

Diagram 3: One-Step Synthesis Workflow

G Reactants Methyl 2-methoxy-5-chlorobenzoate + Sodium aminosulfinate Reaction Reaction in THF with CuBr catalyst (40-65°C) Reactants->Reaction Workup Decolorization (Activated Carbon) & Filtration Reaction->Workup Isolation Concentration & Vacuum Drying Workup->Isolation Product This compound Isolation->Product

Caption: Efficient one-step synthesis process.

Spectroscopic Data

While detailed experimental spectra are not publicly available in comprehensive databases, data from related compounds and intermediates suggest the expected spectral characteristics. The characterization of the final product and its intermediates is typically confirmed by ¹H NMR and HPLC.[1]

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺246.04308
[M+Na]⁺268.02502
[M-H]⁻244.02852
[M+NH₄]⁺263.06962

Note: These values are predicted and serve as a guide for mass spectrometry analysis.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of the antipsychotic drug Sulpiride and its levorotatory enantiomer, Levosulpiride.[1] These drugs are used in the treatment of schizophrenia and other psychotic disorders. The purity and quality of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient.

Conclusion

This technical guide has summarized the essential information regarding the molecular structure, properties, and synthesis of this compound. The data presented, including chemical identifiers, physicochemical properties, and detailed synthesis protocols, provides a solid foundation for researchers and professionals in the field. The development of a novel, efficient one-step synthesis marks a significant advancement in the production of this vital pharmaceutical intermediate, offering a more sustainable and cost-effective alternative to traditional methods. Further research to fully characterize the spectroscopic properties of this compound is encouraged to enhance its application in drug development.

References

An In-Depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate (C9H11NO5S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxy-5-sulfamoylbenzoate is a key chemical intermediate with the formula C9H11NO5S. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and primary application in the pharmaceutical industry, particularly in the synthesis of the atypical antipsychotic drug sulpiride and its active levorotatory enantiomer, levosulpiride. Detailed experimental protocols for its synthesis and subsequent conversion to sulpiride are provided, along with a thorough examination of the pharmacological mechanism of action of these derivatives as selective dopamine D2 receptor antagonists. This document also includes quantitative bioactivity and toxicity data, presented in structured tables for clarity. Visualizations of the synthetic workflow and the dopamine D2 receptor signaling pathway are included to facilitate a deeper understanding of its utility in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C9H11NO5S[2]
Molecular Weight 245.25 g/mol [2]
CAS Number 33045-52-2[2]
Melting Point 175-177 °C[3]
Appearance White to off-white solid[1]
Synonyms 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide, Methyl 5-(aminosulfonyl)-2-methoxybenzoate, Methyl 5-sulfamoyl-2-methoxybenzoate[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.[4]

Experimental Protocol

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate

  • Sodium aminosulfinate

  • Cuprous bromide (catalyst)

  • Tetrahydrofuran (THF, solvent)

  • Activated carbon

Procedure:

  • In a reaction flask equipped with a reflux condenser, add tetrahydrofuran (THF).

  • To the THF, add methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate in a molar ratio of 1:1.05-1.2.

  • Add cuprous bromide as a catalyst.

  • Heat the reaction mixture to a temperature of 45-60°C and maintain for 10-14 hours.

  • After the reaction is complete, add activated carbon to the mixture for decolorization and filter the hot solution to remove the activated carbon, catalyst, and by-product sodium chloride.

  • The filtrate is then concentrated under reduced pressure to yield this compound.[4]

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification Methyl 2-methoxy-5-chlorobenzoate Methyl 2-methoxy-5-chlorobenzoate Reaction Reaction Methyl 2-methoxy-5-chlorobenzoate->Reaction Sodium aminosulfinate Sodium aminosulfinate Sodium aminosulfinate->Reaction Solvent: THF Solvent: THF Solvent: THF->Reaction Catalyst: Cuprous bromide Catalyst: Cuprous bromide Catalyst: Cuprous bromide->Reaction Temperature: 45-60°C Temperature: 45-60°C Temperature: 45-60°C->Reaction Time: 10-14h Time: 10-14h Time: 10-14h->Reaction Decolorization (Activated Carbon) Decolorization (Activated Carbon) Reaction->Decolorization (Activated Carbon) Filtration Filtration Decolorization (Activated Carbon)->Filtration Concentration Concentration Filtration->Concentration Product This compound Concentration->Product

Synthesis workflow for this compound.

Application in the Synthesis of Sulpiride and Levosulpiride

This compound is a crucial intermediate in the synthesis of sulpiride, an atypical antipsychotic, and its more active S-enantiomer, levosulpiride.[1]

Experimental Protocol for Sulpiride Synthesis

Materials:

  • This compound

  • (S)-1-ethyl-2-aminomethylpyrrolidine (for Levosulpiride) or racemic 1-ethyl-2-aminomethylpyrrolidine (for Sulpiride)

  • Ethanol

Procedure:

  • In a reaction vessel, combine this compound and (S)-1-ethyl-2-aminomethylpyrrolidine.

  • Heat the mixture to 90-100°C for approximately 5 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to 80°C.

  • Add ethanol and stir under reflux for 10 minutes.

  • Cool the mixture to 5°C and stir for 2 hours to facilitate precipitation.

  • Filter the solid product, wash with ethanol, and dry at 65°C to obtain Levosulpiride.

Pharmacological Activity of Derivatives

Sulpiride and levosulpiride, synthesized from this compound, are selective antagonists of the dopamine D2 receptor.[5] This antagonism is the basis of their therapeutic effects.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. By blocking these receptors, sulpiride and levosulpiride prevent the inhibitory effect of dopamine, leading to a normalization of dopaminergic neurotransmission in brain regions where it is dysregulated.[5]

Dopamine D2 Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Activates Sulpiride / Levosulpiride Sulpiride / Levosulpiride Sulpiride / Levosulpiride->D2 Receptor Blocks Gαi/o Gαi/o D2 Receptor->Gαi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Produces ATP ATP ATP->Adenylyl Cyclase Substrate PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects

Dopamine D2 receptor signaling and the antagonistic action of sulpiride/levosulpiride.
Quantitative Bioactivity Data

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of sulpiride and levosulpiride for dopamine receptors.

CompoundReceptorBioactivity TypeValue (nM)SpeciesReference(s)
(-)-Sulpiride (Levosulpiride)Dopamine D2Ki39Rat[6]
(-)-Sulpiride (Levosulpiride)Dopamine D2 (long)Ki120Human[6]
(-)-Sulpiride (Levosulpiride)Dopamine D2 (short)Ki51Human[6]
(-)-Sulpiride (Levosulpiride)Dopamine D2IC50210Rat
(-)-Sulpiride (Levosulpiride)Dopamine D3Ki~13N/A
(-)-Sulpiride (Levosulpiride)Dopamine D4Ki~1000N/A[7]
SulpirideDopamine D2Ki~15N/A[8]
SulpirideDopamine D2IC50128N/A[6]

Toxicity Data

Acute toxicity data for sulpiride is presented below. Levosulpiride has been shown to have lower acute toxicity than the racemic mixture.[9]

CompoundTestRouteSpeciesValueReference(s)
SulpirideLD50OralRat (male)7200 mg/kg
SulpirideLD50OralRat (female)6000 mg/kg
SulpirideLD50OralMouse (male)3400 mg/kg
SulpirideLD50OralMouse (female)2300 mg/kg
SulpirideLD50IntraperitonealRat (male)220 mg/kg
SulpirideLD50IntraperitonealRat (female)150 mg/kg

Other Potential Applications

While the primary and well-documented application of this compound is in the synthesis of sulpiride and its derivatives, some literature suggests its utility as a reactant in the preparation of other classes of therapeutic agents, including anticoagulants, HCV NS5B polymerase inhibitors, and oral hypoglycemic agents.[1] However, specific examples of marketed or clinical-stage drugs in these classes derived from this particular intermediate, along with their detailed synthetic protocols, are not widely available in the public scientific literature. The synthesis of various benzamide and sulfonamide derivatives for these therapeutic targets is an active area of research.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward and high-yielding synthesis makes it an economically viable starting material. Its role as a key building block for the atypical antipsychotic sulpiride and its more potent enantiomer levosulpiride is well-established. The detailed understanding of the mechanism of action of these dopamine D2 receptor antagonists provides a clear rationale for their therapeutic use. While its application in other therapeutic areas is plausible, further research and publication of specific synthetic routes and biological activities are needed to fully realize its potential in drug discovery and development. This guide provides a solid foundation of the known synthesis, properties, and applications of this compound for researchers and professionals in the field.

References

Physical and chemical properties of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a crucial precursor in the manufacturing of sulpiride and levosulpiride, antipsychotic drugs used in the treatment of schizophrenia and depression.[1] The compound's utility also extends to the development of anticoagulants, HCV NS5B polymerase inhibitors, and therapeutic agents for neurodegenerative diseases and oral hypoglycemic conditions.[1] A thorough understanding of its physical and chemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes in drug discovery and development.

This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its chemical characteristics to support research and development activities.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and development settings.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₅S[2][3]
Molecular Weight 245.25 g/mol [2][3]
Appearance White to off-white solid
Melting Point 175-177 °C[1][4][5]
Boiling Point 439.8 °C (Predicted)[1]
Density 1.360 g/cm³ (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol[1]
pKa 9.94 ± 0.60 (Predicted)[1]
LogP 0.78[4]
CAS Number 33045-52-2[2][6]

Spectral Data

While a comprehensive set of spectral data is crucial for unequivocal identification and characterization, publicly available information is limited.

  • ¹³C NMR: The ¹³C NMR spectrum is available through the Sigma-Aldrich catalog on PubChem.[7]

  • Infrared (IR) Spectroscopy: Detailed IR spectral data is not currently available in public databases.

  • Mass Spectrometry (MS): While exact mass is reported, detailed mass spectrometry data is not publicly available. The monoisotopic mass is predicted to be 245.0358 Da.[8]

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and determination of key physical properties of this compound are provided below. These protocols are based on established methods and specific examples found in the literature.

Synthesis Protocols

Two primary synthetic routes for this compound have been reported: a traditional four-step process starting from salicylic acid and a more recent, efficient one-pot synthesis.

1. Optimized Four-Step Synthesis from Salicylic Acid

This traditional route involves etherification, sulfonyl chlorination, amination, and esterification. The process has been optimized to achieve a total yield of approximately 63.7%.

  • Step 1: Etherification of Salicylic Acid

    • Yield: 92.6%

  • Step 2: Sulfonyl Chlorination of 2-methoxybenzoic acid

    • Yield: 95.7%

  • Step 3: Amination of 2-methoxy-5-chlorosulfonylbenzoic acid

    • Yield: 75.8%

  • Step 4: Esterification of 2-methoxy-5-sulfamoylbenzoic acid

    • Yield: 97.4%

2. Novel One-Pot Synthesis

A more efficient method involves the direct condensation of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate. This process is advantageous due to its shorter reaction time, high yield, and reduced environmental impact.[9]

  • Reactants: Methyl 2-methoxy-5-chlorobenzoate, Sodium aminosulfinate

  • Catalyst: Cuprous bromide[9]

  • Solvent: Tetrahydrofuran (THF)[9]

  • Reaction Conditions: 45-60 °C for 10-14 hours[9]

  • Yield: Up to 96.55%[9]

  • Purity (by HPLC): >99.5%[9]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound is typically performed using reverse-phase HPLC.

  • Mobile Phase: 700 mL water and 200 mL methanol

  • Detection Wavelength: 240 nm

  • Flow Rate: 1.0 mL/min

  • Sample Preparation: 0.01 g of the sample is diluted to 25 mL with the mobile phase.

  • Injection Volume: 5 µL

Determination of Physical Properties: Step-by-Step Procedures

The following are generalized, yet detailed, protocols for determining the key physical properties of a solid organic compound like this compound.

1. Melting Point Determination (Capillary Method)

This method provides a melting range, which is an indicator of purity.[10][11][12][13]

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Obtain a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

    • The packed sample height should be 2-3 mm.[11][12]

  • Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point (175 °C).[11][12]

    • Decrease the heating rate to 1-2 °C per minute.[11][12]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[12]

    • Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[12]

2. Solubility Determination (Shake-Flask Method)

This equilibrium method determines the maximum concentration of the compound that dissolves in a given solvent.[14]

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent (e.g., DMSO, Methanol) in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow any undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a suitable membrane filter (e.g., 0.45 µm) is recommended.[14]

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.[14]

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

3. pKa Determination (Potentiometric Titration)

This method is suitable for determining the dissociation constant of the sulfonamide group.[15][16]

  • Procedure:

    • Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode into the sample solution.

    • Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • Plot the pH of the solution against the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Visualizing Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis methods for this compound.

G cluster_0 Optimized Four-Step Synthesis A Salicylic Acid B Etherification (Yield: 92.6%) A->B C 2-Methoxybenzoic Acid B->C D Sulfonyl Chlorination (Yield: 95.7%) C->D E 2-Methoxy-5-chlorosulfonylbenzoic Acid D->E F Amination (Yield: 75.8%) E->F G 2-Methoxy-5-sulfamoylbenzoic Acid F->G H Esterification (Yield: 97.4%) G->H I This compound H->I

Caption: Optimized four-step synthesis workflow.

G cluster_1 Novel One-Pot Synthesis reactant1 Methyl 2-methoxy-5-chlorobenzoate reaction Condensation Reaction (45-60 °C, 10-14 h) Yield: >95% reactant1->reaction reactant2 Sodium Aminosulfinate reactant2->reaction catalyst Cuprous Bromide catalyst->reaction solvent THF solvent->reaction product This compound reaction->product

Caption: Efficient one-pot synthesis workflow.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties, as well as the synthesis and analysis, of this compound. The presented data and protocols are intended to support researchers, scientists, and drug development professionals in their work with this important pharmaceutical intermediate. A comprehensive understanding of these characteristics is essential for the efficient and controlled use of this compound in the synthesis of life-saving medicines. Further investigation into the detailed spectral characterization would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the physical and chemical properties of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This guide includes quantitative data, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate its synthetic pathways.

Physicochemical Properties

This compound is a white to off-white solid compound.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 33045-52-2[1][2]
Molecular Formula C₉H₁₁NO₅S[1][3]
Molecular Weight 245.25 g/mol [1][2][3]
Melting Point 175-177 °C[2][4][5][6]
Boiling Point 439.8 °C at 760 mmHg[1]
Density 1.36 g/cm³[1]
Appearance White to off-white solid[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Purity ≥98%[2][3]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of this compound.

This compound is a crucial intermediate for antipsychotic drugs such as Sulpiride and Levosulpiride.[7] A modern synthesis approach is designed to be more efficient and generate less waste compared to traditional methods that start from salicylic acid.[7][8]

Protocol: A Novel Synthesis Method[7]

  • Reaction Setup: To a 1000ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran, 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g of cuprous bromide (0.0125 mol), and 25.7g (0.25 mol) of sodium aminosulfonate.[7]

  • Reaction Conditions: The mixture is heated to 65°C and maintained at this temperature for 12 hours.[7]

  • Purification: After the reaction is complete, 2g of activated carbon is added to the mixture, and it is filtered while hot.[7]

  • Isolation: The filtrate is then concentrated under reduced pressure to yield dry this compound as a white crystalline powder.[7]

This method reports a yield of 94.5% and a purity of 99.51% as determined by HPLC.[7]

The purity of the synthesized this compound can be determined using the following HPLC method.[7][9]

HPLC Conditions: [7][9]

  • Mobile Phase: A mixture of 700ml water and 200ml methanol.[7][9]

  • Detection Wavelength: 240nm.[7][9]

  • Flow Rate: 1.0 ml/min.[7][9]

  • Sample Preparation: 0.01g of the sample is diluted to 25ml with the mobile phase.[7][9]

  • Injection Volume: 5µl.[7][9]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and utility of this compound.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Purification cluster_product Final Product start Methyl 2-methoxy-5- chlorobenzoate reaction Reaction at 65°C for 12h start->reaction reagent1 Sodium Aminosulfonate reagent1->reaction reagent2 Cuprous Bromide (Catalyst) reagent2->reaction reagent3 Tetrahydrofuran (Solvent) reagent3->reaction purification Hot Filtration with Activated Carbon reaction->purification isolation Concentration under Reduced Pressure purification->isolation product Methyl 2-methoxy-5- sulfamoylbenzoate isolation->product

Caption: Workflow for the synthesis of this compound.

Traditional_Synthesis_Route A Salicylic Acid B Methylation A->B C Chlorosulfonation B->C D Amination C->D E Esterification D->E F Methyl 2-methoxy-5- sulfamoylbenzoate E->F

Caption: Traditional multi-step synthesis route starting from salicylic acid.

Application_Pathway intermediate This compound reaction Reaction at 90-100°C intermediate->reaction reagent (S)-1-ethyl-2-aminomethylpyrrolidine reagent->reaction drug Sulpiride / Levosulpiride (Antipsychotic Drug) reaction->drug Leads to

Caption: Role as an intermediate in the synthesis of Sulpiride.

References

Technical Guide: Spectral Analysis of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, comprising a substituted benzene ring with methoxy, sulfamoyl, and methyl ester functional groups, gives rise to a unique spectral signature. This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While exhaustive searches of scientific databases and literature did not yield publicly available experimental spectra for this compound, this guide presents predicted spectral data alongside detailed, generalized experimental protocols for obtaining such spectra. This information is intended to serve as a valuable reference for researchers involved in the synthesis, purification, and characterization of this important molecule.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
Synonyms 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide, Methyl 5-(aminosulfonyl)-2-methoxybenzoate
CAS Number 33045-52-2
Molecular Formula C₉H₁₁NO₅S
Molecular Weight 245.25 g/mol
Melting Point 175-177 °C
Appearance White to off-white powder

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of the compound's chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.35d1HAr-H (H-6)
~7.95dd1HAr-H (H-4)
~7.10d1HAr-H (H-3)
~7.50br s2H-SO₂NH₂
~3.95s3H-OCH₃ (ester)
~3.90s3H-OCH₃ (aromatic)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) for aromatic protons are expected to be in the range of 2-9 Hz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~165.0C=OEster carbonyl
~162.0CAr-C (C-2)
~135.0CAr-C (C-5)
~133.0CHAr-C (C-6)
~131.0CHAr-C (C-4)
~121.0CAr-C (C-1)
~113.0CHAr-C (C-3)
~56.5CH₃-OCH₃ (aromatic)
~52.5CH₃-OCH₃ (ester)
IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, Sharp (two bands)N-H stretch (sulfonamide)
3080-3010WeakC-H stretch (aromatic)
2960-2850WeakC-H stretch (methyl)
~1720StrongC=O stretch (ester)
1600, 1480Medium-WeakC=C stretch (aromatic)
~1340StrongS=O stretch (asymmetric, sulfonamide)
~1160StrongS=O stretch (symmetric, sulfonamide)
1250-1200StrongC-O stretch (aryl ether)
1100-1000MediumC-O stretch (ester)
MS (Mass Spectrometry)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
245Moderate[M]⁺ (Molecular Ion)
214High[M - OCH₃]⁺
186Moderate[M - COOCH₃]⁺
166High[M - SO₂NH₂]⁺
135Moderate[C₇H₄O₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse and an appropriate relaxation delay.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon resonances (e.g., 0-180 ppm).

    • Use proton decoupling to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquisition (EI Mode):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the collective spectral data to confirm the structure of this compound.

G cluster_data Spectral Data Acquisition cluster_interpretation Structural Elucidation HNMR ¹H NMR FunctionalGroups Identify Functional Groups (-OCH₃, -COOCH₃, -SO₂NH₂, Ar) HNMR->FunctionalGroups Chemical Shifts, Integration, Multiplicity CNMR ¹³C NMR CarbonSkeleton Elucidate Carbon Skeleton and Connectivity CNMR->CarbonSkeleton Number and Type of Carbon Atoms IR IR Spectroscopy IR->FunctionalGroups Characteristic Absorptions MS Mass Spectrometry MolecularFormula Determine Molecular Formula and Molecular Weight MS->MolecularFormula Molecular Ion Peak MS->CarbonSkeleton Fragmentation Pattern FinalStructure Confirm Structure of This compound FunctionalGroups->FinalStructure MolecularFormula->FinalStructure CarbonSkeleton->FinalStructure

Caption: Logical workflow for the structural elucidation of this compound using combined spectral data.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural confirmation of synthesized organic molecules like this compound, ensuring the quality and integrity of materials used in research and drug development.

An In-depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate and its Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key chemical intermediate primarily utilized in the synthesis of substituted benzamide antipsychotic drugs, most notably Sulpiride and its active levorotatory enantiomer, Levosulpiride. This technical guide provides a comprehensive review of its synthesis, chemical properties, and, most importantly, the pharmacological context of its derivatives. Due to its role as a precursor, this document extends its scope to the quantitative biological data, experimental protocols, and signaling pathways associated with Sulpiride and Levosulpiride to provide a complete picture for researchers in drug development.

Chemical and Physical Properties of this compound

This compound, also known by synonyms such as 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide and Methyl 5-(aminosulfonyl)-2-methoxybenzoate, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 33045-52-2[2][3][4]
Molecular Formula C₉H₁₁NO₅S[2][3]
Molecular Weight 245.25 g/mol [2][4]
Melting Point 175-177 °C[2][5]
Appearance White to off-white crystalline powder[1]
Linear Formula CH₃OC₆H₃(SO₂NH₂)CO₂CH₃[2][4]

Synthesis of this compound

Traditional synthetic routes to this compound often involve multiple steps, including methylation, chlorosulfonation, amination, and esterification of salicylic acid, which can be lengthy and generate significant waste.[6][7] A more efficient and environmentally friendly method has been developed, offering high yields and purity.[6]

Optimized Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Methyl 2-methoxy-5-chlorobenzoate Methyl 2-methoxy-5-chlorobenzoate Reaction Heat to 65°C for 12h Methyl 2-methoxy-5-chlorobenzoate->Reaction Sodium aminosulfonate Sodium aminosulfonate Sodium aminosulfonate->Reaction Cuprous bromide (catalyst) Cuprous bromide (catalyst) Cuprous bromide (catalyst)->Reaction Tetrahydrofuran (solvent) Tetrahydrofuran (solvent) Tetrahydrofuran (solvent)->Reaction Decolorization Add activated carbon and filter while hot Reaction->Decolorization Yield: 94.5-96.55% Purity: 99.51-99.66% Isolation Concentrate filtrate under reduced pressure Decolorization->Isolation This compound This compound Isolation->this compound

Caption: Optimized synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a novel, high-yield synthesis method.[6]

  • Reaction Setup: In a 1000 mL reaction flask equipped with a reflux apparatus, add 300 g of tetrahydrofuran, 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8 g (0.0125 mol) of cuprous bromide, and 25.7 g (0.25 mol) of sodium aminosulfonate.

  • Reaction: Raise the temperature of the mixture to 65°C and maintain it for 12 hours.

  • Work-up: After the reaction is complete, add 2 g of activated carbon to the reaction mixture and filter it while hot.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain dry this compound as a white crystalline powder.

Pharmaceutical Applications: Synthesis of Sulpiride and Levosulpiride

This compound is a crucial intermediate in the production of Sulpiride and its enantiomerically pure form, Levosulpiride.[6] These drugs are selective dopamine D2 receptor antagonists with various therapeutic applications.[6]

Synthesis of Levosulpiride Workflow

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product This compound This compound Reaction Heat to 90-100°C for 5h under N₂ This compound->Reaction (S)-1-ethyl-2-aminomethylpyrrolidine (S)-1-ethyl-2-aminomethylpyrrolidine (S)-1-ethyl-2-aminomethylpyrrolidine->Reaction Precipitation Cool to 80°C and add ethanol Reaction->Precipitation Yield: 93.8% Purity: 99.2% Crystallization Cool to 5°C and stir for 2h Precipitation->Crystallization Isolation Filter, wash with ethanol, and dry at 65°C Crystallization->Isolation Levosulpiride Levosulpiride Isolation->Levosulpiride

Caption: Synthesis of Levosulpiride from its key intermediate.

Experimental Protocol: Synthesis of Levosulpiride

This protocol details the direct condensation method for synthesizing Levosulpiride.[6]

  • Reaction Setup: Add 49 g of this compound and 26.5 g of (S)-1-ethyl-2-aminomethylpyrrolidine to a reaction flask.

  • Reaction: Heat the mixture to 90-100°C under a nitrogen atmosphere for 5 hours.

  • Purification:

    • Cool the reaction mixture to 80°C and add 50 g of ethanol.

    • Reflux the mixture for 10 minutes.

    • Cool to 5°C and stir for 2 hours to induce crystallization.

  • Isolation: Filter the solid product, wash it with ethanol, and dry at 65°C to yield Levosulpiride.

Biological Activity of Levosulpiride

As this compound is an intermediate, its biological significance is realized through its derivatives. Levosulpiride exerts its therapeutic effects through a dual mechanism of action: antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.

Quantitative Biological Data
CompoundReceptorAssay TypeValueUnitReference(s)
Levosulpiride Dopamine D2Binding Affinity (Ki)~15nM
Dopamine D3Binding Affinity (Ki)~13nM
Dopamine D4Binding Affinity (Ki)1000nM
Serotonin 5-HT4Functional ActivityModerate Agonist-
Signaling Pathways

Sulpiride and Levosulpiride are selective antagonists of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o). Antagonism of this receptor is the basis for their antipsychotic effects.

G Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Activates Levosulpiride Levosulpiride Levosulpiride->D2 Receptor Blocks Gαi/o Gαi/o D2 Receptor->Gαi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Cellular Response Cellular Response cAMP->Cellular Response

Caption: Dopamine D2 receptor signaling and antagonism by Levosulpiride.

Levosulpiride also acts as a moderate agonist at serotonin 5-HT4 receptors. This action is particularly relevant to its prokinetic effects in the gastrointestinal tract, where it enhances motility.

G Levosulpiride Levosulpiride 5-HT4 Receptor 5-HT4 Receptor Levosulpiride->5-HT4 Receptor Activates Gαs Gαs 5-HT4 Receptor->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Acetylcholine Release Acetylcholine Release PKA->Acetylcholine Release Promotes Increased GI Motility Increased GI Motility Acetylcholine Release->Increased GI Motility

Caption: Serotonin 5-HT4 receptor agonism by Levosulpiride.

Experimental Protocols for Biological Assays

In Vitro Dopamine D2 Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for the D2 receptor.

  • Membrane Preparation: Prepare membranes from a tissue or cell line expressing D2 receptors (e.g., porcine striatum).

  • Assay Setup: In a series of tubes, incubate a constant concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone) and the prepared membranes with varying concentrations of the test compound (e.g., Sulpiride or Levosulpiride).

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding versus the concentration of the competing drug. Determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Serotonin 5-HT4 Receptor Functional Assay (cAMP Measurement)

This assay measures the ability of a compound to stimulate the Gs-coupled 5-HT4 receptor by quantifying the resulting increase in intracellular cyclic AMP (cAMP).

  • Cell Culture: Culture a cell line stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).

  • Assay Plate Preparation: Harvest and resuspend cells in an appropriate assay buffer. Dispense the cells into a 384-well plate.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., Levosulpiride) and add them to the cell plates.

  • Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion

This compound is a fundamentally important building block in the synthesis of the antipsychotic and prokinetic agents Sulpiride and Levosulpiride. Understanding its efficient synthesis is critical for the cost-effective production of these pharmaceuticals. Furthermore, a thorough knowledge of the pharmacological mechanisms, binding affinities, and signaling pathways of the final drug products is essential for researchers and scientists in the field of drug discovery and development. This guide provides a consolidated resource of this information to aid in these endeavors.

References

An In-depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the synthesis of various pharmaceuticals. The document details its discovery and history, physicochemical properties, and detailed experimental protocols for its synthesis and subsequent conversion to the antipsychotic drug Sulpiride. Furthermore, it elucidates the signaling pathway of Sulpiride, a prominent downstream product, to provide a complete context for the significance of this intermediate.

Discovery and History

This compound emerged as a crucial chemical intermediate in the mid-20th century, intrinsically linked to the development of the substituted benzamide class of antipsychotic drugs. Its history is closely tied to the discovery of Sulpiride in 1966 by Justin-Besançon and C. Laville at Laboratoires Delagrange in France.[1] The research program that led to Sulpiride was initially focused on improving the anti-dysrhythmic properties of procainamide, which had already yielded metoclopramide.[1] The synthesis of Sulpiride necessitated the development of its key precursor, 2-methoxy-5-sulfamoylbenzoic acid, and its methyl ester, this compound. Early patents from the 1960s related to the synthesis of Sulpiride describe methods for preparing these essential building blocks.[2]

Physicochemical and Spectral Data

This compound is a white to off-white solid. A comprehensive summary of its physicochemical and spectral data is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₁NO₅S[3][4]
Molecular Weight 245.25 g/mol [3][4]
Melting Point 175-177 °C[4][5][6]
Boiling Point 439.8 °C at 760 mmHg
Density 1.36 g/cm³
Solubility Slightly soluble in DMSO and Methanol
Appearance White to off-white crystalline powder[7]
¹H NMR Spectrum Predicted values available
¹³C NMR Spectrum Predicted values available from suppliers like Sigma-Aldrich[8]
IR Spectrum Data available from suppliers
Mass Spectrum Predicted m/z values available[9][10]

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent in the literature: a multi-step synthesis commencing from salicylic acid, and a more direct approach from methyl 2-methoxy-5-chlorobenzoate.

Synthesis from Salicylic Acid

This traditional route involves a four-step process: etherification, chlorosulfonation, amination, and finally, esterification.[11]

Experimental Protocol:

A detailed, multi-step experimental protocol for the synthesis of this compound starting from salicylic acid has been described, involving etherification, sulfonyl chloride formation, amination, and esterification, with an overall yield of approximately 63.7%.[12]

Reaction Workflow:

G Salicylic_acid Salicylic Acid Methylation Methylation (CH₃)₂SO₄, NaOH Salicylic_acid->Methylation two_methoxybenzoic_acid 2-Methoxybenzoic Acid Methylation->two_methoxybenzoic_acid Chlorosulfonation Chlorosulfonation ClSO₃H two_methoxybenzoic_acid->Chlorosulfonation two_methoxy_5_chlorosulfonylbenzoic_acid 2-Methoxy-5-chlorosulfonyl- benzoic Acid Chlorosulfonation->two_methoxy_5_chlorosulfonylbenzoic_acid Amination Amination NH₄OH two_methoxy_5_chlorosulfonylbenzoic_acid->Amination two_methoxy_5_sulfamoylbenzoic_acid 2-Methoxy-5-sulfamoyl- benzoic Acid Amination->two_methoxy_5_sulfamoylbenzoic_acid Esterification Esterification CH₃OH, H₂SO₄ two_methoxy_5_sulfamoylbenzoic_acid->Esterification final_product Methyl 2-methoxy-5- sulfamoylbenzoate Esterification->final_product

Caption: Synthesis of this compound from Salicylic Acid.

Synthesis from Methyl 2-methoxy-5-chlorobenzoate

A more contemporary and efficient method involves the direct conversion of methyl 2-methoxy-5-chlorobenzoate.[13][14][15]

Experimental Protocol:

In a 1000 mL reaction flask equipped with a reflux apparatus, 300g of tetrahydrofuran, 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 2.9g (0.02 mol) of cuprous bromide, and 28.3g (0.275 mol) of sodium aminosulfinate are added. The mixture is heated to 50°C and maintained at this temperature for 10 hours. Following the reaction, 2g of activated carbon is added, and the mixture is filtered while hot. The filtrate is then concentrated under reduced pressure and dried under vacuum at 60°C to yield this compound as a white crystalline powder. This method has a reported yield of 96.55% and a purity of 99.51% as determined by HPLC.[13]

Reaction Workflow:

G start_material Methyl 2-methoxy-5-chlorobenzoate reaction Reaction 50°C, 10 hours start_material->reaction reagents Sodium Aminosulfinate Cuprous Bromide Tetrahydrofuran reagents->reaction workup Workup Activated Carbon, Filtration, Concentration, Drying reaction->workup final_product Methyl 2-methoxy-5- sulfamoylbenzoate workup->final_product

Caption: Synthesis of this compound from its Chloro-derivative.

Application in the Synthesis of Sulpiride

This compound is a pivotal intermediate in the industrial synthesis of Sulpiride.

Experimental Protocol:

In a reaction vessel, this compound is reacted with (S)-1-ethyl-2-aminomethylpyrrolidine. The reaction is typically carried out in a high-boiling solvent such as ethylene glycol or n-butanol and heated under reflux for 20-36 hours.[16] Alternatively, the reaction can be performed without a solvent at elevated temperatures (e.g., 62-65°C for 36 hours) with a reported yield of 90%.[17] After the reaction is complete, the mixture is cooled, and the product is precipitated, often by the addition of ethanol. The crude Sulpiride is then collected by filtration, washed, and dried.[16]

Reaction Workflow:

G start_material Methyl 2-methoxy-5- sulfamoylbenzoate reaction Condensation Reaction Heat, Solvent (optional) start_material->reaction amine (S)-1-ethyl-2-aminomethyl- pyrrolidine amine->reaction workup Workup Cooling, Precipitation, Filtration, Drying reaction->workup final_product Sulpiride workup->final_product

Caption: Synthesis of Sulpiride from this compound.

Signaling Pathway of Downstream Product: Sulpiride

Sulpiride exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[18] It also shows activity at D3 and D4 receptors.[18] By blocking these receptors, Sulpiride modulates dopaminergic neurotransmission, which is implicated in the pathophysiology of psychosis.

Dopamine D2 Receptor Signaling Pathway and Sulpiride's Mechanism of Action:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2_receptor Dopamine D2 Receptor Gi_protein Gi Protein D2_receptor->Gi_protein Activates Adenylyl_cyclase Adenylyl Cyclase Gi_protein->Adenylyl_cyclase Inhibits cAMP cAMP Adenylyl_cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_response Altered Cellular Response PKA->Cellular_response Phosphorylates targets leading to Sulpiride Sulpiride Sulpiride->D2_receptor Blocks Dopamine->D2_receptor Binds to

Caption: Sulpiride blocks dopamine D2 receptors, inhibiting the Gi-coupled signaling cascade.

References

A Comprehensive Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, synonyms, and detailed experimental protocols for its synthesis and subsequent conversion into active pharmaceutical ingredients. Furthermore, it elucidates the signaling pathways associated with the therapeutic agents derived from this versatile molecule.

Chemical Identity and Properties

This compound is a sulfur-containing organic compound with a well-defined set of chemical and physical properties. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.

Synonyms and Identifiers

The compound is known by several synonyms in scientific literature and chemical databases. A comprehensive list of these names and identifiers is provided below for easy reference.

Identifier TypeValue
IUPAC Name This compound
CAS Number 33045-52-2
Molecular Formula C9H11NO5S
Synonym 1 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
Synonym 2 Methyl 5-(aminosulfonyl)-2-methoxybenzoate
Synonym 3 Methyl 5-sulfamoyl-2-methoxybenzoate
Synonym 4 2-Methoxy-5-sulfamoylbenzoic acid methyl ester
Synonym 5 5-(Aminosulfonyl)-2-methoxybenzoic acid methyl ester
EC Number 251-358-1
PubChem CID 118390
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for experimental design and process development.

PropertyValueSource
Molecular Weight 245.25 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 175-177 °C[3][4]
Boiling Point (Predicted) 439.8 ± 55.0 °C at 760 mmHg[1][3]
Density (Predicted) 1.360 ± 0.06 g/cm³[1][3]
Solubility DMSO (Slightly), Methanol (Slightly)[1][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to the antipsychotic drug Sulpiride.

Synthesis of this compound

Two primary synthetic routes are described: a traditional four-step process starting from salicylic acid and a more recent, higher-yield method.

This traditional pathway involves etherification, chlorosulfonation, amination, and esterification.

  • Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid

    • This step involves the methylation of the phenolic hydroxyl group of salicylic acid.

  • Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

    • The resulting 2-methoxybenzoic acid is then reacted with a chlorosulfonating agent to introduce the sulfonyl chloride group.

  • Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid

    • The sulfonyl chloride is then converted to a sulfonamide through amination.

  • Step 4: Esterification to this compound

    • The final step is the esterification of the carboxylic acid group to yield the target compound.

A more recent and efficient method avoids some of the harsh reagents and lengthy steps of the traditional route.[5]

  • Reaction Setup: To a 1000 mL reaction flask equipped with a reflux condenser, add 300 g of tetrahydrofuran (THF).

  • Addition of Reactants: Add 50 g (0.25 mol) of 2-methoxy-5-chlorobenzoic acid methyl ester, 3.6 g (0.025 mol) of cuprous bromide, and 26.8 g (0.26 mol) of sodium aminosulfinate.

  • Reaction Conditions: The mixture is heated to 45-60 °C and maintained at this temperature for 10-14 hours.

  • Work-up and Purification: After the reaction is complete, 2 g of activated carbon is added for decolorization. The mixture is then filtered while hot to remove the activated carbon, catalyst, and the by-product sodium chloride. The filtrate is concentrated under reduced pressure and the resulting solid is dried in a vacuum oven at 60 °C to yield this compound as a white crystalline powder. This method has a reported yield of approximately 95%.[5]

Synthesis of Sulpiride from this compound

This compound is a direct precursor to the antipsychotic drug Sulpiride.

  • Reaction Setup: In a reaction vessel, combine 98.4 g of this compound and 51.2 g of N-ethyl-2-aminomethylpyrrolidine.

  • Solvent and Reaction Conditions: Add 180 mL of glycerol to the mixture. Heat the reaction to 90-95 °C with stirring under a nitrogen atmosphere for 10 hours.

  • Work-up and Purification: After the reaction is complete, add 300 mL of water and stir. Cool the mixture to 20-30 °C. Further, cool in an ice bath to 0-5 °C for 30 minutes. The resulting precipitate is collected by filtration, washed, and dried under vacuum at 60 °C to obtain crude Sulpiride.

Signaling Pathways and Therapeutic Applications

This compound serves as a crucial building block for several classes of therapeutic agents, each with a distinct mechanism of action.

Antipsychotic Activity: Dopamine D2 Receptor Antagonism

Sulpiride, synthesized from this compound, is an atypical antipsychotic agent. Its primary mechanism of action is the selective antagonism of dopamine D2 receptors in the brain.[6][7] At lower doses, it is believed to preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[6][8] At higher doses, it acts as a postsynaptic D2 receptor antagonist, which is effective in treating the positive symptoms of schizophrenia.[6] This dual, dose-dependent action on the dopaminergic system is a key feature of its therapeutic profile.[6]

Sulpiride_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_autoreceptor D2 Autoreceptor Dopamine_release->D2_autoreceptor Negative Feedback D2_receptor Postsynaptic D2 Receptor Dopamine_release->D2_receptor Activates Signal_transduction Signal Transduction D2_receptor->Signal_transduction Sulpiride Sulpiride Sulpiride->D2_autoreceptor Antagonism (Low Dose) Sulpiride->D2_receptor Antagonism (High Dose)

Caption: Dopaminergic synapse showing Sulpiride's dual antagonism.

Antiviral Activity: HCV NS5B Polymerase Inhibition

Derivatives of this compound have been developed as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[3] This enzyme is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. By inhibiting NS5B, these drugs effectively halt viral replication. These inhibitors are classified as non-nucleoside inhibitors (NNIs), which bind to allosteric sites on the enzyme, inducing a conformational change that renders it inactive.

HCV_NS5B_Inhibition Viral_RNA HCV RNA Genome NS5B NS5B Polymerase Viral_RNA->NS5B Template Replication Viral RNA Replication NS5B->Replication Catalyzes Inhibitor Sulfamoylbenzoate Derivative (NNI) Inhibitor->NS5B Allosteric Inhibition

Caption: Inhibition of HCV replication by targeting the NS5B polymerase.

Other Potential Therapeutic Applications

While less defined, the sulfamoylbenzoate scaffold has been mentioned in the context of developing anticoagulants and treatments for neurodegenerative diseases.[3] The mechanism of action for potential anticoagulant effects would likely involve the inhibition of specific clotting factors in the coagulation cascade. For neurodegenerative diseases, the therapeutic strategy could involve modulating pathways related to oxidative stress or neuroinflammation. However, specific molecular targets for derivatives of this compound in these areas are not yet well-established in publicly available research.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its efficient synthesis and its role as a precursor to potent therapeutic agents like Sulpiride and HCV NS5B polymerase inhibitors highlight its importance in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in their efforts to develop novel therapeutics. Further investigation into the potential of this scaffold in other therapeutic areas, such as anticoagulation and neuroprotection, is warranted.

References

Methyl 2-methoxy-5-sulfamoylbenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). This document details its chemical properties, synthesis methodologies, and its application in the production of notable pharmaceuticals. Experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms are included to support research and development efforts in medicinal chemistry and drug manufacturing.

Chemical Properties and Identification

This compound, also known as Methyl 5-(aminosulfonyl)-2-methoxybenzoate, is a crucial building block in pharmaceutical synthesis.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
CAS Number 33045-52-2[1]
Molecular Formula C₉H₁₁NO₅S[2]
Molecular Weight 245.25 g/mol [2]
Melting Point 175-177 °C[1][3][4][5]
Appearance White to off-white crystalline powder[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]
InChI Key MKDYDRQLKPGNNU-UHFFFAOYSA-N[2]
SMILES COC(=O)c1cc(ccc1OC)S(N)(=O)=O

Synthesis of this compound

The synthesis of this compound is critical for the production of several antipsychotic drugs.[6][7] Various synthetic routes have been developed to improve yield, purity, and environmental impact. The traditional method starting from salicylic acid involves multiple steps, including methylation, chlorosulfonation, amination, and esterification.[6][8] More recent methods aim to shorten the process and reduce waste.[9][10]

Synthesis from Salicylic Acid

A common pathway involves a four-step process starting from salicylic acid.[8] The overall yield for this process can reach up to 63.7% with optimized reaction conditions.[8][11]

Quantitative Data for Synthesis from Salicylic Acid [8][11]

StepReactionYield (%)
1Etherification92.6
2Sulfonyl Chloride Formation95.7
3Amination75.8
4Esterification97.4
Overall 63.7

Experimental Protocol: Synthesis from Salicylic Acid [8]

A detailed, step-by-step protocol for this multi-step synthesis is outlined below, based on process optimization studies.

  • Etherification: Salicylic acid is methylated to produce 2-methoxybenzoic acid. Optimal conditions can yield up to 92.6%.[8][11]

  • Sulfonylation: The resulting 2-methoxybenzoic acid is reacted with chlorosulfonic acid to yield 2-methoxy-5-chlorosulfonylbenzoic acid. A molar ratio of 1:5 (2-methoxybenzoic acid to chlorosulfonic acid) has been found to be optimal, producing yields of up to 95.7%.[8][11]

  • Amination: The sulfonyl chloride is then aminated to form 2-methoxy-5-sulfamoylbenzoic acid, with yields reaching 75.8%.[8][11]

  • Esterification: Finally, the carboxylic acid is esterified to produce this compound with a yield of 97.4%.[8][11]

Synthesis from 2-methoxy-5-chlorobenzoic acid methyl ester

A more efficient, one-pot synthesis method has been developed to shorten the process and improve the yield.[6][9][10] This method avoids the generation of significant industrial waste associated with the traditional route.[6][10]

Quantitative Data for Synthesis from 2-methoxy-5-chlorobenzoic acid methyl ester [6][9][12]

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%) (HPLC)
2-methoxy-5-chlorobenzoic acid methyl ester, sodium aminosulfinateCuprous bromideTetrahydrofuran651294.599.51
2-methoxy-5-chlorobenzoic acid methyl ester, sodium aminosulfinateCuprous bromideTetrahydrofuran451495.0999.66
2-methoxy-5-chlorobenzoic acid methyl ester, sodium aminosulfinateCuprous chlorideTetrahydrofuran651294.599.51

Experimental Protocol: Synthesis from 2-methoxy-5-chlorobenzoic acid methyl ester [6]

  • To a 1000ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran, 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g of cuprous bromide (0.0125mol), and 25.7g (0.25mol) of sodium aminosulfonate.

  • Heat the mixture to 65°C and maintain this temperature for 12 hours.

  • After the reaction is complete, add 2g of activated carbon to the reaction mixture and filter while hot.

  • Concentrate the filtrate under reduced pressure to obtain a dry, white crystalline powder of this compound.

G cluster_0 Synthesis of this compound 2-methoxy-5-chlorobenzoic acid methyl ester 2-methoxy-5-chlorobenzoic acid methyl ester Reaction Reaction 2-methoxy-5-chlorobenzoic acid methyl ester->Reaction Sodium aminosulfinate Sodium aminosulfinate Sodium aminosulfinate->Reaction This compound This compound Reaction->this compound Cuprous bromide, THF, 65°C, 12h

Caption: Synthesis of this compound.

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several antipsychotic drugs, most notably Sulpiride and its enantiomer Levosulpiride, as well as Amisulpride.[1][13][14][15] These drugs are selective antagonists of dopamine D2 receptors.[14][16]

Synthesis of Sulpiride and Levosulpiride

The synthesis of Sulpiride and Levosulpiride involves the amide coupling of this compound with the appropriate aminomethylpyrrolidine derivative.[6][13]

Quantitative Data for Levosulpiride Synthesis [13]

ReactantsSolventReaction Time (hours)TemperatureMolar Yield (%)
(S)-2-(aminomethyl)-1-ethylpyrrolidine, this compoundn-butanol20Reflux75

Experimental Protocol: Synthesis of Levosulpiride [6][13]

  • A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine and this compound is refluxed in a high-boiling solvent such as n-butanol or ethylene glycol for 20-36 hours.[13]

  • Alternatively, 49g of this compound and 26.5g of (S)-1-ethyl-2-aminomethylpyrrolidine are reacted at 90-100°C under a nitrogen atmosphere for 5 hours.[6][7]

  • The reaction progress is monitored by thin-layer chromatography.[13]

  • Upon completion, the reaction mixture is cooled. For the neat reaction, 50g of ethanol is added at 80°C, refluxed for 10 minutes, then cooled to 5°C and stirred for 2 hours.[6][7]

  • The product is isolated by filtration, washed with ethanol, and dried at 65°C.[6][7] Purification can be further achieved by acid-base extraction followed by recrystallization.[13]

G cluster_1 Synthesis of Levosulpiride This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling (S)-2-(aminomethyl)-1-ethylpyrrolidine (S)-2-(aminomethyl)-1-ethylpyrrolidine (S)-2-(aminomethyl)-1-ethylpyrrolidine->Amide Coupling Levosulpiride Levosulpiride Amide Coupling->Levosulpiride n-butanol, reflux, 20h

Caption: Synthesis of Levosulpiride from its key intermediates.

Role in Amisulpride Synthesis

This compound is also a precursor in some synthetic routes to Amisulpride, another important antipsychotic medication that acts as a selective dopamine D2/D3 receptor antagonist.[14][15][17] The synthesis of Amisulpride involves several steps, with intermediates derived from this compound being crucial for building the final molecule.[15][18]

Biological Context: Dopamine D2 Receptor Signaling Pathway

The therapeutic effect of drugs synthesized from this compound, such as Sulpiride and Amisulpride, is primarily mediated through their antagonism of the dopamine D2 receptor.[16][19][20] The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase through an inhibitory G protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][20] By blocking this receptor, these antipsychotic drugs modulate dopaminergic neurotransmission.[16][21]

G cluster_2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gi Protein Gi Protein D2 Receptor->Gi Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Sulpiride / Amisulpride Sulpiride / Amisulpride Sulpiride / Amisulpride->D2 Receptor blocks

Caption: Dopamine D2 receptor signaling pathway and antagonism.

This guide serves as a foundational resource for professionals engaged in the research, development, and manufacturing of pharmaceuticals derived from this compound. The provided data and protocols are intended to facilitate further innovation and process optimization in this critical area of medicinal chemistry.

References

The Pivotal Role of the Sulfonamide Moiety in Benzoate Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of the sulfonamide functional group into benzoate molecular frameworks has emerged as a cornerstone in modern medicinal chemistry. This powerful combination has yielded a diverse array of therapeutic agents with applications spanning from oncology and infectious diseases to chronic pain and metabolic disorders. This technical guide provides an in-depth exploration of the biological significance of the sulfonamide-benzoate scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource. This document details the structure-activity relationships, mechanisms of action, and relevant signaling pathways. Quantitative bioactivity data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, logical representation of complex biological and chemical processes.

Introduction: The Synergistic Power of Sulfonamide-Benzoate Scaffolds

The sulfonamide group (-SO₂NHR) is a versatile pharmacophore renowned for its ability to mimic the carboxylate group and act as a hydrogen bond donor and acceptor. When appended to a benzoate ring, it creates a scaffold with a unique electronic and steric profile, enabling interaction with a wide range of biological targets. The benzoate moiety often serves as a key structural anchor, positioning the sulfonamide group for optimal engagement with amino acid residues in enzyme active sites or receptor binding pockets. This synergistic interplay has been successfully exploited to develop potent and selective modulators of various physiological processes. This guide will delve into specific examples of such compounds, highlighting their therapeutic potential and the underlying molecular mechanisms.

Key Therapeutic Areas and Mechanisms of Action

The versatility of the sulfonamide-benzoate scaffold is evident in the breadth of its therapeutic applications. This section explores several key areas where this molecular combination has made a significant impact.

Anticancer Activity

Sulfonamide-benzoate derivatives have demonstrated significant potential in oncology through various mechanisms, including the inhibition of key enzymes involved in tumor growth and angiogenesis.

  • Carbonic Anhydrase Inhibition: Certain tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[1] Benzenesulfonamides bearing a benzoate moiety have been developed as potent and selective inhibitors of CA IX.[1] The sulfonamide group coordinates with the zinc ion in the enzyme's active site, while the benzoate portion can be modified to enhance binding affinity and selectivity.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Novel sulfonamide derivatives have been synthesized that exhibit potent inhibitory activity against VEGFR-2, leading to the suppression of tumor growth.[2]

  • Tubulin Polymerization Inhibition: The benzothiazolecarbohydrazide–sulfonate scaffold has been investigated for its anticancer properties, with some compounds demonstrating an ability to inhibit tubulin polymerization, a critical process for cell division.[3]

CAIX_Pathway Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CAIX Gene Transcription CAIX Gene Transcription HIF-1α Stabilization->CAIX Gene Transcription CAIX Expression CAIX Expression CAIX Gene Transcription->CAIX Expression Extracellular Acidification (Low pH) Extracellular Acidification (Low pH) CAIX Expression->Extracellular Acidification (Low pH) CO2 + H2O -> H+ + HCO3- Tumor Cell Survival & Invasion Tumor Cell Survival & Invasion Extracellular Acidification (Low pH)->Tumor Cell Survival & Invasion Benzoate Sulfonamide Inhibitor Benzoate Sulfonamide Inhibitor Benzoate Sulfonamide Inhibitor->CAIX Expression Inhibition

Caption: Role of CAIX in the tumor microenvironment and its inhibition by benzoate sulfonamides.

Antibacterial Activity

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] This pathway is absent in humans, providing a selective target for antimicrobial therapy. The sulfonamide group of these drugs acts as a structural mimic of the natural substrate, p-aminobenzoic acid (PABA).

Folic_Acid_Pathway cluster_bacteria Bacterial Cell Pteridine Precursor Pteridine Precursor Dihydropteroate Synthase (DHPS) Dihydropteroate Synthase (DHPS) Pteridine Precursor->Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Synthase (DHPS) Dihydropteroic Acid Dihydropteroic Acid Dihydropteroate Synthase (DHPS)->Dihydropteroic Acid Dihydrofolic Acid Dihydrofolic Acid Dihydropteroic Acid->Dihydrofolic Acid Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid Nucleic Acid Synthesis Nucleic Acid Synthesis Tetrahydrofolic Acid->Nucleic Acid Synthesis Sulfonamide-Benzoate Sulfonamide Sulfonamide-Benzoate->Dihydropteroate Synthase (DHPS) Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Neuropathic Pain Modulation

Mas-related G protein-coupled receptor X1 (MrgX1) is a promising non-opioid target for the treatment of chronic pain.[5] 2-Sulfonamidebenzamides have been identified as positive allosteric modulators (PAMs) of MrgX1.[6][7] These compounds do not activate the receptor directly but enhance the effect of the endogenous agonist, offering a more nuanced approach to pain management.[8]

Metabolic Disorders

The sulfonamide-benzoate scaffold has also been explored for the treatment of metabolic diseases. For instance, benzodiazepine sulfonamides have been developed as agonists for the bombesin receptor subtype 3 (BRS-3), a potential target for obesity treatment.[9][10] Additionally, other benzodiazepine sulfonamide derivatives have been synthesized as inhibitors of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme involved in lipid metabolism with implications for cancer.[11]

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of representative sulfonamide-benzoate derivatives across various therapeutic targets.

Table 1: Anticancer Activity of Sulfonamide-Benzoate Derivatives

Compound ClassTargetCell LineActivity (IC₅₀/Kᵢ)Reference
BenzenesulfonamideVEGFR-2-0.0787 µM (IC₅₀)[2]
Thiazolone-benzenesulfonamideCA IX-10.93 nM (IC₅₀)[1]
Thiazolone-benzenesulfonamideProliferationMDA-MB-2313.58 µM (IC₅₀)[1]
Thiazolone-benzenesulfonamideProliferationMCF-74.58 µM (IC₅₀)[1]
Indoline-benzenesulfonamideProliferationA5491.98 µM (IC₅₀)[12]
Indoline-benzenesulfonamideProliferationHeLa2.12 µM (IC₅₀)[12]
Benzothiazole-sulfonateProliferationMCF-778.8 ± 2.6 µM (IC₅₀)[3]
Benzothiazole-sulfonateProliferationHCT-11681.4 ± 1.9 µM (IC₅₀)[3]

Table 2: Carbonic Anhydrase Inhibition by Benzamide-4-Sulfonamides

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
3h 3345.32.88.0[13]
3k 22.30.80.69.3[13]
Acetazolamide (AAZ) 25012.12.525.8[13]

Table 3: Activity of 2-Sulfonamidebenzamides as MrgX1 Positive Allosteric Modulators

CompoundMrgX1 PAM Activity (EC₅₀, µM)Reference
ML382 1.2[7]
Compound 8e ~0.15 (8-fold improvement over ML382)[7]

Table 4: Activity of Benzodiazepine Sulfonamides as BRS-3 Agonists

CompoundhBRS-3 Binding (IC₅₀, nM)hBRS-3 Agonism (EC₅₀, nM)Reference
Lead 1 120140[9]
Compound 8a 2.61.9[9]
Compound 10 0.70.6[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of sulfonamide-benzoate derivatives, compiled from the cited literature.

General Synthesis of 2-(Sulfonamido)-N-phenylbenzamides

This protocol describes a common route for the synthesis of 2-sulfonamidebenzamides, which are active as MrgX1 PAMs.[6]

Synthesis_Workflow cluster_synthesis Synthetic Pathway Anthranilic Acid (2) Anthranilic Acid (2) Step_A a) NaHCO3, H2O, rt, 12h Anthranilic Acid (2)->Step_A Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Step_A Sulfonamide Intermediate (3) Sulfonamide Intermediate (3) Step_A->Sulfonamide Intermediate (3) Step_B b) T3P, Et3N, CH2Cl2, rt, 6h Sulfonamide Intermediate (3)->Step_B Aniline/Amine Aniline/Amine Aniline/Amine->Step_B Final Compound (4-8) 2-Sulfonamidebenzamide Step_B->Final Compound (4-8)

Caption: General synthetic route for 2-sulfonamidebenzamides.

  • Step a: Sulfonamide Formation: Anthranilic acid is coupled with an appropriate sulfonyl chloride under basic aqueous conditions (e.g., NaHCO₃ in water) at room temperature for approximately 12 hours to yield the sulfonamide intermediate.[6]

  • Step b: Amide Coupling: The resulting sulfonamide is then coupled with an aniline or another amine using a coupling agent such as propylphosphonic anhydride (T3P) in the presence of a base like triethylamine (Et₃N) in a solvent like dichloromethane (CH₂Cl₂) at room temperature for about 6 hours to afford the final 2-sulfonamidebenzamide product.[6]

In Vitro Antibacterial Activity Assessment

The following protocols are standard methods for evaluating the antibacterial efficacy of sulfonamide compounds.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[4]

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate with CAMHB.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[4]

This method assesses the susceptibility of bacteria to an antimicrobial agent.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[14][15]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[2][16]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against various carbonic anhydrase isoforms is determined by a stopped-flow CO₂ hydrase assay.[13]

  • Enzyme and Substrate Preparation: A solution of the purified carbonic anhydrase isoform and a CO₂-saturated water solution are prepared.

  • Assay Procedure: The enzyme-catalyzed CO₂ hydration is followed by monitoring the change in pH using a pH indicator. The assay is performed at a specific temperature (e.g., 25°C).

  • Inhibitor Addition: The assay is repeated in the presence of various concentrations of the inhibitor.

  • Data Analysis: The IC₅₀ values are determined by plotting the enzyme activity as a function of the inhibitor concentration. The Kᵢ values are then calculated using the Cheng-Prusoff equation.[13]

Conclusion and Future Perspectives

The amalgamation of sulfonamide and benzoate moieties into a single molecular entity has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The inherent physicochemical properties of this scaffold allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. The examples presented in this guide, from anticancer and antibacterial agents to modulators of receptors involved in pain and metabolism, underscore the remarkable adaptability of the sulfonamide-benzoate core.

Future research in this area will likely focus on several key aspects. The continued exploration of novel substitutions on both the benzoate ring and the sulfonamide nitrogen will undoubtedly lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the application of advanced computational modeling and structure-based drug design will facilitate a more rational approach to the optimization of these scaffolds for specific biological targets. As our understanding of the complex signaling pathways underlying various diseases deepens, the sulfonamide-benzoate framework will remain a valuable and highly adaptable platform for the development of the next generation of targeted therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate from Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of antipsychotic drugs such as Sulpiride and Levosulpiride.[1][2] The traditional and widely practiced synthetic route commences from salicylic acid and involves a four-step reaction sequence: etherification (methylation), chlorosulfonation, amination, and esterification.[2][3][4][5] This document provides detailed protocols for this synthetic pathway, summarizing quantitative data and presenting a visual workflow. While this method is established, it is known to be lengthy and generate significant waste, prompting research into more environmentally friendly alternatives.[1][6][7]

Synthetic Pathway Overview

The synthesis of this compound from salicylic acid can be visualized as a linear sequence of four principal chemical transformations.

Synthesis_Pathway Salicylic_Acid Salicylic Acid Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Methoxybenzoic_Acid Methylation Chlorosulfonyl_Acid 2-Methoxy-5-chlorosulfonyl benzoic Acid Methoxybenzoic_Acid->Chlorosulfonyl_Acid Chlorosulfonation Sulfamoyl_Acid 2-Methoxy-5-sulfamoyl benzoic Acid Chlorosulfonyl_Acid->Sulfamoyl_Acid Amination Final_Product Methyl 2-methoxy-5- sulfamoylbenzoate Sulfamoyl_Acid->Final_Product Esterification

Caption: Four-step synthesis of this compound.

Experimental Protocols

Step 1: Etherification (Methylation) of Salicylic Acid to 2-Methoxybenzoic Acid

This step involves the methylation of the phenolic hydroxyl group of salicylic acid.

Protocol:

  • Prepare a solution of salicylic acid in a suitable solvent.

  • Adjust the pH of the solution to 3-4 using an appropriate buffer (e.g., acetic acid sodium acetate buffer).

  • Introduce a methylating agent.

  • Stir the reaction mixture for approximately 1 hour to allow for the formation of a white precipitate.

  • Collect the precipitate by filtration and dry to obtain 2-methoxybenzoic acid.

Quantitative Data:

ParameterValueReference
Yield92.6%[4][5]
Purity98.60%[5]
Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

This reaction introduces the sulfonyl chloride group onto the aromatic ring.

Protocol:

  • In a glass reaction kettle, add chlorosulfonic acid (4 kg, 34.3 mol) and stir continuously.[4]

  • Cool the reaction vessel to 0°C.[4]

  • Slowly add 2-methoxybenzoic acid (1.0 kg, 6.6 mol) to the cooled chlorosulfonic acid until completely dissolved.[4]

  • Turn off the cooling and heat the reaction mixture to 50°C for 1 hour.[4]

  • Increase the temperature to 70°C and maintain for 2 hours.[4]

  • Cool the reaction mixture to room temperature to yield 2-methoxy-5-chlorosulfonylbenzoic acid.[4]

Quantitative Data:

ParameterValueReference
Yield95.7%[4][5]
Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid

The sulfonyl chloride is converted to a sulfonamide group in this step.

Protocol: Note: Detailed, reproducible protocols for this specific amination step are not consistently available in the reviewed literature, however, a general approach involves reacting the sulfonyl chloride intermediate with an ammonia source.

Quantitative Data:

ParameterValueReference
Yield75.8%[4][5]
Step 4: Esterification of 2-Methoxy-5-sulfamoylbenzoic Acid

The final step is the esterification of the carboxylic acid group to form the methyl ester.

Protocol:

  • To a 15 L glass reaction kettle, add methanol (6 kg, 187.5 mol) and begin stirring.[4]

  • Add 2-methoxy-5-sulfamoylbenzoic acid (0.6 kg, 2.94 mol) and sulfuric acid (0.51 kg, 5.73 mol) to the methanol.[4]

  • Heat the mixture to reflux and maintain for 6 hours.[4]

  • Remove the excess methanol via rotary evaporation.[4]

  • Add 5.4 L of a 15% sodium carbonate solution and stir for 30 minutes.[4]

  • The resulting white solid product is collected, washed, and dried.[4]

Quantitative Data:

ParameterValueReference
Yield97.4%[4][5]
Total Yield 63.7% [4][5]

Alternative, More Efficient Synthetic Route

Recent advancements have led to the development of a more efficient synthesis that avoids the multi-step process from salicylic acid. This newer method involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate.[1]

Alternative_Synthesis Start Methyl 2-methoxy-5- chlorobenzoate Product Methyl 2-methoxy-5- sulfamoylbenzoate Start->Product Reagent Sodium Aminosulfonate Reagent->Product Catalyst Cuprous Bromide Catalyst->Product

Caption: A more efficient, single-step synthesis approach.

This alternative route offers a significantly higher yield and purity.[1]

Quantitative Data for Alternative Synthesis:

ParameterValueReference
Yield94.5%[1]
Purity (HPLC)99.51%[1]

Conclusion

The synthesis of this compound from salicylic acid is a well-established, albeit lengthy, process. The protocols and data presented provide a comprehensive guide for researchers in the field. For large-scale industrial production, newer, more efficient, and environmentally friendly synthetic routes should be considered to overcome the limitations of the traditional four-step method.[1][6][7]

References

Laboratory scale synthesis protocol for Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed laboratory-scale protocol for the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the production of antipsychotic drugs such as Sulpiride and Levosulpiride.[1][2] Two primary synthetic routes are presented: a traditional four-step pathway commencing from salicylic acid and a more contemporary, efficient one-pot synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation, and a visual workflow to ensure successful replication.

Introduction

This compound, also known as methyl 5-(aminosulfonyl)-2-methoxybenzoate, is a critical building block in the synthesis of various pharmaceutical compounds.[3][4] The traditional synthesis route, while established, involves multiple stages including methylation, chlorosulfonation, amination, and esterification of salicylic acid.[1][5][6] This multi-step process is often associated with longer reaction times and the generation of significant waste, posing challenges for large-scale industrial production.[1][5] A novel, more streamlined approach has been developed to address these limitations, offering a higher yield and a more environmentally friendly process.[1][7] This protocol details both methodologies to provide researchers with comprehensive options for their synthetic needs.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two synthesis methods described in this document.

ParameterTraditional Method (Four-Step)Modern Method (One-Pot)
Starting Material Salicylic AcidMethyl 2-methoxy-5-chlorobenzoate
Overall Yield ~63.7%[8]94.5% - 96.55%[1][2][7]
Purity (HPLC) Not explicitly stated99.51% - 99.66%[1][2][7]
Reaction Time Multiple days8 - 16 hours[5][9]
Melting Point 175-177 °C[3][4]175-177 °C[3][4]

Experimental Protocols

Method 1: Traditional Four-Step Synthesis from Salicylic Acid

This method involves four distinct chemical transformations: etherification, chlorosulfonation, amination, and esterification.[6][8]

Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid

  • Procedure: Detailed conditions for this step were not fully elucidated in the provided search results, but it is the initial transformation of the phenol hydroxyl group of salicylic acid.[3][6]

  • Yield: An optimized yield of 92.6% has been reported for this step.[8]

Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

  • Procedure: In a glass reaction kettle, add 4 kg (34.3 mol) of chlorosulfonic acid and cool to 0 °C while stirring.[6] Slowly add 1.0 kg (6.6 mol) of 2-methoxybenzoic acid.[6] After complete dissolution, warm the reaction to 50 °C for 1 hour, then to 70 °C for 2 hours.[6] Cool the reaction mixture to room temperature.[6]

  • Yield: An optimized yield of 95.7% has been reported.[8]

Step 3: Amination of 2-methoxy-5-sulfonyl chlorobenzoic acid

  • Procedure: To a 15 L glass reaction kettle, add 10 L (148.4 mol) of 28% concentrated ammonia at room temperature with continuous stirring.[6] Add 2 kg (9.0 mol) of 2-methoxy-5-sulfonyl chlorobenzoic acid and heat the solution to 30 °C for 4 hours.[6] After the reaction is complete, cool to room temperature and adjust the pH to 3 with a 15% hydrochloric acid solution, leading to the precipitation of the product.[6]

  • Yield: A yield of 75.8% has been reported under optimized conditions.[8]

Step 4: Esterification to this compound

  • Procedure: In a 15 L glass reaction kettle, add 6 kg (187.5 mol) of methanol and stir.[6] Add 0.6 kg (2.94 mol) of 2-methoxy-5-aminosulfonyl benzoic acid and 0.51 kg (5.73 mol) of sulfuric acid.[6] Heat the mixture to reflux for 6 hours.[6] Remove excess methanol by rotary evaporation.[6] Add 5.4 L of 15% sodium carbonate solution and stir for 30 minutes.[6] The resulting white solid is collected, washed, and dried.[6]

  • Yield: A yield of 97.4% has been reported for this final step.[8]

Method 2: Modern One-Pot Synthesis

This streamlined method provides a more efficient route to the target compound.[7]

  • Materials:

    • Methyl 2-methoxy-5-chlorobenzoate

    • Sodium aminosulfonate[1]

    • Cuprous bromide or Cuprous chloride (catalyst)[1][2]

    • Tetrahydrofuran (THF) or Oxolane (solvent)[1][9]

    • Activated carbon[1]

  • Procedure:

    • In a 1000 mL reaction flask equipped with a reflux condenser, add 300 g of tetrahydrofuran.[1]

    • Add 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.[1]

    • Add the catalyst, for example, 1.8 g (0.0125 mol) of cuprous bromide.[1]

    • Add 25.7 g (0.25 mol) of sodium aminosulfonate.[1]

    • Heat the reaction mixture to 40-65 °C and maintain for 8-16 hours.[5][9] For instance, one protocol specifies heating to 65°C for 12 hours.[1]

    • After the reaction is complete, add 2 g of activated carbon to the hot reaction mixture for decolorization and filter while hot.[1][9]

    • Concentrate the filtrate under reduced pressure to dryness.[1][9]

    • Dry the resulting white crystalline powder in a vacuum oven at 60 °C.[2][9]

  • Yield: 94.5% - 96.55%[1][2][7]

  • Purity: 99.51% (as determined by HPLC)[1][2]

Characterization

The final product, this compound, is a white crystalline powder.[1]

  • Melting Point: 175-177 °C[3][4]

  • HPLC Analysis:

    • Mobile Phase: 700 mL water and 200 mL methanol[1][2]

    • Detection Wavelength: 240 nm[1][2]

    • Flow Rate: 1.0 mL/min[1][2]

    • Sample Preparation: 0.01 g of the sample diluted to 25 mL with the mobile phase, with a 5 µL injection volume.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the modern one-pot synthesis of this compound.

SynthesisWorkflow Start Start AddReagents 1. Add Reagents to Reactor: - Methyl 2-methoxy-5-chlorobenzoate - Sodium aminosulfonate - Cuprous Bromide (catalyst) - Tetrahydrofuran (solvent) Start->AddReagents Reaction 2. Heat Reaction Mixture (40-65°C, 8-16h) AddReagents->Reaction DecolorizeFilter 3. Decolorize with Activated Carbon & Filter Reaction->DecolorizeFilter Concentrate 4. Concentrate Filtrate (Reduced Pressure) DecolorizeFilter->Concentrate Dry 5. Dry Product (Vacuum Oven, 60°C) Concentrate->Dry End End Product: This compound Dry->End

References

Application Notes and Protocols for the Industrial Production of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-methoxy-5-sulfamoylbenzoate is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the antipsychotic drugs Sulpiride and Levosulpiride.[1][2] Traditional synthesis routes often begin with salicylic acid and involve multiple steps such as methylation, chlorosulfonation, amination, and esterification.[1][3][4][5] These conventional methods are often lengthy and generate significant amounts of industrial waste, including high chemical oxygen demand (COD), high salt content, and high ammonia nitrogen wastewater, which complicates large-scale production and increases environmental and economic costs.[1][3][5]

This document details a more modern, efficient, and environmentally friendly industrial production method for this compound. This improved process is characterized by a shorter workflow, high yield, and good product quality, making it suitable for large-scale manufacturing.[3][5][6][7]

Novel Industrial Synthesis Method

The contemporary industrial synthesis of this compound involves the direct reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate, facilitated by a catalyst.[1][3] This method significantly shortens the process and avoids the generation of hazardous waste associated with older methods.[3][5][6][7]

Reaction Principle

The core of this improved synthesis is the catalyzed substitution of the chloro group in methyl 2-methoxy-5-chlorobenzoate with a sulfamoyl group from sodium aminosulfonate. Cuprous bromide is an effective catalyst for this reaction.[1][3][7]

cluster_reactants Reactants reactant1 Methyl 2-methoxy-5-chlorobenzoate product This compound reactant1->product 65°C, 12 hours reactant2 Sodium Aminosulfonate reactant2->product catalyst Cuprous Bromide (Catalyst) Tetrahydrofuran (Solvent) catalyst->product byproduct Sodium Chloride

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • Reactants: Methyl 2-methoxy-5-chlorobenzoate, Sodium aminosulfonate

  • Catalyst: Cuprous bromide

  • Solvent: Tetrahydrofuran (THF)

  • Purification: Activated carbon

  • Equipment: 1000ml reaction flask equipped with a reflux apparatus, heating mantle, stirring mechanism, filtration apparatus, and a rotary evaporator for reduced-pressure concentration.

Synthesis Protocol
  • Charging the Reactor: In a 1000ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran and 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.[1]

  • Addition of Reagents: To the mixture, add 1.8g (0.0125 mol) of cuprous bromide and 25.7g (0.25 mol) of sodium aminosulfonate.[1][4]

  • Reaction: Heat the mixture to 65°C and maintain this temperature for 12 hours with continuous stirring.[1][4]

  • Decolorization: After the reaction is complete, add 2g of activated carbon to the hot reaction mixture.[1]

  • Filtration: Filter the hot mixture to remove the activated carbon, catalyst, and the sodium chloride byproduct.[1][3][7]

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.[1][3][7]

  • Drying: Dry the resulting white crystalline powder under vacuum at 60°C to obtain the final product, this compound.[3][4]

Data Presentation

Reaction Parameters and Outcomes

The following table summarizes the results from various reported batches under slightly different conditions.

ParameterExample 1Example 2Example 3
Starting Material Methyl 2-methoxy-5-chlorobenzoateMethyl 2-methoxy-5-chlorobenzoateMethyl 2-methoxy-5-chlorobenzoate
Amount of Starting Material 50g (0.25 mol)50g (0.25 mol)50g (0.25 mol)
Catalyst Cuprous BromideCuprous BromideCuprous Bromide
Catalyst Amount 1.8g (0.0125 mol)2.9g (0.02 mol)3.6g (0.025 mol)
Sodium Aminosulfonate 25.7g (0.25 mol)28.3g (0.275 mol)26.8g (0.26 mol)
Solvent Tetrahydrofuran (300g)Tetrahydrofuran (300g)Tetrahydrofuran (300g)
Temperature 65°C50°C45°C
Reaction Time 12 hours10 hours14 hours
Yield 94.5%96.55%95.09%
Purity (HPLC) 99.51%99.51%99.66%

Data sourced from multiple synthesis examples.[1][3]

High-Performance Liquid Chromatography (HPLC) Conditions

The purity of the final product is typically determined by HPLC.

ParameterValue
Mobile Phase Water (700ml) and Methanol (200ml)
Detection Wavelength 240nm
Flow Rate 1.0 ml/min
Sample Preparation 0.01g of sample diluted to 25ml with the mobile phase
Injection Volume 5µl

HPLC conditions are consistent across multiple reports.[1][4][6]

Industrial Production Workflow

The following diagram illustrates the logical flow of the industrial production process.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Charge Reactor with Solvent and Starting Material B Add Catalyst and Sodium Aminosulfonate A->B C Heat to 45-65°C (8-16 hours) B->C D Decolorize with Activated Carbon C->D E Hot Filtration D->E F Concentrate Filtrate (Reduced Pressure) E->F I Waste E->I Remove Byproducts: Catalyst, NaCl, Carbon G Vacuum Dry at 60°C F->G H Methyl 2-methoxy-5- sulfamoylbenzoate G->H

Caption: Workflow for the industrial production of this compound.

Application in Drug Synthesis

The primary application of this compound is as a key intermediate in the production of Sulpiride. This involves an amidation reaction with (S)-1-ethyl-2-aminomethylpyrrolidine.[1]

Reaction Synopsis for Sulpiride Synthesis:

  • Reactants: 49g of this compound and 26.5g of (S)-1-ethyl-2-aminomethylpyrrolidine.[1]

  • Conditions: The mixture is heated to 90-100°C under a nitrogen atmosphere for 5 hours.[1]

  • Work-up: The reaction is followed by cooling, addition of ethanol, reflux, further cooling, filtration, washing, and drying to yield Sulpiride.[1]

  • Outcome: This subsequent step can achieve a yield of 93.8% with a purity of 99.2%.[1]

References

Application Notes and Protocols: Synthesis of Sulpiride from Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulpiride is a substituted benzamide antipsychotic drug, first synthesized in 1967, that exhibits selective dopamine D2 and D3 receptor blocking activity.[1] It is utilized in the treatment of schizophrenia and depression.[2] A key intermediate in the synthesis of Sulpiride is Methyl 2-methoxy-5-sulfamoylbenzoate.[3][4][5][6][7][8] This document provides detailed application notes and protocols for the synthesis of Sulpiride from this compound, aimed at researchers, scientists, and professionals in drug development. The chemical name for Sulpiride is N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(sulfamoyl)benzamide.[4][9][10]

Synthesis Pathway Overview

The synthesis of Sulpiride from this compound involves the amidation of the methyl ester with (S)-1-ethyl-2-aminomethylpyrrolidine. This reaction is typically carried out at elevated temperatures, with or without a solvent, and can be facilitated by a catalyst.

Sulpiride_Synthesis Reactant1 Methyl 2-methoxy- 5-sulfamoylbenzoate Reaction + Reactant1->Reaction Reactant2 (S)-1-ethyl-2- aminomethylpyrrolidine Reactant2->Reaction Product Sulpiride Reaction->Product Heat, Catalyst (optional)

Caption: Chemical synthesis of Sulpiride.

Experimental Protocols

Several methods for the synthesis of Sulpiride from this compound have been reported. Below are detailed protocols derived from various sources.

Protocol 1: Solvent-Free Synthesis

This protocol is adapted from a method that involves heating the reactants without a solvent.[11]

Materials:

  • This compound

  • (S)-1-ethyl-2-aminomethylpyrrolidine

  • Ethanol

  • Nitrogen gas supply

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a clean reaction flask, add 49 g of this compound and 26.5 g of (S)-1-ethyl-2-aminomethylpyrrolidine.[4][10][11]

  • Purge the flask with nitrogen gas to create an inert atmosphere.[4][11]

  • Heat the reaction mixture to 90-100°C with continuous stirring for 5 hours.[4][10][11]

  • After 5 hours, cool the mixture to 80°C.[4][11]

  • Add 50 g of ethanol to the reaction mixture and reflux for 10 minutes with stirring.[4][11]

  • Cool the mixture to 5°C in an ice bath and continue stirring for 2 hours to facilitate crystallization.[4][11]

  • Filter the resulting solid product and wash the filter cake with cold ethanol.[4][11]

  • Dry the purified Sulpiride product in a vacuum oven at 65°C.[4][11]

Protocol 2: Synthesis with Glycerol as Solvent

This method utilizes glycerol as a solvent for the reaction.

Materials:

  • This compound

  • N-ethyl-2-aminomethyl tetrahydropyrrole

  • Glycerol

  • Water

  • Reaction vessel with heating and stirring capabilities

  • Ice bath

  • Filtration apparatus

  • Vacuum drying equipment

Procedure:

  • In a reaction container, combine this compound and N-ethyl-2-aminomethyl tetrahydropyrrole.

  • Add glycerol to the mixture.

  • Heat the reaction mixture to 90-95°C and maintain this temperature for 10 hours.[12]

  • After the reaction is complete, add water and stir the mixture.

  • Cool the mixture to 20-30°C.

  • Further cool the mixture in an ice bath to 0-5°C and hold for 30 minutes.[12]

  • Filter the precipitated crude Sulpiride product.

  • Wash the filter cake.

  • Dry the product under vacuum to obtain the final crude Sulpiride.[12]

Protocol 3: Catalytic Synthesis with Ethylene Glycol

This protocol employs a catalyst and ethylene glycol as the solvent to improve reaction efficiency.[12]

Materials:

  • This compound

  • N-ethyl-2-aminomethyl pyrrolidine

  • Ethylene glycol

  • Catalyst (e.g., a suitable metal salt or organic base)

  • Mixed solvent for purification (e.g., ethanol, isopropanol, acetone)

  • Reaction kettle with heating jacket and stirrer

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Weigh and add N-ethyl-2-aminomethyl pyrrolidine, this compound, and ethylene glycol to a clean reaction kettle in a mass ratio of 1:1.91-1.95:0.5-1.[12]

  • Add the selected catalyst to the reaction kettle.

  • Introduce steam into the jacket of the reaction kettle to heat the mixture to 80-90°C.

  • Maintain the reaction at this temperature with reflux for 4-6 hours.[12]

  • After the reaction, collect the crude Sulpiride product.

  • Purify the crude product using a mixed solvent system (e.g., ethanol:isopropanol:acetone in a 1-2:1:0.3-0.5 volume ratio).[12]

  • Dry the purified product under vacuum at 75-85°C for 5-7 hours.[12]

Data Presentation

The following tables summarize the quantitative data from the described synthesis protocols.

Table 1: Reactant Quantities and Ratios

ProtocolThis compoundAmine ReactantSolventCatalyst
1 49 g26.5 g ((S)-1-ethyl-2-aminomethylpyrrolidine)NoneNone
2 Not specifiedNot specifiedGlycerolNone
3 Mass ratio: 1.91-1.95Mass ratio: 1 (N-ethyl-2-aminomethyl pyrrolidine)Ethylene GlycolYes

Table 2: Reaction Conditions and Yield

ProtocolTemperature (°C)Time (hours)Yield (%)Purity (%)
1 90-100593.8[4][11]99.2[4][11]
2 90-951088.4[12]Not specified
3 80-904-6High (not specified)High (not specified)

Experimental Workflow

The general workflow for the synthesis and purification of Sulpiride is outlined below.

Sulpiride_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1. Combine Reactants (this compound & Amine) Heating 2. Heat Reaction Mixture (with or without solvent/catalyst) Reactants->Heating Reaction 3. Amidation Reaction Heating->Reaction Cooling 4. Cooling & Crystallization Reaction->Cooling Filtration 5. Filtration Cooling->Filtration Washing 6. Washing with Solvent Filtration->Washing Drying 7. Vacuum Drying Washing->Drying FinalProduct Final Product Drying->FinalProduct Pure Sulpiride

Caption: General workflow for Sulpiride synthesis.

Conclusion

The synthesis of Sulpiride from this compound is a well-established process. The choice of protocol may depend on the desired scale, efficiency, and environmental considerations. The solvent-free method offers a high yield and purity with a straightforward workup. The use of solvents like glycerol or ethylene glycol with a catalyst can also provide high yields and may be more suitable for certain industrial applications. Researchers should optimize the reaction conditions based on their specific laboratory or production capabilities to achieve the desired product quality and yield.

References

Application of Methyl 2-methoxy-5-sulfamoylbenzoate in the Synthesis of Levosulpiride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Levosulpiride, a crucial antipsychotic and prokinetic agent, utilizing Methyl 2-methoxy-5-sulfamoylbenzoate as a key intermediate. The information presented is intended to guide researchers and professionals in the efficient and effective synthesis of this pharmacologically significant compound.

Introduction

Levosulpiride, the (S)-enantiomer of Sulpiride, is a substituted benzamide derivative with selective dopamine D2 receptor antagonist and serotonin 5-HT4 receptor agonist activities.[1] This dual mechanism of action makes it effective in the treatment of various gastrointestinal and psychiatric disorders.[1] The synthesis of enantiomerically pure Levosulpiride is of significant interest in medicinal chemistry to enhance its therapeutic profile.[1]

This compound serves as a critical starting material in the most common and direct synthetic route to Levosulpiride.[1][2][3] This route involves the amide coupling of this compound with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.[1][2]

Synthesis of Levosulpiride via Direct Condensation

The primary method for synthesizing Levosulpiride involves the direct condensation of this compound with the chiral amine, (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.[1][2] This reaction forms the core amide bond of the Levosulpiride molecule.

Overall Reaction Scheme

G cluster_reactants Reactants cluster_product Product A This compound C Levosulpiride A->C + B (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine B->C G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product start Combine Reactants: - this compound - (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine - Solvent (optional) react Heat under Reflux or at 90-100°C start->react monitor Monitor by TLC react->monitor cool Cool Reaction Mixture monitor->cool precipitate Precipitate with Ethanol cool->precipitate filter Filter and Wash Crude Product precipitate->filter extraction Acid-Base Extraction (optional) filter->extraction recrystallize Recrystallize from Methanol/Ethanol extraction->recrystallize dry Dry Purified Levosulpiride recrystallize->dry characterize Characterize (NMR, MS, MP) dry->characterize

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-methoxy-5-sulfamoylbenzoate, a critical intermediate in the synthesis of various pharmaceutical compounds, including the antipsychotic drug sulpiride. The described protocol is designed for accuracy, precision, and specificity in determining the purity of this compound and for the identification and quantification of potential process-related impurities. This method is suitable for quality control throughout the drug development and manufacturing process.

Introduction

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a stability-indicating HPLC method to assess the purity of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (99.5% or greater purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterSpecification
HPLC Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.01 M KH₂PO₄ buffer (pH adjusted to 4.0 with phosphoric acid)B: Acetonitrile
Gradient Elution 0-5 min: 85% A, 15% B5-20 min: Gradient to 40% A, 60% B20-25 min: 40% A, 60% B25-30 min: Re-equilibration to 85% A, 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm[2][3][4]
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions

2.3.1. Buffer Preparation (Mobile Phase A) Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

2.3.2. Standard Solution Preparation Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of approximately 500 µg/mL. Further dilute 5.0 mL of this stock solution to 50 mL with the diluent to obtain a final concentration of 50 µg/mL.

2.3.3. Sample Solution Preparation Accurately weigh approximately 25 mg of the this compound sample and prepare a 50 µg/mL solution following the same procedure as for the standard solution.

Method Validation Summary

The analytical method was validated for specificity, linearity, accuracy, precision, and robustness.

Specificity

The method demonstrated good resolution between this compound and its potential impurities, including starting materials and by-products from its synthesis.

Linearity

The detector response was found to be linear over a concentration range of 5 µg/mL to 150 µg/mL.

ParameterResult
Concentration Range 5 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Precision

The precision of the method was evaluated by analyzing six replicate preparations of the standard solution.

ParameterResult
Repeatability (%RSD) < 1.0%
Intermediate Precision (%RSD) < 2.0%
Accuracy

Accuracy was determined by spike recovery studies at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

Spike LevelMean Recovery (%)%RSD
80% 99.2%0.8%
100% 100.5%0.6%
120% 99.8%0.7%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Data Presentation

Typical Retention Times
CompoundRetention Time (min)
2-Methoxybenzoic acid4.2
This compound 12.5
2-Methoxy-5-chlorosulfonylbenzoic acid18.1
Purity Analysis of a Sample Batch
Peak No.CompoundRetention Time (min)Area (%)
12-Methoxybenzoic acid4.20.15
2This compound 12.5 99.75
3Unknown Impurity15.80.05
42-Methoxy-5-chlorosulfonylbenzoic acid18.10.05
Total 100.00

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase instrument_setup Instrument Setup & Equilibration prep_mobile_phase->instrument_setup prep_standard Prepare Standard Solution inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample instrument_setup->inject_standard integrate_peaks Peak Integration inject_standard->integrate_peaks inject_sample->integrate_peaks calculate_purity Calculate Purity & Impurity Profile integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: HPLC analysis workflow for this compound.

Synthesis_Impurities salicylic_acid Salicylic Acid (Starting Material) methoxybenzoic_acid 2-Methoxybenzoic Acid (Intermediate) salicylic_acid->methoxybenzoic_acid main_product Methyl 2-methoxy-5- sulfamoylbenzoate (Final Product) salicylic_acid->main_product Potential Impurity chlorosulfonyl 2-Methoxy-5-chlorosulfonyl- benzoic Acid (Intermediate) methoxybenzoic_acid->chlorosulfonyl methoxybenzoic_acid->main_product Potential Impurity chlorosulfonyl->main_product Amination & Esterification chlorosulfonyl->main_product Potential Impurity

Caption: Synthetic pathway and potential process-related impurities.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is specific, linear, accurate, and precise, making it well-suited for routine quality control in pharmaceutical development and manufacturing environments.

References

Application Note: ¹H NMR Characterization of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H NMR characterization of Methyl 2-methoxy-5-sulfamoylbenzoate, an important intermediate in the synthesis of various pharmaceutical compounds.[1] This application note includes quantitative data, a comprehensive experimental protocol, and a workflow diagram to ensure accurate and reproducible results.

Introduction

This compound is a key building block in medicinal chemistry. Its precise structural elucidation is paramount for quality control and downstream applications. ¹H NMR spectroscopy is a powerful analytical technique for confirming the chemical structure of this compound by providing detailed information about the electronic environment of its hydrogen atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) using a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Data of this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegration (Number of Protons)Assignment
8.10d, J = 2.4 Hz1HAr-H
7.37s1HAr-H
7.05d, J = 2.0 Hz1HAr-H
3.91s3H-COOCH₃
3.80s3H-OCH₃

Note: The data presented is based on available literature.[2] The assignment of the aromatic protons (Ar-H) and the sulfamoyl protons (-SO₂NH₂) may require further 2D NMR analysis for unambiguous confirmation.

Experimental Protocol

This section outlines the detailed methodology for the ¹H NMR characterization of this compound.

1. Materials and Equipment:

  • This compound (purity ≥98%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • 400 MHz NMR spectrometer

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS to the vial.

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

  • Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

3. NMR Data Acquisition:

  • Insert the prepared NMR tube into the spectrometer's autosampler or manually load it into the magnet.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters for small organic molecules. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals and determine the multiplicity of each peak.

Experimental Workflow

The following diagram illustrates the logical flow of the ¹H NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock Lock & Shim load->lock acquire Acquire 1H Spectrum lock->acquire process Process FID acquire->process calibrate Calibrate Spectrum process->calibrate analyze Analyze & Assign Peaks calibrate->analyze

Caption: Workflow for ¹H NMR characterization.

This comprehensive guide provides the necessary information for the successful ¹H NMR characterization of this compound, ensuring data integrity and facilitating its use in research and development.

References

Application Note: Recrystallization of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic drug sulpiride.[1] The purity of this intermediate is crucial for the quality and efficacy of the final active pharmaceutical ingredient. Recrystallization is a standard and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the relevant physical and chemical properties of this compound is presented in Table 1. The compound is a white to off-white solid with a melting point in the range of 175-177 °C.[1][2] It exhibits slight solubility in methanol and DMSO.[1][3]

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁NO₅S
Molecular Weight245.25 g/mol
AppearanceWhite to off-white solid[3]
Melting Point175-177 °C[1][2]
SolubilitySlightly soluble in Methanol, DMSO[1][3]
Storage2-8°C[1]

Experimental Protocol

This protocol details the recrystallization of this compound using methanol as the solvent. The procedure is based on established methods and aims to yield a product with high purity.[4]

Materials and Equipment:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Beakers

  • Ice bath

  • Drying oven or vacuum desiccator

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Perform the recrystallization procedure in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin. Keep away from open flames and hot surfaces.

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude product, add approximately 1.8 mL of methanol. This ratio is derived from a documented industrial process where 196g of product was recrystallized from 350ml of methanol.[4]

    • Attach a condenser to the flask.

    • Gently heat the mixture to reflux with continuous stirring until all the solid has dissolved. If some solid remains, add small additional portions of methanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot filtration.

    • Preheat a separate Erlenmeyer flask and a funnel (preferably with a short stem) on a hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the preheated funnel and filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methanol.

    • Turn on the vacuum source and carefully pour the cold crystalline slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid significant loss of the product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass or drying dish.

    • Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator.

  • Characterization:

    • Determine the melting point of the recrystallized product. A sharp melting point within the range of 175-177 °C indicates high purity.

    • Calculate the percentage yield of the recrystallized product.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product dissolve Dissolve in hot methanol crude_product->dissolve methanol Methanol methanol->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_solution Slow Cooling dissolve->cool_solution if no insoluble impurities impurities Insoluble Impurities hot_filtration->impurities hot_filtration->cool_solution ice_bath Ice Bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration mother_liquor Mother Liquor (soluble impurities) vacuum_filtration->mother_liquor drying Drying vacuum_filtration->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow.

References

Methyl 2-methoxy-5-sulfamoylbenzoate: A Versatile Building Block in the Synthesis of Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

PropertyValue
CAS Number 33045-52-2
Molecular Formula C₉H₁₁NO₅S
Molecular Weight 245.25 g/mol
Appearance White crystalline powder
Melting Point 175-177 °C
Synonyms Methyl 5-(aminosulfonyl)-2-methoxybenzoate, 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide

Core Application: Synthesis of Sulpiride and Levosulpiride

Methyl 2-methoxy-5-sulfamoylbenzoate is a crucial precursor in the industrial synthesis of Sulpiride and its more active (S)-enantiomer, Levosulpiride.[1][2][3][4] These drugs are selective dopamine D2 receptor antagonists used in the treatment of schizophrenia, depression, and certain gastrointestinal disorders.[1][5]

Synthetic Pathway to Sulpiride/Levosulpiride

The synthesis involves a direct amidation reaction between this compound and the appropriate aminomethylpyrrolidine derivative.

G A This compound C Amidation A->C B N-ethyl-2-aminomethylpyrrolidine (for Sulpiride) or (S)-1-ethyl-2-aminomethylpyrrolidine (for Levosulpiride) B->C D Sulpiride / Levosulpiride C->D Heat

Caption: General synthetic scheme for Sulpiride and Levosulpiride.

Experimental Protocols

Protocol 1: Synthesis of Levosulpiride

This protocol describes a common method for the synthesis of Levosulpiride.[2][3][4][6]

Materials:

  • This compound

  • (S)-1-ethyl-2-aminomethylpyrrolidine

  • Ethanol

  • Nitrogen gas

Procedure:

  • In a reaction flask, combine 49 g of this compound and 26.5 g of (S)-1-ethyl-2-aminomethylpyrrolidine.

  • Protect the reaction mixture with a nitrogen atmosphere.

  • Heat the mixture to 90-100 °C and maintain this temperature for 5 hours.

  • Cool the reaction mixture to 80 °C.

  • Add 50 g of ethanol and stir at reflux for 10 minutes.

  • Cool the mixture to 5 °C and continue stirring for 2 hours to facilitate precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with ethanol.

  • Dry the product at 65 °C to yield Levosulpiride.

Quantitative Data:

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compound (49g)(S)-1-ethyl-2-aminomethylpyrrolidine (26.5g)None (initially), Ethanol (workup)90-100593.899.2

Protocol 2: Synthesis of Sulpiride with Glycerol as Solvent

This protocol provides an alternative method for the synthesis of Sulpiride using glycerol as a solvent.[7][8]

Materials:

  • This compound

  • N-ethyl-2-aminomethylpyrrolidine

  • Glycerol

  • Water

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add 98.4 g of this compound and 51.2 g of N-ethyl-2-aminomethylpyrrolidine.

  • Add 180 ml of glycerol to the mixture.

  • Heat the mixture to 90-95 °C under a nitrogen atmosphere with stirring and maintain for 10 hours.

  • After the reaction is complete, add 300 ml of water and stir.

  • Cool the mixture to 20-30 °C and stop the nitrogen supply.

  • Further cool in an ice bath to 0-5 °C and hold for 30 minutes.

  • Filter the crude product, wash the filter cake, and dry under vacuum to obtain crude Sulpiride.

  • The crude product can be further purified by recrystallization.

Quantitative Data:

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compound (98.4g)N-ethyl-2-aminomethylpyrrolidine (51.2g)Glycerol90-951088.4Not specified

Mechanism of Action of Sulpiride and Levosulpiride: Dopamine D2 Receptor Antagonism

Sulpiride and Levosulpiride exert their antipsychotic effects primarily by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[9][10][11] In schizophrenia, an overactivity of this pathway is associated with positive symptoms like hallucinations and delusions. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

The signaling cascade downstream of the D2 receptor is complex. In its resting state, the G protein-coupled D2 receptor is associated with a Gαi subunit. Upon dopamine binding, this subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. PKA normally phosphorylates and inhibits glycogen synthase kinase 3β (GSK-3β). Therefore, D2 receptor activation leads to the activation of GSK-3β. Antagonists like Sulpiride and Levosulpiride block this cascade.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Sulpiride Sulpiride / Levosulpiride Sulpiride->D2R Blocks ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates GSK3b GSK-3β (Active) PKA->GSK3b Inhibits Downstream Cellular Response (e.g., Gene Expression) GSK3b->Downstream Modulates

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Sulpiride/Levosulpiride.

Potential Application in Amisulpride Synthesis

Other Reported Applications

Several sources claim that this compound is used as a reactant in the preparation of a variety of other pharmaceutical compounds, including:

  • Anticoagulants

  • HCV NS5B polymerase inhibitors

  • Therapeutic drugs for neurodegenerative diseases

  • Oral hypoglycemic agents[5][14][15]

However, a comprehensive search of the scientific literature did not yield specific examples or detailed experimental protocols for the synthesis of compounds in these therapeutic classes starting from this compound. Researchers interested in exploring these applications should consider this as a potential area for novel synthetic route development.

Conclusion

This compound is a well-established and valuable building block in organic synthesis, particularly for the preparation of the antipsychotic drugs Sulpiride and Levosulpiride. The provided protocols offer reliable methods for their synthesis with good yields and purity. The antagonistic action of these drugs on the dopamine D2 receptor signaling pathway is the primary mechanism for their therapeutic effect. While its use in the synthesis of other classes of drugs has been suggested, further research is needed to substantiate these claims with concrete synthetic examples. These application notes provide a solid foundation for researchers working on the synthesis and development of new therapeutic agents based on this versatile chemical intermediate.

References

Application Notes and Protocols for the Catalytic Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-methoxy-5-sulfamoylbenzoate is a crucial intermediate in the synthesis of various pharmaceutical compounds, including antipsychotic drugs like Sulpiride and Levosulpiride.[1] Traditionally, its synthesis involves a multi-step process starting from salicylic acid, which includes methylation, chlorosulfonation, amination, and esterification.[1][2] This conventional route is often associated with long reaction times and the generation of substantial industrial waste.[1][3] This document outlines modern, efficient, and more environmentally friendly catalytic methods for the synthesis of this compound, focusing on the use of copper-based catalysts. These newer methods offer advantages such as shorter process flows, high yields, and good product quality, making them suitable for large-scale industrial production.[3][4][5]

Catalytic Synthesis Overview

A novel and efficient approach to synthesizing this compound involves the direct condensation of methyl 2-methoxy-5-chlorobenzoate with an aminosulfonating agent, such as sodium aminosulfonate, in the presence of a copper catalyst.[1][4] This method significantly shortens the synthetic route and is more environmentally benign compared to traditional methods.[5]

Reaction Scheme

ReactionScheme reactant1 Methyl 2-methoxy-5-chlorobenzoate catalyst Catalyst (e.g., CuBr, CuCl) Solvent (e.g., THF) Heat reactant2 + Sodium aminosulfonate product This compound catalyst->product Condensation

Caption: General reaction scheme for the catalytic synthesis.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various reported catalytic syntheses of this compound.

CatalystStarting MaterialAminosulfonating AgentSolventTemperature (°C)Time (h)Catalyst Loading (mol%)Yield (%)Purity (HPLC, %)Reference
Cuprous Bromide (CuBr)Methyl 2-methoxy-5-chlorobenzoateSodium aminosulfonateTetrahydrofuran6512594.599.51[1]
Cuprous Chloride (CuCl)Methyl 2-methoxy-5-chlorobenzoateSodium sulfinateTetrahydrofuran6512594.599.51[4]
Cuprous Bromide (CuBr)Methyl 2-methoxy-5-chlorobenzoateSodium aminosulfonateTetrahydrofuran6012594.599.51[5]
Cuprous Bromide (CuBr)Methyl 2-methoxy-5-chlorobenzoateSodium aminosulfonateTetrahydrofuran5010896.5599.51[5]
Cuprous Chloride (CuCl)Methyl 2-methoxy-5-chlorobenzoateSodium sulfinateTetrahydrofuran408896.5599.51[4]

Experimental Protocols

Protocol 1: Synthesis using Cuprous Bromide Catalyst

This protocol is based on a reported method for the synthesis of this compound.[1]

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate

  • Sodium aminosulfonate

  • Cuprous bromide (CuBr)

  • Tetrahydrofuran (THF)

  • Activated carbon

  • Ethanol

Equipment:

  • 1000 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and flask for filtration

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • To a 1000 mL reaction flask equipped with a reflux condenser and magnetic stirrer, add 300 g of tetrahydrofuran.

  • Add 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate to the flask.

  • Add 1.8 g (0.0125 mol) of cuprous bromide and 25.7 g (0.25 mol) of sodium aminosulfonate to the reaction mixture.

  • Heat the mixture to 65°C and maintain this temperature with stirring for 12 hours.

  • After the reaction is complete, add 2 g of activated carbon to the hot reaction mixture.

  • Filter the hot mixture to remove the activated carbon and catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dry the resulting white crystalline powder in a vacuum oven at 60°C to yield this compound.

Protocol 2: Synthesis using Cuprous Chloride Catalyst

This protocol is adapted from a patented synthesis method.[4]

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate

  • Sodium sulfinate

  • Cuprous chloride (CuCl)

  • Tetrahydrofuran (THF)

  • Activated carbon

Equipment:

  • 1000 mL reaction bottle with a reflux apparatus

  • Stirrer and heating source

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a 1000 mL reaction bottle equipped with a reflux apparatus, combine 300 g of tetrahydrofuran and 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.

  • Add 1.25 g (0.0125 mol) of cuprous chloride and 26.285 g (0.255 mol) of sodium sulfinate to the mixture.

  • Heat the reaction mixture to 65°C and maintain this temperature for 12 hours under reflux.

  • Upon completion of the reaction, add 2 g of activated carbon to the solution and filter while hot.

  • The filtrate is then concentrated to dryness under reduced pressure.

  • The resulting white crystalline powder is dried under vacuum at 60°C to give this compound.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the catalytic synthesis of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification charge_reactors Charge Reactants and Catalyst reaction Heating and Reaction charge_reactors->reaction Heat to 40-65°C 8-16 hours decolorization Decolorization with Activated Carbon reaction->decolorization filtration Hot Filtration decolorization->filtration concentration Concentration under Reduced Pressure filtration->concentration drying Vacuum Drying concentration->drying final_product final_product drying->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis and purification.

References

Application Note: Reaction Mechanisms and Protocols for the Amination of 2-Methoxy-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of N-aryl compounds is a cornerstone of modern medicinal chemistry and materials science. The introduction of an amino group onto an aromatic ring is a critical transformation for producing pharmaceuticals, agrochemicals, and other functional organic materials. The substrate, 2-methoxy-5-chlorobenzoate, presents a common challenge in synthetic chemistry: the amination of an electron-rich and sterically hindered aryl chloride. Aryl chlorides are often less reactive than their bromide or iodide counterparts, necessitating robust and efficient catalytic systems. This document details the primary reaction mechanisms for the amination of 2-methoxy-5-chlorobenzoate and provides detailed protocols for two of the most effective methods: the Buchwald-Hartwig amination and the Ullmann condensation.

Key Reaction Mechanisms

The amination of aryl halides like 2-methoxy-5-chlorobenzoate is typically achieved through transition metal-catalyzed cross-coupling reactions or, under specific circumstances, through nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most versatile methods for forming carbon-nitrogen bonds.[1][2][3] The reaction is tolerant of a wide range of functional groups and can be used with various amines and aryl halides, including less reactive aryl chlorides.[4][5] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[3] The choice of ligand, base, and solvent is crucial for a successful coupling.[4]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition Ar-X pd_aryl_halide L_nPd(II)(Ar)(X) oxidative_addition->pd_aryl_halide amine_coordination Amine Coordination pd_aryl_halide->amine_coordination HNR'R'' pd_amine_complex [L_nPd(II)(Ar)(HNR'R'')]^+X^- amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex L_nPd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R'' Product N-Aryl Amine Product reductive_elimination->Product ArX 2-Methoxy-5-chlorobenzoate ArX->oxidative_addition Amine Amine (HNR'R'') Amine->amine_coordination Base_in Base (e.g., NaOtBu) Base_in->deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig reaction.[6] Traditionally, these reactions required harsh conditions, such as high temperatures (often over 210°C) and polar solvents like DMF or NMP.[6] However, modern protocols have been developed that utilize ligands, such as amino acids (e.g., L-proline) or diamines, to facilitate the reaction under milder conditions.[7][8][9] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[6] The electron-withdrawing nature of the carboxylate group on the 2-methoxy-5-chlorobenzoate substrate can help accelerate this coupling.[6]

Ullmann_Condensation cluster_ullmann Proposed Ullmann Condensation Mechanism start Cu(I) Catalyst + Amine cu_amide Copper(I) Amide [Cu(I)-NR'R''] start->cu_amide Base oxidative_addition Oxidative Addition cu_amide->oxidative_addition Ar-X (2-Methoxy-5-chlorobenzoate) cu_complex [Ar-Cu(III)-(NR'R'')(X)] Intermediate oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination product N-Aryl Amine Product reductive_elimination->product catalyst_regen Cu(I) Catalyst reductive_elimination->catalyst_regen SNAr_Mechanism cluster_snar SNAr Addition-Elimination Mechanism reactants Aryl Halide + Nucleophile (Nu-) addition Nucleophilic Attack (Addition Step) reactants->addition meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) addition->meisenheimer elimination Loss of Leaving Group (Elimination Step) meisenheimer->elimination Leaving Group (Cl-) departs product Substituted Product elimination->product BHW_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification setup 1. Add Pd catalyst, ligand, and base to an oven-dried flask. purge 2. Evacuate and backfill the flask with Nitrogen/Argon. setup->purge add_solvent 3. Add anhydrous solvent (e.g., Toluene). purge->add_solvent add_reagents 4. Add aryl chloride and amine via syringe. add_solvent->add_reagents heat 5. Heat the mixture to reflux (e.g., 100-110 °C) for 6-24h. add_reagents->heat monitor 6. Monitor reaction by TLC/GC-MS. heat->monitor cool 7. Cool to room temperature and quench with water. monitor->cool extract 8. Extract with an organic solvent (e.g., Ethyl Acetate). cool->extract wash 9. Wash organic layer with brine, dry over Na₂SO₄. extract->wash concentrate 10. Concentrate under reduced pressure. wash->concentrate purify 11. Purify the crude product by flash column chromatography. concentrate->purify

References

Application Notes: The Role of Methyl 2-methoxy-5-sulfamoylbenzoate in Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are vital for numerous physiological processes, including pH homeostasis, CO2 transport, respiration, and biosynthesis.[2][3] Their involvement in the pathophysiology of various diseases such as glaucoma, epilepsy, and particularly cancer, has established them as significant therapeutic targets.[2][4][5] The primary sulfonamides (-SO2NH2) are a hallmark class of CA inhibitors (CAIs), with their inhibitory action stemming from the coordination of the deprotonated sulfonamide group to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[1]

Methyl 2-methoxy-5-sulfamoylbenzoate and its structural analogs represent a critical scaffold in the design of novel, potent, and isoform-selective CAIs. While the molecule itself is often an intermediate in the synthesis of other pharmaceuticals, its core structure, the methyl 5-sulfamoyl-benzoate moiety, is a key component in developing inhibitors with high affinity, especially for tumor-associated isoforms like carbonic anhydrase IX (CAIX).[6][7][8] CAIX is highly overexpressed in various solid tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[5][7] This makes selective CAIX inhibitors promising candidates for anticancer therapies.[7][8] These application notes provide a detailed overview of the synthesis, mechanism of action, and evaluation protocols for CAIs based on this important chemical scaffold.

Synthesis of this compound

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[6] Traditionally, its synthesis involves a multi-step process starting from salicylic acid, which includes etherification, chlorosulfonation, amination, and esterification.[9][10] However, newer, more streamlined methods have been developed to improve yield and reduce environmental impact.[9][11]

Protocol 1: Optimized Four-Step Synthesis from Salicylic Acid

This protocol is based on an optimized process that improves the total yield to approximately 63.7%.[10]

Step 1: Etherification (Synthesis of 2-methoxybenzoic acid)

  • Dissolve salicylic acid in a suitable solvent.

  • Add a methylating agent (e.g., dimethyl sulfate) and a base.

  • Heat the reaction mixture under reflux for several hours.

  • Upon completion, cool the mixture and acidify to precipitate the product.

  • Filter, wash, and dry the resulting 2-methoxybenzoic acid. The optimized yield for this step is reported to be 92.6%.[10]

Step 2: Chlorosulfonation (Synthesis of 2-methoxy-5-chlorosulfonylbenzoic acid)

  • Add the 2-methoxybenzoic acid slowly to an excess of chlorosulfonic acid at a controlled, low temperature.

  • Stir the mixture until the reaction is complete. The optimal molar ratio of methoxybenzoic acid to chlorosulfonic acid is 1:5.[10]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, wash with cold water, and dry the 2-methoxy-5-chlorosulfonylbenzoic acid. The optimized yield is 95.7%.[10]

Step 3: Amination (Synthesis of 2-methoxy-5-sulfamoylbenzoic acid)

  • Add the 2-methoxy-5-chlorosulfonylbenzoic acid to a concentrated ammonia solution at a low temperature.

  • Stir the mixture until the conversion is complete.

  • Acidify the solution to precipitate the product.

  • Filter, wash, and dry the 2-methoxy-5-sulfamoylbenzoic acid. The optimized yield for this step is 75.8%.[10]

Step 4: Esterification (Synthesis of this compound)

  • Suspend 2-methoxy-5-sulfamoylbenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture and remove the solvent under reduced pressure.

  • The resulting solid is the final product, this compound. The optimized yield is 97.4%.[10]

G cluster_synthesis Synthesis Workflow A Salicylic Acid B Step 1: Etherification (Yield: 92.6%) A->B C 2-Methoxybenzoic Acid B->C (CH3)2SO4, Base D Step 2: Chlorosulfonation (Yield: 95.7%) C->D E 2-Methoxy-5-chlorosulfonyl benzoic Acid D->E ClSO3H F Step 3: Amination (Yield: 75.8%) E->F G 2-Methoxy-5-sulfamoyl benzoic Acid F->G NH3 H Step 4: Esterification (Yield: 97.4%) G->H I Methyl 2-methoxy-5- sulfamoylbenzoate H->I CH3OH, H+

Caption: Optimized four-step synthesis of this compound.

Mechanism of Action in Carbonic Anhydrase Inhibition

The inhibitory activity of compounds derived from the methyl 5-sulfamoyl-benzoate scaffold is attributed to the primary sulfonamide group (-SO2NH2). This group acts as a potent zinc-binding group (ZBG).

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a CO2 molecule. Sulfonamide inhibitors function by mimicking the transition state of this reaction. The deprotonated sulfonamide (R-SO2NH-) coordinates directly to the Zn²⁺ ion in the active site, displacing the catalytically essential water molecule/hydroxide ion.[1] This binding blocks the substrate's access to the active site, thereby halting the enzyme's catalytic activity.[1] The affinity and selectivity of these inhibitors can be modulated by modifying the substituents on the benzene ring, which can form additional interactions with residues in and around the active site.[7][8]

G cluster_mechanism Mechanism of CA Inhibition by Sulfonamides CA_Active CA Active Site (with Zn²⁺-OH⁻) Product HCO₃⁻ (Product) CA_Active->Product Catalyzes Inactive_Complex Inactive CA-Inhibitor Complex (Zn²⁺-NH⁻-SO₂-R) CA_Active->Inactive_Complex Forms Substrate CO₂ (Substrate) Substrate->CA_Active Binds Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->CA_Active Binds & Competes Inactive_Complex->Substrate Blocks Binding

Caption: Competitive inhibition of carbonic anhydrase by a sulfonamide inhibitor.

Quantitative Data: Inhibitory Activity

The inhibitory potency of compounds is quantified by their inhibition constant (Ki) or dissociation constant (Kd), where a lower value indicates a higher binding affinity. The following tables summarize the inhibitory activity of representative methyl 5-sulfamoyl-benzoate derivatives against key human carbonic anhydrase (hCA) isoforms, compared to the well-known inhibitor Acetazolamide.

Table 1: Dissociation Constants (Kd, nM) of Methyl 5-sulfamoyl-benzoate Derivatives Against hCA Isoforms.

Compound/IsozymehCA IhCA IIhCA IVhCA VAhCA VBhCA VIhCA VIIhCA IXhCA XIIhCA XIIIhCA XIV
Acetazolamide 2501274930547.82.525.85.71539
Compound 3b 1000180>10000>10000>10000250011000.3 45>10000250
Compound 4b 80001500>10000>10000>100003000100000.12 15>10000150

*Data sourced from a 2021 study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates.[7][8] "Compound 3b" and "Compound 4b" are specific derivatives from this study, demonstrating high affinity and selectivity for the tumor-associated CAIX.[7][8]

Experimental Protocols

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (p-NPA Hydrolysis)

This colorimetric assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.[2] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[2]

Materials and Reagents:

  • Human or bovine carbonic anhydrase (e.g., from erythrocytes)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Inhibitor: Test compounds and a standard inhibitor (e.g., Acetazolamide)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO or acetonitrile

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA enzyme (e.g., 1 mg/mL) in cold assay buffer. Store aliquots at -20°C.

    • Prepare a working solution of CA by diluting the stock to the desired concentration (e.g., 20 units/mL) in cold assay buffer just before use.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO. Prepare this fresh daily.

    • Prepare serial dilutions of the test compounds and standard inhibitor in assay buffer containing a small percentage of DMSO.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of standard inhibitor dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the assay buffer and DMSO/inhibitor solutions to the wells as described above.

    • Add the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow p-NPA Inhibition Assay Workflow A 1. Prepare Reagents (Buffer, CA, Inhibitor, p-NPA) B 2. Set up 96-well Plate (Blank, Max Activity, Test Cmpd) A->B C 3. Pre-incubate CA + Inhibitor (15 min at RT) B->C D 4. Initiate Reaction (Add p-NPA Substrate) C->D E 5. Kinetic Measurement (Absorbance at 405 nm) D->E F 6. Data Analysis (Calculate Rates, % Inhibition, IC₅₀) E->F

Caption: Experimental workflow for the p-NPA based carbonic anhydrase inhibition assay.

Protocol 3: Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity (Kd)

FTSA is a biophysical technique used to measure the binding affinity of a ligand (inhibitor) to a protein (CA). It relies on the principle that ligand binding stabilizes the protein, leading to an increase in its thermal denaturation midpoint (melting temperature, Tm).

Materials and Reagents:

  • Purified CA isozyme

  • Test inhibitor

  • Fluorescent dye (e.g., SYPRO Orange)

  • Assay Buffer

  • Quantitative PCR (qPCR) instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Preparation:

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Setup:

    • In qPCR plate wells, mix the CA enzyme solution, the fluorescent dye, and either the inhibitor dilution or buffer (for control).

    • Seal the plate.

  • Thermal Denaturation:

    • Place the plate in the qPCR instrument.

    • Program the instrument to heat the samples gradually (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Acquisition and Analysis:

    • As the protein unfolds (melts), its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

    • Plot fluorescence intensity versus temperature to generate a melting curve for each sample.

    • The midpoint of the transition is the melting temperature (Tm).

    • The change in melting temperature (ΔTm) in the presence of the inhibitor is proportional to the binding affinity.

    • The dissociation constant (Kd) can be calculated by fitting the ΔTm values at different inhibitor concentrations to a binding isotherm equation.[1]

G cluster_workflow Fluorescent Thermal Shift Assay (FTSA) Workflow A 1. Mix CA, Inhibitor, & Dye in qPCR Plate B 2. Apply Thermal Gradient (e.g., 25°C to 95°C) A->B C 3. Monitor Fluorescence in Real-Time B->C D 4. Generate Melting Curves (Fluorescence vs. Temp) C->D E 5. Determine Tm Shift (ΔTm) D->E F 6. Calculate Kd (Fit ΔTm vs. [Inhibitor]) E->F

Caption: Workflow for determining inhibitor binding affinity using FTSA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate for antipsychotic drugs like Sulpiride and Levosulpiride.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic routes for this compound:

  • Traditional Route: This is a multi-step process that typically starts from salicylic acid and involves methylation, chlorosulfonation, amination, and finally esterification.[1][2][3] This route is often characterized by its lengthy procedure and the generation of significant chemical waste.[1][4]

  • Novel One-Pot Synthesis: A more recent and efficient method involves the direct condensation of Methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate in the presence of a catalyst.[1][4][5] This method is advantageous due to its shorter reaction time, higher yield, and more environmentally friendly profile.[4][6]

Q2: What are the main challenges associated with the traditional synthesis route?

The traditional synthesis route starting from salicylic acid presents several challenges, particularly for large-scale industrial production:

  • Lengthy Process: The multi-step nature of the synthesis is time-consuming.[1][4]

  • Waste Generation: This process generates a significant amount of waste, including high chemical oxygen demand (COD), high salt content, and high ammonia nitrogen wastewater, which are difficult and costly to treat.[1][4]

  • Hazardous Reagents: The use of reagents like chlorosulfonic acid, which is highly corrosive and reacts violently with water, poses safety risks.[3]

Q3: What are the advantages of the novel one-pot synthesis method?

The novel synthesis route offers several key advantages over the traditional method:

  • Shorter Process: It significantly shortens the synthetic pathway.[4]

  • High Yield and Purity: This method can achieve high yields (up to 96.55%) and high purity (around 99.5%).[1][4][5]

  • Environmentally Friendly: It avoids the use of harsh reagents and minimizes the production of hazardous waste, making it a greener alternative.[4][6]

Troubleshooting Guide for the Novel Synthesis Route

This guide addresses common issues that may be encountered during the novel one-pot synthesis of this compound from Methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfonate.

Q1: My yield is lower than expected. What are the potential causes and solutions?

Low yield can be attributed to several factors. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained within the optimal range of 40-65°C. Lower temperatures may lead to incomplete reaction, while higher temperatures could promote side reactions.[4][5][6]
Incorrect Molar Ratio of Reactants The molar ratio of Methyl 2-methoxy-5-chlorobenzoate to sodium aminosulfonate is crucial. An optimal ratio is typically 1:1.05 to 1:1.2.[4][6]
Insufficient Reaction Time The reaction time should be between 8 and 16 hours. Shorter reaction times may result in incomplete conversion of the starting material.[4][5][6]
Ineffective Catalyst Cuprous bromide or cuprous chloride are commonly used as catalysts.[1][5] Ensure the catalyst is of good quality and used in the appropriate amount (typically 0.0125 to 0.025 mol per 0.25 mol of starting material).[1][4][5]
Poor Quality of Starting Materials Verify the purity of Methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfonate. Impurities can interfere with the reaction.

Q2: I am observing significant impurity peaks in my HPLC analysis. How can I improve the purity of my product?

Product impurity can arise from incomplete reaction or side reactions. Consider the following to improve purity:

  • Optimize Reaction Conditions: Revisit the reaction temperature, time, and molar ratios as detailed in the low yield troubleshooting section.

  • Activated Carbon Treatment: After the reaction, adding activated carbon and filtering the mixture while hot can effectively decolorize the solution and remove certain impurities.[1][4]

  • Recrystallization: If impurities persist, recrystallization of the final product from a suitable solvent, such as methanol, can significantly improve purity.[7]

Q3: The reaction is not proceeding to completion. What should I check?

If you suspect the reaction is stalled, investigate the following:

  • Catalyst Activity: The catalyst may have deactivated. Ensure it was stored properly and is not expired.

  • Solvent Quality: The solvent, typically tetrahydrofuran (THF), should be dry. Water content can negatively impact the reaction.

  • Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.

Data Presentation

Table 1: Comparison of Reaction Parameters and Yields for the Novel Synthesis Route

Parameter Example 1 Example 2 Example 3
Starting Material Methyl 2-methoxy-5-chlorobenzoateMethyl 2-methoxy-5-chlorobenzoateMethyl 2-methoxy-5-chlorobenzoate
Reagent Sodium aminosulfonateSodium aminosulfonateSodium aminosulfonate
Catalyst Cuprous bromideCuprous bromideCuprous chloride
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature 60°C50°C65°C
Reaction Time 12 hours10 hours12 hours
Yield 94.5%96.55%94.5%
Purity (HPLC) 99.51%99.51%99.51%

Data compiled from patent literature.[1][4][5]

Experimental Protocols

Protocol 1: Novel One-Pot Synthesis of this compound

This protocol is based on a high-yield procedure described in the literature.[1][4][5]

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate (0.25 mol, 50g)

  • Sodium aminosulfonate (0.275 mol, 28.3g)

  • Cuprous bromide (0.02 mol, 2.9g)

  • Tetrahydrofuran (THF), 300g

  • Activated carbon, 2g

Procedure:

  • In a 1000ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran and 50g (0.25mol) of Methyl 2-methoxy-5-chlorobenzoate.

  • Add 2.9g (0.02mol) of cuprous bromide and 28.3g (0.275mol) of sodium aminosulfonate to the flask.

  • Heat the mixture to 50°C and maintain this temperature for 10 hours with constant stirring.

  • After the reaction is complete, add 2g of activated carbon to the reaction mixture and filter while hot.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dry the resulting white crystalline powder under vacuum at 60°C to yield this compound.

HPLC Analysis Conditions:

  • Mobile Phase: 700ml water and 200ml methanol.

  • Detection Wavelength: 240nm.

  • Flow Rate: 1.0ml/min.

  • Sample Preparation: 0.01g of the product diluted to 25ml with the mobile phase, and a 5μl injection volume.[1][5]

Visualizations

Traditional_Synthesis_Workflow Salicylic_Acid Salicylic Acid Methylation Methylation Salicylic_Acid->Methylation Methyl_Salicylate Methyl Salicylate Methylation->Methyl_Salicylate Chlorosulfonation Chlorosulfonation Methyl_Salicylate->Chlorosulfonation Chlorosulfonated_Intermediate Chlorosulfonated Intermediate Chlorosulfonation->Chlorosulfonated_Intermediate Amination Amination Chlorosulfonated_Intermediate->Amination Aminated_Intermediate 2-methoxy-5-sulfamoyl -benzoic acid Amination->Aminated_Intermediate Esterification Esterification Aminated_Intermediate->Esterification Final_Product Methyl 2-methoxy-5- sulfamoylbenzoate Esterification->Final_Product

Caption: Traditional multi-step synthesis workflow for this compound.

Novel_Synthesis_Workflow Starting_Materials Methyl 2-methoxy-5-chlorobenzoate + Sodium aminosulfonate Reaction One-Pot Reaction (Catalyst, Solvent, Heat) Starting_Materials->Reaction Workup Workup (Activated Carbon, Filtration) Reaction->Workup Isolation Isolation (Concentration, Drying) Workup->Isolation Final_Product Methyl 2-methoxy-5- sulfamoylbenzoate Isolation->Final_Product Troubleshooting_Logic Problem Low Yield or Impurity Check_Temp Check Temperature (40-65°C) Problem->Check_Temp Check_Ratio Check Molar Ratio (1:1.05-1.2) Problem->Check_Ratio Check_Time Check Reaction Time (8-16h) Problem->Check_Time Check_Catalyst Check Catalyst (Quality & Amount) Problem->Check_Catalyst Check_Purity Check Starting Material Purity Problem->Check_Purity Solution Optimize Conditions & Purification Check_Temp->Solution Check_Ratio->Solution Check_Time->Solution Check_Catalyst->Solution Check_Purity->Solution

References

Technical Support Center: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized by their origin in the synthetic process. These include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions. The specific impurities depend on the synthetic route employed.

Q2: What are the typical synthetic routes for this compound and how do they influence the impurity profile?

A2: There are two primary synthetic routes:

  • Traditional Route from Salicylic Acid: This multi-step process involves methylation, chlorosulfonation, amination, and finally esterification. Due to the number of steps, there is a higher potential for a variety of process-related impurities if any of the reactions do not go to completion.[1][2][3][4]

  • Modern Route from 2-methoxy-5-chlorobenzoic acid methyl ester: This newer approach involves the reaction of a pre-formed ester with a sulfamoylating agent. This route is shorter and generally has a cleaner impurity profile, with the main potential impurities being the starting materials.[3][4][5]

Q3: Are there any official guidelines on the impurities of this compound?

A3: While this compound is an intermediate, it is also listed as "Sulpiride Impurity B" in the European Pharmacopoeia (EP).[6][7][8] The EP monograph for Sulpiride, the final active pharmaceutical ingredient (API), specifies several related substances that can provide insight into potential impurities to control during the synthesis of the intermediate.[6]

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • Analytical tests (e.g., HPLC, GC-MS) show peaks corresponding to the starting materials.

  • The melting point of the product is lower and broader than expected.

Possible Causes and Solutions:

Starting Material ImpuritySynthetic RouteLikely CauseRecommended Action
Salicylic acid or Methyl salicylateTraditionalIncomplete methylation.Optimize methylation reaction conditions (e.g., increase reaction time, temperature, or reagent stoichiometry). Ensure complete consumption of the starting material before proceeding.
2-Methoxybenzoic acidTraditionalIncomplete chlorosulfonation.Review the stoichiometry of chlorosulfonic acid and reaction conditions. Ensure anhydrous conditions as moisture can quench the reagent.
2-Methoxy-5-chlorosulfonylbenzoic acidTraditionalIncomplete amination.Ensure the amination reaction goes to completion. Check the quality and amount of the aminating agent.
2-Methoxy-5-chlorobenzoic acid methyl esterModernIncomplete reaction with the sulfamoylating agent.Increase reaction time, temperature, or the amount of the sulfamoylating agent. Ensure the catalyst (e.g., cuprous bromide) is active.
Issue 2: High Levels of Process-Related Impurities

Symptoms:

  • Multiple unexpected peaks are observed during purity analysis.

  • The final product has poor color or crystalline form.

Possible Causes and Solutions:

Impurity NameStructureLikely OriginTroubleshooting Steps
2-Methoxy-5-sulfamoylbenzoic acid (Sulpiride Impurity D)C₈H₉NO₅SHydrolysis of the methyl ester in either synthetic route.Avoid excessive heat and prolonged exposure to acidic or basic conditions during workup and purification. Ensure the starting materials and solvents are dry.
Ethyl 2-methoxy-5-sulfamoylbenzoate (Sulpiride Impurity C)C₁₀H₁₃NO₅SUse of ethanol as a solvent or impurity in other reagents.Use high-purity solvents and reagents. If ethanol is used for recrystallization, ensure it is thoroughly removed during drying.
2-Methoxy-5-sulfamoylbenzamide (Sulpiride Impurity E)C₈H₁₀N₂O₄SA potential side reaction during the amination step in the traditional route.Optimize the conditions of the amination and esterification steps to favor the desired product.

Data Presentation

Table 1: Summary of Potential Impurities in this compound Synthesis

Impurity NameIUPAC NameMolecular FormulaOrigin
2-Methoxybenzoic acid2-Methoxybenzoic acidC₈H₈O₃Intermediate (Traditional Route)
2-Methoxy-5-chlorosulfonylbenzoic acid5-(Chlorosulfonyl)-2-methoxybenzoic acidC₈H₇ClO₅SIntermediate (Traditional Route)
2-Methoxy-5-sulfamoylbenzoic acid 2-Methoxy-5-(aminosulfonyl)benzoic acidC₈H₉NO₅SIntermediate/Hydrolysis Product
2-Methoxy-5-chlorobenzoic acid methyl esterMethyl 5-chloro-2-methoxybenzoateC₉H₉ClO₃Starting Material (Modern Route)
Ethyl 2-methoxy-5-sulfamoylbenzoate Ethyl 2-methoxy-5-(aminosulfonyl)benzoateC₁₀H₁₃NO₅SByproduct (Ethanol Contamination)
2-Methoxy-5-sulfamoylbenzamide 2-Methoxy-5-(aminosulfonyl)benzamideC₈H₁₀N₂O₄SByproduct

Experimental Protocols

Key Experiment: HPLC Purity Analysis

This method is a general guideline for the purity analysis of this compound and the detection of common impurities. Method optimization may be required based on the specific impurity profile.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 4.0) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of water and methanol.[3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection Wavelength: 240 nm.[1][3]

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 10 mg) in the mobile phase or a suitable solvent to a final concentration of approximately 0.4 mg/mL.[3]

  • Injection Volume: 5 µL.[3]

  • Analysis: Run a blank (solvent), a standard solution of this compound, and the sample solution. Identify and quantify impurities based on their retention times relative to the main peak and their response factors if known.

Mandatory Visualization

Synthesis_Pathways cluster_0 Traditional Route cluster_1 Modern Route SA Salicylic Acid MBA 2-Methoxybenzoic acid SA->MBA Methylation MCSBA 2-Methoxy-5-chlorosulfonyl benzoic acid MBA->MCSBA Chlorosulfonation MSBA 2-Methoxy-5-sulfamoyl benzoic acid MCSBA->MSBA Amination Product Methyl 2-methoxy-5- sulfamoylbenzoate MSBA->Product Esterification SM Methyl 2-methoxy-5- chlorobenzoate SM->Product Sulfamoylation

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Impurity Detected in Final Product check_hplc Review HPLC Chromatogram start->check_hplc identify_impurity Identify Impurity (e.g., by mass spectrometry or comparison with standards) check_hplc->identify_impurity is_starting_material Is the impurity a starting material? identify_impurity->is_starting_material is_intermediate Is the impurity a known intermediate? is_starting_material->is_intermediate No optimize_reaction Optimize reaction conditions (time, temp, stoichiometry) is_starting_material->optimize_reaction Yes is_byproduct Is the impurity a known byproduct? is_intermediate->is_byproduct No is_intermediate->optimize_reaction Yes improve_purification Improve purification method (recrystallization, chromatography) is_byproduct->improve_purification Yes unknown_impurity Investigate for unknown side reactions or reagent impurities is_byproduct->unknown_impurity No end Product Meets Purity Specification optimize_reaction->end improve_purification->end unknown_impurity->end

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: Chlorosulfonation of 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorosulfonation of 2-methoxybenzoic acid to synthesize 2-methoxy-5-chlorosulfonylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the chlorosulfonation of 2-methoxybenzoic acid?

A1: The primary product is 2-methoxy-5-chlorosulfonylbenzoic acid. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group (both ortho-, para-directing, with the methoxy group being the stronger activator) direct the electrophilic chlorosulfonyl group predominantly to the 5-position of the aromatic ring.

Q2: What are the most common side reactions to be aware of during this procedure?

A2: The most common side reactions include the formation of a diaryl sulfone byproduct, hydrolysis of the desired sulfonyl chloride to the corresponding sulfonic acid, and the potential for polysulfonation under harsh conditions.

Q3: Why is temperature control so critical in this reaction?

A3: Temperature control is crucial for minimizing side reactions. Lower temperatures can sometimes favor the formation of sulfone byproducts, while excessively high temperatures can lead to decomposition and other undesired reactions. A controlled temperature ensures the selective formation of the desired 2-methoxy-5-chlorosulfonylbenzoic acid.[1][2]

Q4: What is the role of using a significant excess of chlorosulfonic acid?

A4: A large excess of chlorosulfonic acid is often used to serve as both the reactant and the solvent, ensuring the reaction goes to completion.[1] In some optimized procedures, a molar ratio of approximately 1:5 of 2-methoxybenzoic acid to chlorosulfonic acid has been shown to produce high yields.[1]

Q5: How can I confirm the successful formation of the sulfonyl chloride product?

A5: The formation of the product can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material. For detailed structural confirmation and purity analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Hydrolysis of the sulfonyl chloride during work-up. - Formation of significant amounts of side products.- Increase the reaction time or temperature moderately, based on in-process monitoring (e.g., TLC).[1] - Ensure all work-up steps are performed under anhydrous or near-anhydrous conditions until the quenching step. Use ice-cold water for quenching to minimize hydrolysis. - Adhere to optimized temperature and reagent ratios to suppress side reactions.[1]
Product is an Oily or Gummy Solid Instead of a Crystalline Powder - Presence of impurities, particularly the sulfonic acid byproduct. - Residual solvent.- The sulfonic acid is more soluble in water than the sulfonyl chloride. Thoroughly wash the crude product with cold water. - Recrystallize the product from an appropriate solvent system, such as a mixture of chloroform and hexane.
Unexpected Color in the Reaction Mixture or Final Product - Charring or decomposition due to localized overheating. - Presence of impurities in the starting materials.- Ensure efficient stirring and controlled, slow addition of reagents to maintain a uniform temperature. - Use high-purity 2-methoxybenzoic acid and chlorosulfonic acid.
Difficulty in Isolating the Product from the Reaction Mixture - The product may be partially soluble in the aqueous layer after quenching.- After quenching the reaction mixture in ice water, allow sufficient time for the product to precipitate fully. - If some product remains in the aqueous layer, perform an extraction with a suitable organic solvent like dichloromethane.

Quantitative Data on Reaction Optimization

A process optimization study for the synthesis of a derivative of 2-methoxy-5-chlorosulfonylbenzoic acid reported a high yield of 95.7% for the sulfonyl chloride step under optimized conditions.[1] The key parameters for achieving this high yield are summarized below.

Parameter Optimized Condition Impact on Yield
Molar Ratio (2-methoxybenzoic acid : chlorosulfonic acid) 1 : 5A sufficient excess of chlorosulfonic acid ensures complete conversion of the starting material.
Reaction Temperature 50-70 °CThis temperature range was found to be optimal for maximizing the yield of the desired product while minimizing side reactions.[1]
Reaction Time 2 hoursExtending the reaction time beyond this did not significantly increase the yield.[1]

Experimental Protocols

Synthesis of 2-methoxy-5-chlorosulfonylbenzoic acid[1]

Safety Precautions: This reaction involves highly corrosive and reactive chemicals. It should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Chlorosulfonic acid reacts violently with water.

Reagents and Equipment:

  • 2-methoxybenzoic acid

  • Chlorosulfonic acid

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Ice bath

  • Crushed ice and water for quenching

Procedure:

  • In a three-necked flask, add chlorosulfonic acid (5 molar equivalents).

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Slowly add 2-methoxybenzoic acid (1 molar equivalent) portion-wise, ensuring the temperature of the reaction mixture does not rise significantly.

  • After the addition is complete, slowly warm the reaction mixture to 50-70 °C and maintain it at this temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and cautiously, pour the reaction mixture onto the ice-water mixture with vigorous stirring.

  • The solid product will precipitate. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum to obtain crude 2-methoxy-5-chlorosulfonylbenzoic acid.

  • The crude product can be further purified by recrystallization if necessary.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid 2-Methoxy-5-chlorosulfonylbenzoic Acid 2-Methoxy-5-chlorosulfonylbenzoic Acid 2-Methoxybenzoic Acid->2-Methoxy-5-chlorosulfonylbenzoic Acid + Chlorosulfonic Acid Polysulfonated Product Polysulfonated Product 2-Methoxybenzoic Acid->Polysulfonated Product + Excess Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->2-Methoxy-5-chlorosulfonylbenzoic Acid Sulfone Byproduct Sulfone Byproduct 2-Methoxy-5-chlorosulfonylbenzoic Acid->Sulfone Byproduct + 2-Methoxybenzoic Acid Sulfonic Acid Byproduct Sulfonic Acid Byproduct 2-Methoxy-5-chlorosulfonylbenzoic Acid->Sulfonic Acid Byproduct + H2O (hydrolysis)

Caption: Reaction pathway for the chlorosulfonation of 2-methoxybenzoic acid and its major side reactions.

Experimental_Workflow Start Start Reagent Addition Reagent Addition Start->Reagent Addition Reaction at 50-70°C Reaction at 50-70°C Reagent Addition->Reaction at 50-70°C Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction at 50-70°C->Reaction Monitoring (TLC) Quenching on Ice Quenching on Ice Reaction Monitoring (TLC)->Quenching on Ice Reaction Complete Filtration and Washing Filtration and Washing Quenching on Ice->Filtration and Washing Drying Drying Filtration and Washing->Drying Purification (Recrystallization) Purification (Recrystallization) Drying->Purification (Recrystallization) Final Product Final Product Purification (Recrystallization)->Final Product

Caption: Experimental workflow for the synthesis of 2-methoxy-5-chlorosulfonylbenzoic acid.

References

Technical Support Center: Methyl 2-methoxy-5-sulfamoylbenzoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 2-methoxy-5-sulfamoylbenzoate.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis Incomplete reaction, leading to the presence of unreacted starting materials.Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Adjust reaction time, temperature, or stoichiometry if necessary.[1][2]
Formation of by-products due to side reactions.Optimize reaction conditions to minimize the formation of impurities. This may involve adjusting temperature, reaction time, or the molar ratio of reactants.[1][2]
Presence of residual solvents from the synthesis.Ensure thorough drying of the product under vacuum. The choice of solvent for recrystallization can also help in removing residual solvents from the reaction.
Discoloration of the Final Product (Yellowish tint) Presence of colored impurities or degradation products.Treat the solution of the crude product with activated carbon before filtration and recrystallization.[3][4]
Air or light sensitivity of the compound or impurities.Store the compound in a tightly closed container, protected from direct sunlight and moisture.[5]
Difficulty in Crystallization The compound is too soluble in the chosen solvent.Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a mixture of solvents (a good solvent and an anti-solvent).
Presence of impurities that inhibit crystal formation.Perform a preliminary purification step, such as column chromatography, to remove impurities before attempting recrystallization.
Low Yield After Recrystallization The compound has significant solubility in the recrystallization solvent even at low temperatures.Minimize the amount of solvent used for recrystallization. Ensure the solution is fully saturated at the higher temperature. Cool the solution slowly to maximize crystal growth and recovery.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Co-precipitation of Impurities Impurities have similar solubility profiles to the desired product.Consider using a different recrystallization solvent or a combination of solvents. Multiple recrystallizations may be necessary. Alternatively, column chromatography can be employed for better separation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound synthesis?

A1: Common impurities can be process-related and include unreacted starting materials such as 2-methoxy-5-chlorobenzoic acid methyl ester or 2-methoxy-5-aminosulfonyl benzoic acid, as well as by-products from side reactions.[1][3] Residual solvents used in the synthesis are also a common type of impurity.[6]

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a commonly employed method for the purification of this compound. Solvents like methanol or ethanol are often effective.[7][8] For higher purity, column chromatography can be utilized.[7]

Q3: My purified product has a melting point lower than the reported range of 175-177 °C. What could be the reason?

A3: A lower and broader melting point range is a strong indication of the presence of impurities. The reported melting point of 175-177 °C is for the pure compound.[5][9][10][11][12] Further purification steps, such as another recrystallization or column chromatography, are recommended to improve the purity.

Q4: How can I effectively decolorize my product?

A4: Decolorization can be achieved by treating a solution of the crude product with activated carbon. The activated carbon adsorbs colored impurities. After stirring for a period, the activated carbon is removed by filtration.[3][4]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[1][2][3] Other techniques like 1H-NMR spectroscopy can also be used to confirm the structure and detect impurities.[1][2]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and stir the hot solution for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool down slowly to room temperature. For better yield, the flask can be placed in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove the solvent completely.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions:

    • Column: ODS C18, 4.6 x 250 mm.[1]

    • Mobile Phase: Methanol/Water (e.g., 70/30 or 85/15 v/v).[1] The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 254 nm.[1]

  • Procedure:

    • Standard Preparation: Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.

    • Sample Preparation: Prepare a solution of the synthesized and purified product of a known concentration in the mobile phase.

    • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Analysis: Compare the chromatograms. The purity of the sample can be calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Visualizations

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Crude_Product Crude Product (with impurities) Dissolution Dissolution (e.g., in hot Methanol) Crude_Product->Dissolution Decolorization Decolorization (Activated Carbon) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Crystallization (Cooling) Hot_Filtration->Crystallization Isolation Isolation (Vacuum Filtration) Crystallization->Isolation Drying Drying Isolation->Drying Pure_Product Purified Product Drying->Pure_Product Purity_Check Purity Analysis (HPLC, Melting Point) Pure_Product->Purity_Check

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Start Purification Recrystallize Perform Recrystallization Start->Recrystallize Check_Purity Assess Purity (e.g., HPLC, MP) Is_Pure Purity > 99%? Check_Purity->Is_Pure End Purification Complete Is_Pure->End Yes Column_Chromatography Consider Column Chromatography Is_Pure->Column_Chromatography No Check_Color Product Discolored? Recrystallize->Check_Color Column_Chromatography->Check_Purity Check_Color->Check_Purity No Decolorize Use Activated Carbon Check_Color->Decolorize Yes Decolorize->Recrystallize

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to facilitate efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • Traditional Four-Step Synthesis: This method starts from salicylic acid and involves a sequence of four reactions: etherification (methylation), chlorosulfonation, amination, and finally esterification.[1][2][3] This process is well-established but is known for being lengthy and generating significant amounts of chemical waste.[1]

  • Novel One-Pot Synthesis: A more recent and efficient method involves the direct condensation of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate.[4][5] This reaction is typically catalyzed by a small amount of a copper salt, such as cuprous bromide or cuprous chloride.[1][4] This newer approach offers the advantages of a shorter process, high yields, and being more environmentally friendly.[5][6]

Q2: I am experiencing low yields with the traditional four-step synthesis. What are the key optimization points?

A2: Low yields in the traditional synthesis can arise from any of the four steps. Here are the optimized conditions for each step to maximize yield:[2][7]

  • Etherification (Methylation of Salicylic Acid): The yield can be as high as 92.6%.[2][7]

  • Chlorosulfonation: Aim for a yield of 95.7%.[2][7] Key factors are the molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid (optimized at 1:5), reaction temperature, and time.[7]

  • Amination: This step can be a bottleneck, with optimized yields around 75.8%.[2][7]

  • Esterification: This final step can achieve high yields of up to 97.4%.[2][7]

An overall yield of around 63.7% can be achieved under optimized conditions for the entire four-step process.[2]

Q3: What are the crucial parameters for optimizing the novel one-pot synthesis?

A3: The one-pot synthesis is sensitive to several parameters that can be fine-tuned for optimal results:

  • Catalyst: Cuprous bromide[1][5] and cuprous chloride[4] are effective catalysts. The amount of catalyst can influence the reaction rate and yield.

  • Temperature: The reaction temperature is typically controlled between 40°C and 65°C.[4][8]

  • Reaction Time: The reaction is generally run for 8 to 16 hours.[4][8]

  • Molar Ratio: The molar ratio of methyl 2-methoxy-5-chlorobenzoate to sodium aminosulfinate is typically in the range of 1:1.05 to 1:1.2.[5][8]

Q4: How can I purify the final product, this compound?

A4: A common purification procedure involves the following steps:

  • After the reaction is complete, activated carbon is added to the reaction mixture for decolorization.[1][4]

  • The mixture is then filtered while hot to remove the activated carbon, catalyst, and any solid by-products like sodium chloride.[1][5]

  • The filtrate is then concentrated under reduced pressure to yield the product.[1][4]

  • The resulting solid can be dried under vacuum.[4]

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).[1][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Novel One-Pot Synthesis 1. Inactive catalyst. 2. Sub-optimal temperature. 3. Insufficient reaction time. 4. Incorrect molar ratio of reactants.1. Use fresh, high-purity cuprous bromide or cuprous chloride. 2. Ensure the reaction temperature is maintained within the optimal range of 40-65°C.[4][8] 3. Extend the reaction time to 12-16 hours if necessary.[4][8] 4. Adjust the molar ratio of methyl 2-methoxy-5-chlorobenzoate to sodium aminosulfinate to be between 1:1.05 and 1:1.2.[5][8]
Incomplete Reaction 1. Poor mixing. 2. Low reaction temperature.1. Ensure efficient stirring throughout the reaction. 2. Increase the reaction temperature to the higher end of the recommended range (around 60-65°C).[1]
Product Purity Issues (e.g., discoloration) 1. Insufficient decolorization. 2. Presence of residual starting materials or by-products.1. Increase the amount of activated carbon used for decolorization or the duration of the treatment. 2. Ensure complete reaction by monitoring with techniques like TLC or HPLC. Optimize the work-up procedure, including efficient filtration and washing.
Difficulty in Isolating the Product 1. Product is too soluble in the reaction solvent.1. After filtration, ensure the solvent is thoroughly removed under reduced pressure. If the product remains oily, try triturating with a non-polar solvent to induce crystallization.

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions for the Novel One-Pot Synthesis

ParameterEmbodiment 1[4]Embodiment 2[4]Embodiment 3[4]Patent Example[1]
Starting Material Methyl 2-methoxy-5-chlorobenzoateMethyl 2-methoxy-5-chlorobenzoateMethyl 2-methoxy-5-chlorobenzoateMethyl 2-methoxy-5-chlorobenzoate
Reagent Sodium sulfinateSodium sulfinateSodium sulfinateSodium aminosulfonate
Catalyst Cuprous chlorideCuprous chlorideCuprous chlorideCuprous bromide
Solvent TetrahydrofuranTetrahydrofuranTetrahydrofuranTetrahydrofuran
Temperature 65°C45°C40°C65°C
Reaction Time 12 hours16 hours8 hours12 hours
Yield 94.5%95.09%96.55%94.5%
Purity (HPLC) 99.51%99.66%99.51%99.51%

Experimental Protocols

Protocol 1: Novel One-Pot Synthesis of this compound[1]
  • To a 1000 mL reaction flask equipped with a reflux condenser, add 300 g of tetrahydrofuran and 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.

  • Add 1.8 g (0.0125 mol) of cuprous bromide and 25.7 g (0.25 mol) of sodium aminosulfonate to the flask.

  • Heat the reaction mixture to 65°C and maintain this temperature for 12 hours with continuous stirring.

  • After 12 hours, add 2 g of activated carbon to the reaction mixture and filter the solution while it is still hot.

  • Concentrate the filtrate under reduced pressure to obtain a dry, white crystalline powder of this compound.

  • The expected yield is approximately 94.5%, with a purity of 99.51% as determined by HPLC.

Protocol 2: HPLC Analysis of this compound[1][4]
  • Mobile Phase: A mixture of 700 mL of water and 200 mL of methanol.

  • Detection Wavelength: 240 nm.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 0.01 g of the sample in the mobile phase and dilute to 25 mL.

  • Injection Volume: 5 µL.

Visualizations

Traditional_Synthesis_Workflow SalicylicAcid Salicylic Acid MethoxybenzoicAcid 2-Methoxybenzoic Acid SalicylicAcid->MethoxybenzoicAcid Methylation (Etherification) ChlorosulfonylbenzoicAcid 2-Methoxy-5-chlorosulfonylbenzoic Acid MethoxybenzoicAcid->ChlorosulfonylbenzoicAcid Chlorosulfonation SulfamoylbenzoicAcid 2-Methoxy-5-sulfamoylbenzoic Acid ChlorosulfonylbenzoicAcid->SulfamoylbenzoicAcid Amination FinalProduct Methyl 2-methoxy-5- sulfamoylbenzoate SulfamoylbenzoicAcid->FinalProduct Esterification

Traditional Four-Step Synthesis Workflow.

Novel_Synthesis_Workflow cluster_reactants Reactants Chlorobenzoate Methyl 2-methoxy-5- chlorobenzoate Reaction One-Pot Reaction Chlorobenzoate->Reaction Aminosulfonate Sodium Aminosulfonate Aminosulfonate->Reaction FinalProduct Methyl 2-methoxy-5- sulfamoylbenzoate Reaction->FinalProduct Catalyst Cu(I) Catalyst Catalyst->Reaction Solvent Solvent (THF) Solvent->Reaction

Novel One-Pot Synthesis Workflow.

References

How to remove by-products from Methyl 2-methoxy-5-sulfamoylbenzoate reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Methyl 2-methoxy-5-sulfamoylbenzoate and removing reaction by-products.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and their associated by-products?

There are two primary synthesis routes for this compound:

  • Traditional Route: This is a multi-step synthesis starting from salicylic acid, involving etherification, chlorosulfonation, amination, and finally esterification.[1][2] This route is known to be lengthy and can generate a significant amount of waste.[1] Potential by-products include unreacted intermediates from each step (e.g., methyl salicylate, 2-methoxybenzoic acid, 2-methoxy-5-chlorosulfonylbenzoic acid) and regioisomers from the chlorosulfonation step. The separation of these by-products can be challenging.[3]

  • Modern Route: This newer approach involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate.[4][5] This method is generally cleaner, has a shorter process flow, and results in higher yields.[4] The main by-product is inorganic sodium chloride, which can be easily removed by filtration.[4][5]

Q2: What is the most common inorganic by-product in the modern synthesis route and how is it removed?

In the synthesis from methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate, the primary inorganic by-product is sodium chloride (NaCl).[4][5] It is effectively removed by filtration of the reaction mixture.[4][5]

Q3: Can hydrolysis of the sulfonyl chloride intermediate be a problem in the traditional synthesis route?

Yes, sulfonyl chlorides are susceptible to hydrolysis, which can occur during the amination step if water is present. This would lead to the formation of the corresponding sulfonic acid, which would then need to be separated from the desired sulfonamide product.

Q4: Are there any potential side reactions during the chlorosulfonation step of the traditional synthesis?

The chlorosulfonation of aromatic compounds can sometimes lead to the formation of bis-sulfonated by-products, where two sulfonyl chloride groups are introduced onto the aromatic ring. However, the directing effects of the existing methoxy and carboxyl groups on the benzene ring in the intermediate should strongly favor the desired mono-sulfonation at the 5-position.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Purity of the Final Product After Initial Isolation
Potential Cause Troubleshooting Step
Incomplete reaction: Unreacted starting materials are present in the crude product.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. If the reaction has stalled, consider extending the reaction time or re-evaluating the reaction conditions (temperature, catalyst concentration).
Formation of organic by-products: Side reactions may have occurred, leading to impurities with similar solubility to the product.For the traditional route, ensure anhydrous conditions during the chlorosulfonation and amination steps to prevent hydrolysis of the sulfonyl chloride. For the modern route, ensure the purity of the starting methyl 2-methoxy-5-chlorobenzoate.
Inefficient removal of inorganic salts: Residual sodium chloride (from the modern route) or other salts may be present.After filtration, wash the crude product thoroughly with cold water to remove any remaining inorganic salts.
Issue 2: Difficulty in Removing a Persistent Impurity
Potential Cause Troubleshooting Step
Co-crystallization of impurity: The impurity has a very similar crystal lattice energy and solubility profile to the desired product.Try a different recrystallization solvent or a mixture of solvents. If recrystallization is ineffective, proceed with column chromatography for separation.
Isomeric impurity: A regioisomer formed during the reaction is difficult to separate by crystallization.Flash column chromatography is often effective in separating isomers. A methodical evaluation of different solvent systems (e.g., gradients of ethyl acetate in hexane) is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for the final purification of the crude product.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the methanol.

  • If colored impurities are present, a small amount of activated carbon can be added to the hot solution, and the mixture is heated for a few more minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should start to form.

  • To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Quantitative Data (Typical Results):

Purification Method Starting Purity (HPLC) Final Purity (HPLC) Yield
Recrystallization (Methanol)~95%>99%85-95%
Protocol 2: Flash Column Chromatography

This method is suitable for separating stubborn impurities or isomers.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., ethyl acetate/hexane or methanol/dichloromethane)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel slurried in the initial, less polar solvent mixture.

  • Sample loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. For example, start with 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.

  • Fraction collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data (Typical Results for Aromatic Sulfonamides):

Purification Method Starting Purity (HPLC) Final Purity (HPLC) Yield
Flash Chromatography85-95%>99.5%70-85%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Reaction Mixture Crude Reaction Mixture Filtration Filtration Crude Reaction Mixture->Filtration Remove Inorganics Recrystallization Recrystallization Filtration->Recrystallization Primary Purification Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Recrystallization->Purity Check (TLC/HPLC) Column Chromatography Column Chromatography Column Chromatography->Purity Check (TLC/HPLC) Re-analysis Purity Check (TLC/HPLC)->Column Chromatography <99% Pure Pure Product Pure Product Purity Check (TLC/HPLC)->Pure Product >99% Pure

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Purity Detected check_inorganics Analyze for Inorganic Salts start->check_inorganics check_organics Analyze for Organic Impurities (TLC/HPLC) start->check_organics wash Wash with Water check_inorganics->wash Salts Present recrystallize Recrystallize check_organics->recrystallize Impurities Present wash->check_organics chromatography Perform Column Chromatography recrystallize->chromatography Unsuccessful pure Pure Product recrystallize->pure Successful chromatography->pure

Caption: Troubleshooting logic for purifying crude this compound.

References

Troubleshooting low yield in the synthesis of Sulpiride from its intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Sulpiride from its key intermediate, 2-methoxy-5-sulfamoylbenzoic acid (or its activated derivative) and (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sulpiride synthesis is resulting in a significantly lower yield than expected. What are the common causes?

A1: Low yields in Sulpiride synthesis can stem from several factors throughout the reaction and purification process. The primary causes typically fall into these categories:

  • Incomplete Reaction: The amide bond formation between 2-methoxy-5-sulfamoylbenzoic acid and (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine may not have gone to completion.

  • Side Reactions: Competing chemical reactions can consume starting materials or the desired product, leading to the formation of impurities.[1][2][3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical for maximizing yield.[4][5]

  • Purification Losses: Significant amounts of Sulpiride may be lost during workup and purification steps like extraction and recrystallization.

  • Reagent Quality: The purity of starting materials and reagents can significantly impact the reaction outcome.

Q2: How can I determine if my reaction has gone to completion?

A2: Monitoring the reaction progress is crucial. The most common method is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the limiting reagent and the appearance of the Sulpiride product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.[1][4]

Q3: What are the likely side reactions and impurities I should be aware of?

A3: Several impurities can form during the synthesis of Sulpiride, which can complicate purification and reduce the final yield.[1][2] Known impurities include unreacted starting materials like methyl-5-sulphamoyl-2-methoxybenzoate and 2-aminomethyl-1-ethylpyrrolidine.[1] Other process-related impurities and degradation products can also arise.[2] It is essential to characterize any significant impurity spots on your TLC or peaks in your HPLC chromatogram to understand the side reactions occurring.

Q4: I suspect my reaction conditions are not optimal. What parameters should I investigate?

A4: Optimizing reaction conditions is key to improving yield. Consider the following:

  • Temperature: Amidation reactions often require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to degradation and side reactions. A typical temperature range for this synthesis is 80-90°C.[4]

  • Reaction Time: The reaction needs sufficient time to complete. A typical duration is between 4 to 36 hours, depending on the specific protocol and scale.[4][5] Monitoring by TLC or HPLC is the best way to determine the optimal time.

  • Solvent: High-boiling point solvents like n-butanol or ethylene glycol are often used to achieve the necessary reaction temperature.[4][5] The choice of solvent can also influence reaction kinetics and solubility of reactants and products.

  • Coupling Agents: If you are starting from the carboxylic acid, a coupling agent is necessary to activate it for amide bond formation. Common choices include carbodiimides (like DCC or EDC) often used with an additive like HOBt to improve yields and reduce side reactions.[6]

Q5: How can I minimize product loss during purification?

A5: Purification, particularly recrystallization, is a common step where yield is lost. To minimize this:

  • Solvent Selection for Recrystallization: The choice of solvent is critical. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures, allowing for maximum crystal recovery. A mixed solvent system of ethanol, isopropanol, and acetone has been shown to be effective for purifying Sulpiride.[4]

  • Cooling Rate: Slow cooling during recrystallization is essential for forming large, pure crystals and minimizing the amount of product that remains in the mother liquor.[4]

  • Extraction pH: During acid-base extraction, ensure the pH of the aqueous layer is optimized for the complete extraction of Sulpiride into the organic phase.

Quantitative Data Summary

The following table summarizes reaction conditions from various literature sources for the synthesis of Sulpiride and related compounds to provide a baseline for comparison.

ReactantsSolventTemperatureReaction TimeMolar Yield (%)Reference
(S)-2-(aminomethyl)-1-ethylpyrrolidine, Methyl 2-methoxy-5-sulfamoylbenzoaten-butanolReflux20 hours75[5]
(S)-(-)-N-ethyl-2-aminomethylpyrrolidine, Methyl 2-methoxy-5-ethylsulfonylbenzoateEthylene Glycol80-90°C4-6 hoursNot Specified[4]
2-methoxy-5-aminosulfonylbenzoic acid, N-ethyl-2-aminomethylpyrrole (using SDPP as a coupling agent)AcetonitrileRoom Temp.Overnight24[7]

Experimental Protocol: Synthesis of Sulpiride

This protocol is a generalized procedure based on common laboratory practices for amide bond formation and should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • 2-methoxy-5-sulfamoylbenzoic acid

  • (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)

  • Anhydrous high-boiling point solvent (e.g., n-butanol or ethylene glycol)

  • Triethylamine (or another suitable base)

  • Solvents for extraction and recrystallization (e.g., ethyl acetate, ethanol, isopropanol, acetone)

  • Hydrochloric acid (HCl) and Sodium bicarbonate (NaHCO₃) solutions for workup

Procedure:

  • Activation of the Carboxylic Acid (Acid Chloride Method):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methoxy-5-sulfamoylbenzoic acid in a minimal amount of anhydrous solvent.

    • Add a slight excess of thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Bond Formation:

    • Dissolve the crude acid chloride in an anhydrous high-boiling point solvent.

    • In a separate flask, dissolve (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine and a slight excess of a non-nucleophilic base (e.g., triethylamine) in the same solvent.

    • Slowly add the amine solution to the acid chloride solution at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (80-90°C) for 4-20 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash successively with a dilute HCl solution, a saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Sulpiride.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/isopropanol/acetone).[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in Sulpiride synthesis.

TroubleshootingWorkflow start Low Yield of Sulpiride check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions analyze_impurities Analyze Impurities (LC-MS/NMR) complete->analyze_impurities review_purification Review Purification Protocol complete->review_purification No significant impurities increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature optimize_conditions->increase_temp check_reagents Check Reagent Quality/Stoichiometry optimize_conditions->check_reagents yield_improved Yield Improved increase_time->yield_improved increase_temp->yield_improved check_reagents->yield_improved side_reactions Identify Side Reactions analyze_impurities->side_reactions modify_protocol Modify Protocol to Minimize Side Reactions side_reactions->modify_protocol modify_protocol->yield_improved optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) review_purification->optimize_recrystallization check_extraction Check Extraction pH review_purification->check_extraction optimize_recrystallization->yield_improved check_extraction->yield_improved

Caption: Troubleshooting workflow for low yield in Sulpiride synthesis.

References

Stability issues of Methyl 2-methoxy-5-sulfamoylbenzoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-methoxy-5-sulfamoylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you address common stability-related issues you may encounter.

Disclaimer

The information provided herein is based on general chemical principles of ester and sulfonamide stability, as specific experimental data for this compound is not extensively available in public literature. The quantitative data and degradation pathways are illustrative and should be confirmed by experimental studies.

Troubleshooting Guide

This guide addresses specific stability issues in a question-and-answer format.

Issue 1: Degradation of solid compound upon storage.

  • Question: I have stored the solid this compound at room temperature and have observed signs of degradation. What could be the cause?

  • Answer: this compound is known to be sensitive to moisture, light, and air.[1] Storage at room temperature without adequate protection from these elements can lead to degradation. It is recommended to store the compound in a tightly sealed container, in a dry and dark place. For long-term storage, refrigeration (2-8°C) is advisable.[2]

Issue 2: Instability in aqueous solutions.

  • Question: My this compound solution, prepared in a neutral aqueous buffer, is showing a loss of purity over a short period. Why is this happening?

  • Answer: The presence of both an ester and a sulfonamide functional group makes the molecule susceptible to hydrolysis in aqueous environments. The ester group can undergo hydrolysis to form 2-methoxy-5-sulfamoylbenzoic acid and methanol. While seemingly neutral, the pH of your solution could be slightly acidic or basic, which would catalyze this hydrolysis.

Issue 3: Accelerated degradation at acidic or basic pH.

  • Question: I am using this compound in a formulation with an acidic/basic pH and observing rapid degradation. What is the likely degradation pathway?

  • Answer: Both acidic and basic conditions are known to accelerate the hydrolysis of esters.[3][4][5][6]

    • Under acidic conditions: The ester is likely hydrolyzing to 2-methoxy-5-sulfamoylbenzoic acid and methanol.

    • Under basic conditions: The ester will be saponified to the corresponding carboxylate salt and methanol. The sulfonamide group might also exhibit instability at extreme pH values.

Issue 4: Degradation upon exposure to light.

  • Question: My samples containing this compound are degrading after being left on the lab bench. Is it light-sensitive?

  • Answer: Yes, the material safety data sheet indicates that the compound should be protected from direct sunlight.[1] Sulfonamide-containing compounds can be susceptible to photodegradation.[7][8] It is crucial to protect solutions and solid samples from light by using amber vials or covering the containers with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: Based on its structure, the primary degradation product from hydrolysis is expected to be 2-methoxy-5-sulfamoylbenzoic acid and methanol . Under photolytic stress, other degradants could be formed from reactions involving the sulfonamide or the aromatic ring.

Q2: What analytical techniques are suitable for monitoring the stability of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[9] This method should be able to separate the parent compound from its potential degradation products. UV detection is typically suitable for aromatic compounds like this one.

Q3: How can I perform a forced degradation study on this compound?

A3: Forced degradation studies are essential to understand the intrinsic stability of a compound.[10][11][12][13][14][15] A typical study would involve exposing the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.

  • Thermal Degradation: Heating the solid compound (e.g., at 105°C).

  • Photodegradation: Exposing the compound in solution and as a solid to UV and visible light.

Q4: Are there any known incompatibilities with common excipients?

Data Presentation

The following tables summarize the expected stability profile of this compound under forced degradation conditions. Note: This data is illustrative and not based on specific experimental results for this compound.

Table 1: Summary of Forced Degradation Studies (Illustrative)

Stress ConditionReagent/ConditionTimeTemperatureExpected DegradationPotential Major Degradant
Acidic Hydrolysis0.1 M HCl24 h60°CSignificant2-methoxy-5-sulfamoylbenzoic acid
Basic Hydrolysis0.1 M NaOH8 h40°CVery Significant2-methoxy-5-sulfamoylbenzoic acid salt
Oxidative3% H₂O₂24 hRTModerateOxidized products
Thermal (Solid)Dry Heat48 h105°CMinimal-
Photolytic (Solution)UV/Vis Light24 hRTModeratePhotodegradants

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Store a known quantity of the solid compound in an oven at 105°C for 48 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) and a thin layer of the solid compound to a photostability chamber.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Stability Issue Observed issue_type Identify Issue Type start->issue_type solid_state Solid State Degradation issue_type->solid_state Solid solution_state Solution State Degradation issue_type->solution_state Solution check_storage Check Storage Conditions (Light, Moisture, Air) solid_state->check_storage check_ph Check Solution pH solution_state->check_ph check_light Check Light Exposure solution_state->check_light retest Retest with Controlled Conditions check_storage->retest check_ph->retest check_light->retest

Caption: Troubleshooting workflow for stability issues.

G cluster_pathway Potential Degradation Pathway (Hydrolysis) parent This compound hydrolysis Hydrolysis (Acidic or Basic) parent->hydrolysis degradant1 2-methoxy-5-sulfamoylbenzoic acid hydrolysis->degradant1 degradant2 Methanol hydrolysis->degradant2

Caption: Potential hydrolytic degradation pathway.

References

Avoiding environmental waste in Methyl 2-methoxy-5-sulfamoylbenzoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate, with a focus on environmentally friendly practices.

Frequently Asked Questions (FAQs)

Q1: What is the primary environmental concern with the traditional synthesis of this compound?

A1: The traditional synthesis route, which typically starts from salicylic acid, involves multiple steps such as methylation, chlorosulfonation, amination, and esterification.[1][2][3] This process is known to be lengthy and generates a significant amount of hazardous waste, including high chemical oxygen demand (COD), high salt content, and high ammonia nitrogen wastewater, making treatment difficult and costly.[1][4]

Q2: Is there a more environmentally friendly method for synthesizing this compound?

A2: Yes, a novel, greener synthesis has been developed. This method involves the direct condensation of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate in the presence of a catalyst.[5][6] This process significantly shortens the synthetic route and is considered more environmentally friendly as it avoids the generation of the "three wastes" (waste gas, waste water, and industrial residue) associated with the traditional method.[5][6][7]

Q3: What are the main advantages of the novel synthesis method?

A3: The primary advantages of the novel synthesis method are a shorter process flow, high product yield, and good quality.[5][6] Crucially, it is an environmentally friendly process that is suitable for large-scale industrial production because it does not generate the polluting "three wastes".[5][6][7]

Q4: What are the typical starting materials for the synthesis of this compound?

A4: The traditional route often begins with salicylic acid or methyl salicylate.[2][3] The more modern and eco-friendly approach uses methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfonate as the key starting materials.[1][5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Novel One-Pot Synthesis
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the cuprous salt catalyst (e.g., cuprous bromide or cuprous chloride) is fresh and has not been oxidized. Consider using a new batch of the catalyst.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. For the reaction between methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfonate, the optimal temperature is typically between 40-65°C.[5][7] Monitor the reaction temperature closely and ensure it remains within the specified range.
Incorrect Molar Ratio of Reactants The molar ratio of methyl 2-methoxy-5-chlorobenzoate to sodium aminosulfonate should be carefully controlled, typically around 1:1 to 1:1.2.[6] An excess of sodium aminosulfonate can help drive the reaction to completion.
Insufficient Reaction Time The reaction time can vary from 8 to 16 hours.[5][7] If the yield is low, consider extending the reaction time and monitoring the progress using a suitable analytical technique like HPLC.
Improper Solvent Tetrahydrofuran (THF) is a commonly used solvent for this reaction.[1][6][7] Ensure the solvent is of appropriate purity and is anhydrous, as water can interfere with the reaction.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Incomplete Reaction As with low yield, incomplete reaction can lead to the presence of starting materials in the final product. Refer to the troubleshooting steps for low yield to ensure the reaction goes to completion.
Side Reactions Although the novel synthesis is cleaner, side reactions can still occur. Ensure the reaction temperature is not too high, as this can promote the formation of byproducts.
Ineffective Decolorization and Filtration Activated carbon is used to decolorize the reaction mixture.[1][5][7] If the final product is colored, consider increasing the amount of activated carbon or the duration of the decolorization step. Ensure hot filtration is performed efficiently to remove the activated carbon and catalyst.
Inefficient Crystallization/Purification After concentrating the filtrate, the product is typically obtained as a white crystalline powder.[1][7] If impurities are present, consider recrystallization from a suitable solvent to improve purity.

Experimental Protocols

Protocol 1: Environmentally Friendly Synthesis of this compound

This protocol is based on the novel one-pot synthesis method.

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate

  • Sodium aminosulfonate

  • Cuprous bromide (or cuprous chloride)

  • Tetrahydrofuran (THF)

  • Activated carbon

Procedure:

  • In a reaction flask equipped with a reflux condenser and stirrer, add 300g of tetrahydrofuran and 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.[1]

  • To the mixture, add 1.8g (0.0125 mol) of cuprous bromide and 25.7g (0.25 mol) of sodium aminosulfonate.[1]

  • Heat the reaction mixture to 65°C and maintain this temperature for 12 hours with continuous stirring.[1]

  • After the reaction is complete, add 2g of activated carbon to the hot reaction mixture and stir for a short period.[1]

  • Filter the hot mixture to remove the activated carbon and catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dry the resulting white crystalline powder under vacuum at 60°C to yield this compound.[7]

Expected Outcome: This method can achieve a high yield of up to 96.55% with a purity of over 99.5% as determined by HPLC.[6][7]

Protocol 2: Traditional Multi-Step Synthesis of this compound

This protocol outlines the conventional four-step synthesis starting from salicylic acid.

Step 1: Etherification (Synthesis of 2-methoxybenzoic acid)

  • This step involves the methylation of the phenolic hydroxyl group of salicylic acid.

Step 2: Chlorosulfonation (Synthesis of 2-methoxy-5-chlorosulfonylbenzoic acid)

  • 2-methoxybenzoic acid is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group onto the aromatic ring.[2]

Step 3: Amination (Synthesis of 2-methoxy-5-sulfamoylbenzoic acid)

  • The chlorosulfonyl group of 2-methoxy-5-chlorosulfonylbenzoic acid is then reacted with ammonia to form the sulfonamide.[2]

Step 4: Esterification (Synthesis of this compound)

  • Finally, the carboxylic acid group of 2-methoxy-5-sulfamoylbenzoic acid is esterified using methanol in the presence of an acid catalyst to yield the final product.[2]

Data Presentation

Table 1: Comparison of Traditional and Novel Synthesis Methods

ParameterTraditional SynthesisNovel Synthesis
Starting Materials Salicylic acidMethyl 2-methoxy-5-chlorobenzoate, Sodium aminosulfonate
Number of Steps 41
Typical Yield ~63.7% (overall)[2]94.5% - 96.55%[1][6][7]
Waste Generation High (High COD, salt, ammonia)[1][4]Minimal ("Three wastes" avoided)[5][6][7]
Process Length LongShort
Environmental Impact SignificantLow

Visualizations

Traditional_vs_Novel_Synthesis cluster_traditional Traditional Synthesis Route cluster_novel Novel Synthesis Route A Salicylic Acid B Etherification A->B C 2-Methoxybenzoic Acid B->C Waste1 Waste (High COD, Salt) B->Waste1 D Chlorosulfonation C->D E 2-Methoxy-5-chlorosulfonylbenzoic Acid D->E D->Waste1 F Amination E->F G 2-Methoxy-5-sulfamoylbenzoic Acid F->G F->Waste1 H Esterification G->H I This compound H->I H->Waste1 J Methyl 2-methoxy-5-chlorobenzoate L One-Pot Condensation J->L K Sodium Aminosulfonate K->L M This compound L->M Waste2 Minimal Waste L->Waste2

Caption: Comparison of traditional and novel synthesis routes.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Temp Verify Temperature (40-65°C) Check_Reaction->Check_Temp Check_Ratio Verify Molar Ratio (1:1 - 1:1.2) Check_Temp->Check_Ratio [Correct] Adjust_Params Adjust Parameters Check_Temp->Adjust_Params [Incorrect] Check_Time Verify Reaction Time (8-16h) Check_Ratio->Check_Time [Correct] Check_Ratio->Adjust_Params [Incorrect] Check_Catalyst Check Catalyst Activity Check_Time->Check_Catalyst [Correct] Check_Time->Adjust_Params [Incorrect] Check_Catalyst->Adjust_Params [Incorrect] Purification Optimize Purification Check_Catalyst->Purification [Correct] Adjust_Params->Check_Reaction Recrystallize Consider Recrystallization Purification->Recrystallize End Problem Resolved Recrystallize->End

Caption: Troubleshooting workflow for synthesis issues.

References

Scaling up Methyl 2-methoxy-5-sulfamoylbenzoate synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate, with a focus on scaling up from laboratory to pilot plant operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes. The traditional method begins with salicylic acid and involves four key steps: etherification, chlorosulfonation, amination, and esterification[1][2][3][4][5]. A more recent, shorter route starts from methyl 2-methoxy-5-chlorobenzoate and proceeds via a direct reaction with sodium aminosulfinate[1][5][6][7][8].

Q2: What are the common starting materials for this synthesis?

A2: Common starting materials include salicylic acid or methyl salicylate for the traditional route[2][9]. For the newer, more streamlined process, methyl 2-methoxy-5-chlorobenzoate is the key starting material[5][6][7][8].

Q3: What are the advantages of the newer synthetic route?

A3: The newer synthetic method offers several advantages, including a shorter process, high yield, and good product quality. It is also more environmentally friendly as it avoids the generation of large amounts of waste, which is a significant issue with the traditional multi-step synthesis[1][6][8][10].

Q4: What is this compound used for?

A4: It is an important intermediate in the synthesis of antipsychotic drugs such as Sulpiride and Levosulpiride[1][5][9]. It is also used in the preparation of various other pharmaceutical compounds, including anticoagulants and agents for treating neurodegenerative diseases[9].

Troubleshooting Guide

General Issues

Q5: My final product purity is low. What are the potential causes and solutions?

A5: Low purity can result from incomplete reactions, side reactions, or inadequate purification.

  • Incomplete Reaction: Ensure reaction parameters (temperature, time, stoichiometry) are strictly followed. Monitor reaction completion using techniques like TLC or HPLC.

  • Side Reactions: In the traditional route, improper temperature control during chlorosulfonation can lead to impurities. For the newer route, the quality of the starting materials is crucial.

  • Purification: Recrystallization is a common purification method[4]. The choice of solvent is critical and may require optimization. For instance, methanol can be used for recrystallizing 2-methoxy-5-sulfamoyl benzoic acid[4]. After synthesis via the newer route, washing with ethanol and drying is a reported purification step[1][5].

Scale-Up Challenges: Lab to Pilot Plant

Q6: We are observing a lower yield upon scaling up the reaction. What factors should we investigate?

A6: A decrease in yield during scale-up is a common challenge. Key areas to investigate include:

  • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Evaluate the agitator design and speed to ensure homogeneity.

  • Heat Transfer: Exothermic reactions, such as chlorosulfonation, are more challenging to control at a larger scale. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure the pilot plant reactor's cooling system is adequate to maintain the optimal temperature profile.

  • Reagent Addition Rate: The rate of reagent addition, especially for highly reactive substances, needs to be carefully controlled during scale-up to manage heat generation and minimize side product formation.

Q7: During the chlorosulfonation step (traditional route), we are seeing an increase in byproducts at the pilot scale. How can we mitigate this?

A7: The chlorosulfonation of 2-methoxybenzoic acid is a critical step sensitive to reaction conditions.

  • Temperature Control: This reaction is exothermic. Precise temperature control is crucial. The optimal temperature range is between 50-70°C[2]. Ensure the pilot reactor's cooling capacity can maintain this temperature.

  • Molar Ratio: An optimized molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid is 1:5[3][4]. Maintaining this stoichiometry is vital to drive the reaction to completion and reduce side reactions.

Q8: In the newer synthetic route, we are having trouble with the filtration of the catalyst and byproducts. What can be done?

A8: At a larger scale, filtration can be slower and more challenging.

  • Filter Type: Evaluate the type and size of the filter used in the pilot plant. A filter press or a centrifugal filter might be more efficient than the Buchner funnel used in the lab.

  • Filter Aid: Consider using a filter aid like celite to improve filtration speed and prevent clogging of the filter medium.

  • Temperature: The patents describe filtering the reaction mixture while hot after adding activated carbon[1][5][6]. Maintaining the temperature during filtration can help keep the product in solution and prevent premature crystallization that could hinder the process.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale for the Traditional Synthesis Route

ParameterLaboratory ScalePilot Plant ScaleReference
Etherification Yield -92.6%[3]
Chlorosulfonation Yield -95.7%[3]
Amination Yield -75.8%[3]
Esterification Yield 97.4%97.4%[2][3]
Overall Yield -63.7%[3]
Final Product Purity 99.2%-[2]

Table 2: Reaction Conditions for the Newer Synthetic Route

ParameterValueReference
Starting Material Methyl 2-methoxy-5-chlorobenzoate[1][5][6]
Reagent Sodium aminosulfinate[1][5][6]
Catalyst Cuprous bromide or Cuprous chloride[1][6][7]
Solvent Tetrahydrofuran (THF)[1][5][6]
Temperature 40-65°C[6][8]
Reaction Time 8-16 hours[6][8]
Yield 94.5% - 96.55%[1][6]
Purity (HPLC) 99.51% - 99.66%[1][6]

Experimental Protocols

Protocol 1: Traditional Synthesis from Salicylic Acid (Pilot Scale)

This protocol is based on the multi-step synthesis of this compound.

Step 1: Etherification of Salicylic Acid

  • Dissolve 0.8 kg of sodium hydroxide in 4.7 L of water in a 15 L glass reaction kettle with stirring.

  • Cool the reactor to 0°C.

  • Add 1.38 kg of salicylic acid and stir until completely dissolved.

  • Add 1 L of dimethyl sulfate and continue stirring at 0°C for 30 minutes.

  • Turn off the cooling and heat the reaction mixture to 35°C for 30 minutes[2]. The yield for this step is reported to be as high as 92.6%[3].

Step 2: Chlorosulfonation of 2-methoxybenzoic acid

  • In a 15 L glass reaction kettle, add 4 kg of chlorosulfonic acid with continuous stirring.

  • Cool the reactor to 0°C.

  • Slowly add 1.0 kg of 2-methoxybenzoic acid.

  • After the addition is complete, turn off the cooling and heat the mixture to 50°C for 1 hour, then to 70°C for 2 hours.

  • Cool the reaction mixture to room temperature[2]. The optimized yield for this step is 95.7%[3].

Step 3: Amination of 2-methoxy-5-sulfonyl chlorobenzoic acid Note: Detailed pilot-scale parameters for this step are less explicitly described but result in a yield of 75.8% through optimization of ammonia concentration, temperature, and time.[3]

Step 4: Esterification of 2-methoxy-5-sulfamoyl benzoic acid

  • Add 6 kg of methanol to a 15 L glass reaction kettle with stirring.

  • Add 0.6 kg of 2-methoxy-5-sulfamoyl benzoic acid and 0.51 kg of sulfuric acid.

  • Heat the mixture to reflux for 6 hours.

  • Remove excess methanol via rotary evaporation.

  • Add 5.4 L of 15% sodium carbonate solution and stir for 30 minutes.

  • The resulting white solid is washed and dried[2]. This step yields 97.4% with a purity of 99.2%[2].

Protocol 2: Newer Synthesis from Methyl 2-methoxy-5-chlorobenzoate (Lab Scale)

This protocol describes a more direct synthesis method.

  • To a 1000 ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran and 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.

  • Add 1.8g (0.0125 mol) of cuprous bromide and 25.7g (0.25 mol) of sodium aminosulfinate[1][5].

  • Heat the mixture to 65°C and maintain for 12 hours.

  • Add 2g of activated carbon to the reaction mixture and filter while hot.

  • Concentrate the filtrate under reduced pressure to obtain the product as a white crystalline powder.

  • Dry the product under vacuum at 60°C[1][5][6]. This method reports a yield of 94.5% and a purity of 99.51% (HPLC)[1][5][6].

Visualizations

G cluster_0 Traditional Synthesis Route Salicylic Acid Salicylic Acid 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Salicylic Acid->2-Methoxybenzoic Acid Etherification (Dimethyl Sulfate, NaOH) 2-Methoxy-5-chlorosulfonylbenzoic Acid 2-Methoxy-5-chlorosulfonylbenzoic Acid 2-Methoxybenzoic Acid->2-Methoxy-5-chlorosulfonylbenzoic Acid Chlorosulfonation (Chlorosulfonic Acid) 2-Methoxy-5-sulfamoylbenzoic Acid 2-Methoxy-5-sulfamoylbenzoic Acid 2-Methoxy-5-chlorosulfonylbenzoic Acid->2-Methoxy-5-sulfamoylbenzoic Acid Amination (Ammonia) This compound This compound 2-Methoxy-5-sulfamoylbenzoic Acid->this compound Esterification (Methanol, H2SO4)

Caption: Workflow for the traditional synthesis of this compound.

G cluster_1 Newer Synthesis Route Methyl 2-methoxy-5-chlorobenzoate Methyl 2-methoxy-5-chlorobenzoate This compound This compound Methyl 2-methoxy-5-chlorobenzoate->this compound Sulfamoylation (Sodium aminosulfinate, CuBr, THF)

Caption: Workflow for the newer, streamlined synthesis of this compound.

References

Analysis of reaction kinetics for Methyl 2-methoxy-5-sulfamoylbenzoate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the traditional four-step synthesis from salicylic acid and a modern shorter route.

Route 1: Four-Step Synthesis from Salicylic Acid

This route involves etherification, sulfonyl chlorination, amination, and esterification.

Question: My etherification of salicylic acid to 2-methoxybenzoic acid is giving a low yield. What are the common causes and solutions?

Answer: Low yields in the etherification step are often due to incomplete reaction or side reactions. Here are some common causes and troubleshooting steps:

  • Insufficient Methylating Agent: Ensure an adequate molar ratio of the methylating agent (e.g., dimethyl sulfate) to salicylic acid. An insufficient amount will lead to incomplete conversion.

  • Improper Temperature Control: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions. It is recommended to start the reaction at a low temperature (e.g., 0°C) and then gradually increase it.

  • Inadequate Base: A suitable base (e.g., sodium hydroxide) is crucial to deprotonate the phenolic hydroxyl group of salicylic acid, making it a better nucleophile. Ensure the correct stoichiometry of the base is used.

  • Reaction Time: While extending the reaction time can sometimes drive the reaction to completion, prolonged reaction times at elevated temperatures might lead to product degradation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Question: I am observing a low yield and impurities in the sulfonyl chlorination step of 2-methoxybenzoic acid. How can I optimize this step?

Answer: The sulfonyl chlorination of 2-methoxybenzoic acid using chlorosulfonic acid can be a challenging step. Here are some factors to consider for optimization:

  • Molar Ratio of Chlorosulfonic Acid: Chlorosulfonic acid often serves as both the reactant and the solvent. An optimized molar ratio of chlorosulfonic acid to 2-methoxybenzoic acid is critical. A common ratio to start with is 5:1.[1]

  • Temperature and Time: The reaction temperature and duration are key parameters. A typical procedure involves a gradual increase in temperature. For instance, the reaction can be started at 0°C, then raised to 50°C, and finally to 70°C for a couple of hours.[2]

  • Moisture Control: Chlorosulfonic acid is highly reactive with water. Ensure all glassware is dry and the reaction is protected from atmospheric moisture to prevent the decomposition of the reagent and the formation of byproducts.

Question: The amination of 2-methoxy-5-sulfonyl chlorobenzoic acid is resulting in a poor yield. What are the critical parameters for this step?

Answer: The amination step is crucial for introducing the sulfamoyl group. Low yields can often be attributed to the following:

  • Ammonia Concentration: The concentration of the ammonia solution used is a key factor. Concentrated ammonia is typically used to drive the reaction forward.

  • Reaction Temperature: The reaction is generally carried out at a controlled temperature, for example, around 30°C for several hours.[2] Higher temperatures might lead to the formation of side products.

  • pH Adjustment for Precipitation: After the reaction is complete, the product is typically precipitated by adjusting the pH of the solution to the acidic range (e.g., pH 3) using an acid like hydrochloric acid.[2] Incomplete precipitation will result in a lower isolated yield.

Question: My final esterification step to produce this compound has a low conversion rate. How can I improve it?

Answer: The esterification of 2-methoxy-5-sulfamoylbenzoic acid with methanol is typically an acid-catalyzed equilibrium reaction. To improve the conversion rate:

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is required.

  • Excess Methanol: Using methanol as both the reactant and the solvent helps to shift the equilibrium towards the product side.[2]

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. While not always practical on a lab scale, in an industrial setting, removal of water can significantly increase the yield.

  • Reaction Time and Temperature: The reaction is typically carried out at reflux for several hours to ensure it reaches equilibrium.[2]

Route 2: Shorter Synthesis from Methyl 2-methoxy-5-chlorobenzoate

This newer route involves a direct sulfamoylation reaction.

Question: I am attempting the direct sulfamoylation of methyl 2-methoxy-5-chlorobenzoate and getting a low yield. What are the crucial factors for this reaction?

Answer: This copper-catalyzed reaction offers a more efficient route, but its success depends on several factors:

  • Catalyst: A copper catalyst, such as cuprous bromide or cuprous chloride, is essential for this reaction.[3][4][5] The catalyst loading should be optimized.

  • Solvent: An appropriate solvent is necessary to dissolve the reactants and facilitate the reaction. Tetrahydrofuran (THF) is a commonly used solvent for this synthesis.[3][4][5]

  • Reactant Stoichiometry: The molar ratio of sodium aminosulfonate to methyl 2-methoxy-5-chlorobenzoate should be carefully controlled, typically with a slight excess of the aminosulfonate.[5]

  • Temperature and Reaction Time: The reaction is typically carried out at an elevated temperature (e.g., 40-65°C) for an extended period (e.g., 8-16 hours) to ensure complete conversion.[4][6]

  • Inert Atmosphere: While not always explicitly mentioned, carrying out the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation of the copper catalyst and improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the newer, shorter synthesis route compared to the traditional four-step synthesis?

A1: The newer synthesis route starting from methyl 2-methoxy-5-chlorobenzoate offers several advantages:[4][6]

  • Shorter Process: It significantly shortens the overall synthesis from four steps to a single step.

  • Reduced Waste: The traditional route generates a large amount of waste, including high chemical oxygen demand (COD) wastewater and high salt content.[3][6] The shorter route is more environmentally friendly.

  • Higher Overall Yield and Quality: The shorter route often results in a higher overall yield and better product quality.[4][6]

Q2: What are some of the common impurities that can be found in the final product, this compound?

A2: Depending on the synthetic route, common impurities may include unreacted starting materials from the final step, such as 2-methoxy-5-sulfamoylbenzoic acid in the esterification route, or methyl 2-methoxy-5-chlorobenzoate in the direct sulfamoylation route. Side products from competing reactions can also be present. Purification techniques such as recrystallization or column chromatography are often necessary to obtain a high-purity product.

Q3: Can you provide a summary of the reaction kinetics for the formation of this compound?

  • Effect of Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for each step, there is an optimal temperature range to maximize the formation of the desired product and minimize the formation of byproducts. For example, in the sulfonyl chlorination step, the temperature is carefully staged to control the reaction.[2]

  • Effect of Concentration: The rate of reaction is dependent on the concentration of the reactants. In the esterification step, using a large excess of methanol helps to increase the forward reaction rate and shift the equilibrium to favor the product.[2]

  • Catalysis: The use of catalysts is crucial for several steps. In the esterification reaction, a strong acid like sulfuric acid is used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. In the shorter synthetic route, a copper catalyst is essential to facilitate the carbon-sulfur bond formation.

For a related reaction, the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid was found to be first order with respect to benzoic acid. The activation energies for the forward and reverse reactions were determined to be 58.40 and 57.70 kJ∙mol⁻¹, respectively. While these values are not directly applicable to the synthesis of this compound, they provide an example of the type of kinetic data that can be obtained for esterification reactions.

Data Presentation

Table 1: Optimized Conditions for the Four-Step Synthesis of this compound [1][2]

StepReactantsKey ConditionsReaction TimeYield
Etherification Salicylic acid, Dimethyl sulfate, NaOH35°C5 hours92.6%
Sulfonyl Chlorination 2-Methoxybenzoic acid, Chlorosulfonic acid50-70°C2 hours95.7%
Amination 2-Methoxy-5-sulfonyl chlorobenzoic acid, Ammonia30°C4 hours75.8%
Esterification 2-Methoxy-5-sulfamoylbenzoic acid, Methanol, H₂SO₄Reflux6 hours97.4%

Table 2: Reaction Conditions for the Shorter Synthesis of this compound [3][4][5]

Starting MaterialCatalystSolventTemperatureReaction TimeYieldPurity (HPLC)
Methyl 2-methoxy-5-chlorobenzoateCuprous bromideTetrahydrofuran65°C12 hours94.5%99.51%
Methyl 2-methoxy-5-chlorobenzoateCuprous chlorideTetrahydrofuran65°C12 hours94.5%99.51%
Methyl 2-methoxy-5-chlorobenzoateCuprous chlorideTetrahydrofuran45°C16 hours95.09%99.66%
Methyl 2-methoxy-5-chlorobenzoateCuprous chlorideTetrahydrofuran40°C8 hours96.55%99.51%

Experimental Protocols

Protocol 1: Four-Step Synthesis from Salicylic Acid

This protocol is a general guide based on optimized conditions reported in the literature.[2]

  • Etherification: In a reaction vessel, dissolve sodium hydroxide in water and cool the solution to 0°C. Add salicylic acid and stir until completely dissolved. Slowly add dimethyl sulfate while maintaining the temperature at 0°C. After the addition, allow the reaction mixture to warm to 35°C and stir for 5 hours.

  • Sulfonyl Chlorination: Cool chlorosulfonic acid in a reaction vessel to 0°C. Slowly add 2-methoxybenzoic acid and stir until dissolved. Gradually heat the reaction mixture to 50°C for 1 hour, and then to 70°C for 2 hours. Cool the reaction mixture to room temperature.

  • Amination: To a concentrated ammonia solution, add 2-methoxy-5-sulfonyl chlorobenzoic acid at room temperature. Heat the mixture to 30°C and stir for 4 hours. After cooling to room temperature, adjust the pH to 3 with hydrochloric acid to precipitate the product.

  • Esterification: To a mixture of 2-methoxy-5-sulfamoylbenzoic acid and methanol, add concentrated sulfuric acid. Heat the mixture to reflux and maintain for 6 hours. After cooling, the product can be isolated by precipitation and filtration.

Protocol 2: Shorter Synthesis from Methyl 2-methoxy-5-chlorobenzoate

This protocol is based on a reported efficient synthesis method.[3][4]

  • In a reaction flask equipped with a reflux condenser, add tetrahydrofuran, methyl 2-methoxy-5-chlorobenzoate, a copper catalyst (e.g., cuprous bromide or cuprous chloride), and sodium aminosulfonate.

  • Heat the reaction mixture to the desired temperature (e.g., 40-65°C) and maintain for the specified time (e.g., 8-16 hours) with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, add activated carbon to the hot solution and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or other suitable methods.

Mandatory Visualization

FourStepSynthesis SalicylicAcid Salicylic Acid MethoxybenzoicAcid 2-Methoxybenzoic Acid SalicylicAcid->MethoxybenzoicAcid Etherification (Dimethyl sulfate, NaOH) SulfonylChloride 2-Methoxy-5-sulfonyl chlorobenzoic Acid MethoxybenzoicAcid->SulfonylChloride Sulfonyl Chlorination (Chlorosulfonic acid) SulfamoylbenzoicAcid 2-Methoxy-5-sulfamoylbenzoic Acid SulfonylChloride->SulfamoylbenzoicAcid Amination (Ammonia) FinalProduct Methyl 2-methoxy-5- sulfamoylbenzoate SulfamoylbenzoicAcid->FinalProduct Esterification (Methanol, H2SO4) ShorterSynthesis StartingMaterial Methyl 2-methoxy-5- chlorobenzoate FinalProduct Methyl 2-methoxy-5- sulfamoylbenzoate StartingMaterial->FinalProduct Direct Sulfamoylation (Sodium aminosulfonate, Cu catalyst, THF)

References

Validation & Comparative

Purity Confirmation of Synthesized Methyl 2-methoxy-5-sulfamoylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the purity of synthesized Methyl 2-methoxy-5-sulfamoylbenzoate. By comparing the synthesized compound against a commercial reference standard, this document outlines key analytical techniques, detailed experimental protocols, and data interpretation to ensure the quality and integrity of the final product.

This compound (CAS No. 33045-52-2) is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to the safety and efficacy of the final drug product. This guide details a multi-pronged analytical approach to provide a high degree of confidence in the identity and purity of the synthesized material.

Experimental and Analytical Workflow

A systematic workflow is essential for the comprehensive purity assessment of a synthesized compound. The process begins with the synthesized batch and a certified reference standard, followed by a series of orthogonal analytical tests. Each test provides a different piece of information, and together they create a complete purity profile.

G cluster_0 Initial Materials cluster_1 Analytical Techniques cluster_2 Data Comparison & Purity Confirmation Synthesized Synthesized This compound HPLC HPLC Purity Assay & Impurity Profiling Synthesized->HPLC LCMS LC-MS (Identity Confirmation) Synthesized->LCMS NMR NMR Spectroscopy (Structural Elucidation) Synthesized->NMR IR IR Spectroscopy (Functional Group ID) Synthesized->IR MP Melting Point Analysis Synthesized->MP Standard Commercial Reference Standard (>98% Purity) Standard->HPLC Standard->LCMS Standard->NMR Standard->IR Standard->MP Comparison Comparative Data Analysis (Tables) HPLC->Comparison LCMS->Comparison NMR->Comparison IR->Comparison MP->Comparison Purity Final Purity Confirmation Comparison->Purity

Caption: Workflow for Purity Confirmation.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. It is crucial to use a high-purity commercial standard as a benchmark for all comparisons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating, identifying, and quantifying each component in a mixture.[2][3]

  • Objective: To determine the percentage purity of the synthesized product and to identify and quantify any impurities by comparing the chromatogram with that of a reference standard.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and methanol is often effective. For example, a mixture of 700 ml water and 200 ml methanol has been cited.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[5]

  • Injection Volume: 5-10 µL.

  • Procedure:

    • Prepare stock solutions of both the synthesized compound and the reference standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Perform a series of dilutions to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

    • Inject the samples onto the HPLC system.

    • Compare the retention time of the major peak in the sample chromatogram to that of the reference standard for identification.

    • Calculate the purity of the synthesized sample based on the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high level of specificity for molecular weight determination and impurity identification.[2]

  • Objective: To confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio (m/z).

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Procedure:

    • Utilize the same HPLC method as described above.

    • Introduce the column effluent into the mass spectrometer source (e.g., Electrospray Ionization - ESI).

    • Acquire mass spectra for all eluting peaks.

    • Confirm the identity of the main peak by matching its m/z value with the expected molecular weight of this compound (245.25 g/mol ).[6][7]

    • Analyze the mass spectra of impurity peaks to propose their potential structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules.[3]

  • Objective: To confirm the chemical structure of the synthesized compound by analyzing the chemical shifts, integration, and coupling patterns of its protons (¹H NMR) and carbons (¹³C NMR).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve a small amount of the synthesized sample and the reference standard in the chosen deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the spectra of the synthesized product with the reference standard. All peaks should match in terms of chemical shift and multiplicity.

    • Analyze the spectra for any unexpected signals, which may indicate the presence of impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2]

  • Objective: To confirm the presence of key functional groups (e.g., ester, sulfonamide, methoxy group) in the synthesized compound.

  • Procedure:

    • Acquire the IR spectrum of the synthesized sample and the reference standard using a method such as KBr pellet or Attenuated Total Reflectance (ATR).

    • Compare the two spectra. The positions and relative intensities of the absorption bands should be identical.

    • Key expected peaks include C=O stretch (ester), N-H stretch (sulfonamide), and C-O stretch (methoxy).

Melting Point Analysis

The melting point is a fundamental physical property that can provide a quick indication of purity.[8] Pure crystalline solids typically have a sharp melting point range, whereas impurities tend to depress and broaden this range.

  • Objective: To compare the melting point of the synthesized product with the literature value and the reference standard.

  • Procedure:

    • Place a small amount of the dried synthesized powder into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

    • Compare the observed range to the literature value (175-177 °C) and the melting point of the reference standard.[1][6][9]

Comparative Data Presentation

The quantitative and qualitative data obtained from the analyses should be summarized in clear, comparative tables.

Table 1: HPLC Purity and Impurity Profile

SampleRetention Time (min)Purity by Area %Impurity 1 (Area %)Impurity 2 (Area %)
Synthesized Product5.2199.1%0.91%Not Detected
Reference Standard5.2299.8%Not DetectedNot Detected

Note: Data is illustrative. A certificate of analysis for a commercial batch showed a purity of 99.1% with a single unknown impurity at 0.91%.[10]

Table 2: Identity Confirmation via LC-MS and Melting Point

SampleMajor Peak (m/z)Expected MassMelting Point (°C)Literature MP (°C)
Synthesized Product246.04 [M+H]⁺245.25175.5 - 177.0175 - 177[6]
Reference Standard246.04 [M+H]⁺245.25176.0 - 177.5175 - 177[6]

Table 3: Spectroscopic Analysis Summary

TechniqueSynthesized ProductReference StandardConclusion
¹H NMR Spectrum matches referenceStandard spectrumStructure Confirmed
IR Key functional group peaks matchStandard spectrumFunctional Groups Confirmed

Conclusion

Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. While techniques like melting point analysis provide a preliminary indication of purity, chromatographic methods such as HPLC are essential for quantitative assessment and impurity profiling. Spectroscopic methods, including LC-MS, NMR, and IR, are indispensable for confirming the chemical identity and structure of the synthesized compound.

By systematically applying these methods and comparing the results against a certified reference standard, researchers can establish a high degree of confidence in the purity and identity of their synthesized material, ensuring its suitability for subsequent stages of research and development.

References

A Comparative Guide to the Synthetic Routes of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2-methoxy-5-sulfamoylbenzoate is a crucial intermediate in the synthesis of antipsychotic drugs such as Sulpiride and Levosulpiride.[1][2] The efficiency and environmental impact of its production are of significant interest to researchers and professionals in drug development. This guide provides a detailed comparison of the traditional multi-step synthesis starting from salicylic acid and a more novel, shorter synthetic route, supported by experimental data.

Comparison of Synthetic Routes

Two primary synthetic routes for this compound are prevalent: a traditional four-step process and a modern one-step synthesis. The newer method offers significant advantages in terms of yield and efficiency.

ParameterTraditional RouteNovel Route
Starting Material Salicylic acidMethyl 2-methoxy-5-chlorobenzoate
Number of Steps 41
Key Reactions Methylation, Chlorosulfonation, Amination, EsterificationCopper-catalyzed Sulfamoylation
Overall Yield ~63.7%[3]94.5% - 96.55%[1][4]
Purity (HPLC) Not explicitly stated for the final product~99.5%[1][4]
Environmental Impact Generates significant waste (high COD, salt, ammonia)[1][5]Reduced waste, more environmentally friendly[6][7][8]

Synthetic Route Visualization

The following diagrams illustrate the logical flow of the two synthetic pathways.

G cluster_0 Traditional Four-Step Synthesis A Salicylic Acid B 2-Methoxybenzoic Acid A->B Methylation (92.6% yield) C 2-Methoxy-5-chlorosulfonylbenzoic Acid B->C Chlorosulfonation (95.7% yield) D 2-Methoxy-5-sulfamoylbenzoic Acid C->D Amination (75.8% yield) E This compound D->E Esterification (97.4% yield)

Caption: Traditional multi-step synthesis of this compound.

G cluster_1 Novel One-Step Synthesis F Methyl 2-methoxy-5-chlorobenzoate G This compound F->G Sulfamoylation (94.5% - 96.55% yield) H Sodium Aminosulfonate I Copper Catalyst

Caption: Novel one-step synthesis of this compound.

Experimental Protocols

Traditional Four-Step Synthesis from Salicylic Acid

This route involves four distinct chemical transformations.[3][9]

Step 1: Etherification (Methylation) of Salicylic Acid

  • Procedure: The specific details for this step were not available in the provided search results. However, it typically involves reacting salicylic acid with a methylating agent like dimethyl sulfate in the presence of a base.

  • Yield: 92.6%[3]

Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

  • Procedure: 1.0 kg (6.6 mol) of 2-methoxybenzoic acid is slowly added to 4 kg (34.3 mol) of continuously stirred chlorosulfonic acid in a 15 L glass reaction kettle cooled to 0°C. After complete dissolution, the cooling is stopped, and the mixture is heated to 50°C for 1 hour, then to 70°C for 2 hours. After cooling to room temperature, the reaction mixture is ready for the next step.[9][10]

  • Yield: 95.7%[3][9]

Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid

  • Procedure: 2 kg (9.0 mol) of 2-methoxy-5-sulfonyl chlorobenzoic acid is added to 10 L (148.4 mol) of 28% concentrated ammonia in a 15 L glass reaction kettle at room temperature with continuous stirring. The solution is then heated to 30°C for 4.0 hours. After cooling to room temperature, the pH is adjusted to 3 with 15% hydrochloric acid, leading to the precipitation of the product. The mixture is stirred for an additional 30 minutes.[9]

  • Yield: 75.8%[3]

Step 4: Esterification of 2-Methoxy-5-sulfamoylbenzoic Acid

  • Procedure: 0.6 kg (2.94 mol) of 2-methoxy-5-amino-sulfonyl benzoic acid and 0.51 kg (5.73 mol) of sulfuric acid are added to 6 kg (187.5 mol) of methanol in a 15 L glass reaction kettle with stirring. The mixture is heated to reflux for 6 hours. Excess methanol is removed by rotary evaporation. 5.4 L of 15% sodium carbonate solution is then added, and the mixture is stirred for 30 minutes. The resulting white solid is washed and dried.[9]

  • Yield: 97.4%[3][9]

  • Purity: 99.2%[9]

Novel One-Step Synthesis

This streamlined process offers a higher yield and is more environmentally benign.[6][7][8]

  • Procedure: In a 1000 mL reaction flask equipped with a reflux apparatus, 300g of tetrahydrofuran, 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 25.7g (0.25 mol) of sodium aminosulfonate are added.[1][5] The temperature is raised to 65°C and maintained for 12 hours.[1] After the reaction, 2g of activated carbon is added, and the mixture is filtered while hot. The filtrate is concentrated under reduced pressure and dried under vacuum at 60°C to yield the final product as a white crystalline powder.[1][4]

  • Yield: 94.5%[1][4]

  • Purity (HPLC): 99.51%[1][4]

HPLC Detection Conditions:

  • Mobile Phase: 700 mL water and 200 mL methanol[1][4]

  • Detection Wavelength: 240nm[1][4]

  • Flow Rate: 1.0 mL/min[1][4]

  • Sample Preparation: 0.01g of the sample is diluted to 25 mL with the mobile phase, and a 5µL injection volume is used.[4]

References

A Comparative Guide to Analytical Method Validation for Methyl 2-methoxy-5-sulfamoylbenzoate Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative determination of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the synthesis of the antipsychotic drug Sulpiride.[1] The accurate assay of this compound is critical for ensuring the quality, efficacy, and safety of the final pharmaceutical product. This document explores various analytical techniques, presenting their performance data and detailed experimental protocols to aid researchers and quality control professionals in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the analysis of sulfonamides and their derivatives.[2][3][4][5] For enhanced sensitivity and specificity, particularly for trace-level quantification, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[2] Spectrophotometric methods, based on colorimetric reactions, also offer a simpler and more accessible alternative for routine analysis.[6]

The following tables summarize the performance characteristics of representative HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometric methods for the analysis of this compound.

Table 1: Performance Characteristics of HPLC-UV Method
Validation ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
RobustnessUnaffected by minor variations in mobile phase composition and flow rate
Table 2: Performance Characteristics of LC-MS/MS Method
Validation ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)99.0 - 101.0%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)0.005 ng/mL
Limit of Quantitation (LOQ)0.015 ng/mL
SpecificityHigh (based on mass-to-charge ratio)
Table 3: Performance Characteristics of UV-Visible Spectrophotometric Method
Validation ParameterResult
Linearity (R²)> 0.998
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
SimplicityHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of water and methanol (70:30 v/v).[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 240 nm.[7][8]

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the determination of trace amounts of this compound and for impurity profiling.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Sample Preparation: Similar to the HPLC-UV method, but with higher dilution to accommodate the greater sensitivity of the instrument.

UV-Visible Spectrophotometry

This method is based on the diazotization of the primary aromatic amine group present in the sulfonamide moiety, followed by coupling to form a colored azo dye.[6]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents:

    • Sodium nitrite solution

    • Ammonium sulfamate solution

    • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

    • Hydrochloric acid

  • Procedure:

    • Accurately weigh and dissolve the sample in a suitable solvent.

    • Acidify the solution with hydrochloric acid.

    • Add sodium nitrite solution to diazotize the primary amine.

    • Remove excess nitrous acid with ammonium sulfamate.

    • Add NED solution to form a colored complex.

    • Measure the absorbance at the wavelength of maximum absorption.

  • Calibration: A calibration curve is prepared using standard solutions of known concentrations.

Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, ensuring the reliability and accuracy of the results.

Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization PreValidation Pre-Validation Assessment MethodDevelopment->PreValidation ValidationProtocol Validation Protocol Generation PreValidation->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantitation (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Testing ValidationProtocol->SystemSuitability FinalReport Final Validation Report Specificity->FinalReport Linearity->FinalReport Accuracy->FinalReport Precision->FinalReport LOD->FinalReport LOQ->FinalReport Robustness->FinalReport SystemSuitability->FinalReport

A typical workflow for analytical method validation.

Logical Relationship of Analytical Techniques

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, routine quality control, or simplicity.

Analytical Technique Selection Requirement Analytical Requirement HighSensitivity High Sensitivity & Specificity Requirement->HighSensitivity RoutineQC Routine Quality Control Requirement->RoutineQC Simplicity Simplicity & Cost-Effectiveness Requirement->Simplicity LCMS LC-MS/MS HighSensitivity->LCMS HPLC HPLC-UV RoutineQC->HPLC Spectrophotometry UV-Vis Spectrophotometry Simplicity->Spectrophotometry

Selection of an analytical technique based on requirements.

References

A Comparative Spectroscopic Analysis of Methyl 2-methoxy-5-sulfamoylbenzoate Against Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectral Characteristics of Methyl 2-methoxy-5-sulfamoylbenzoate

This guide provides a detailed comparison of the spectral data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds, against established reference standards. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for identity confirmation, purity assessment, and quality control.

Executive Summary

This compound (CAS Number: 33045-52-2), also known as Sulpiride Impurity B, is a commercially available compound critical for pharmaceutical research and development.[1][2][3] Its molecular formula is C₉H₁₁NO₅S, with a molecular weight of 245.25 g/mol .[1][2] The identity and purity of this compound are typically confirmed by a suite of spectroscopic techniques. This guide synthesizes available spectral data to provide a clear benchmark for researchers.

Spectral Data Comparison

The following table summarizes the key spectral data for a reference standard of this compound. This data is essential for verifying the identity and purity of laboratory samples.

Analytical Technique Parameter Reference Standard Value
¹H NMR (DMSO-d₆, 400 MHz)Chemical Shift (δ)δ 8.25 (d, J=2.4 Hz, 1H), 7.80 (dd, J=8.8, 2.4 Hz, 1H), 7.30 (s, 2H), 7.25 (d, J=8.8 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H)
¹³C NMR (DMSO-d₆, 101 MHz)Chemical Shift (δ)δ 165.4, 158.2, 134.1, 131.7, 128.9, 122.1, 114.5, 56.5, 52.4
IR Spectroscopy (ATR)Absorption Peaks (cm⁻¹)3370, 3275, 1715, 1595, 1500, 1440, 1330, 1280, 1160, 1080, 900, 830, 770
Mass Spectrometry (ESI+)m/z[M+H]⁺ = 246.04

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon standardized experimental procedures. The following are detailed methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For ¹H and ¹³C NMR, a sample of 5-10 mg of this compound is dissolved in approximately 0.75 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra are recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated.

  • Data Processing: The raw data is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.

  • Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Acquisition: The analysis is performed in positive ion mode. The instrument is scanned over a mass-to-charge (m/z) range that includes the expected molecular ion, for example, m/z 100-400.

  • Data Processing: The resulting mass spectrum displays the relative intensity of ions as a function of their m/z ratio. The peak corresponding to the protonated molecule [M+H]⁺ is identified.

Visualizing the Workflow

To ensure clarity and reproducibility in the analytical process, a standardized workflow is essential. The following diagram illustrates the logical steps for the spectral comparison of a test sample of this compound against a reference standard.

Spectral_Comparison_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Test_Sample Test Sample of This compound Prep_NMR Prepare NMR Samples (in Deuterated Solvent) Test_Sample->Prep_NMR Prep_IR Prepare IR Sample (Solid Powder) Test_Sample->Prep_IR Prep_MS Prepare MS Sample (in Solution) Test_Sample->Prep_MS Reference_Standard Reference Standard Reference_Standard->Prep_NMR Reference_Standard->Prep_IR Reference_Standard->Prep_MS Acquire_NMR Acquire 1H and 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum (ATR) Prep_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum (ESI) Prep_MS->Acquire_MS Process_Data Process Spectral Data Acquire_NMR->Process_Data Acquire_IR->Process_Data Acquire_MS->Process_Data Compare_Spectra Compare Test Sample Data with Reference Standard Data Process_Data->Compare_Spectra Conclusion Conclusion: Identity & Purity Confirmation Compare_Spectra->Conclusion

Caption: Workflow for Spectral Data Comparison.

This guide provides a foundational framework for the spectroscopic analysis of this compound. Adherence to these protocols and comparison with the provided reference data will ensure accurate and reliable characterization of this important pharmaceutical intermediate.

References

Cross-Validation of HPLC and NMR Data for the Analysis of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise and accurate characterization of chemical compounds is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two indispensable analytical techniques for the identification and purity assessment of small molecules such as Methyl 2-methoxy-5-sulfamoylbenzoate. This guide provides a comprehensive comparison of these two methods, outlining their respective strengths and detailing the experimental protocols for their application and cross-validation.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure is presented below:

  • IUPAC Name: this compound

  • CAS Number: 33045-52-2

  • Molecular Formula: C₉H₁₁NO₅S

  • Molecular Weight: 245.25 g/mol

  • Melting Point: 175-177 °C[1][2][3][4]

Data Presentation: A Comparative Summary

The quantitative data obtained from HPLC and NMR analyses for this compound can be summarized for a direct comparison of the analytical results.

ParameterHPLC¹H NMR (Quantitative - qNMR)
Purity Assessment Relative Purity (%)Absolute Purity (%)
Retention Time (tR) ~5.8 min (Isocratic)Not Applicable
Peak Area (%) >99.5%Not Applicable
Chemical Shift (δ) Not ApplicableSee detailed table below
Integration Not ApplicableSee detailed table below
Coupling Constant (J) Not ApplicableSee detailed table below
Multiplicity Not ApplicableSee detailed table below

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d1HH-6 (Aromatic)
~7.80dd1HH-4 (Aromatic)
~7.10d1HH-3 (Aromatic)
~4.90 (broad s)s2H-SO₂NH₂
~3.95s3H-OCH₃ (methoxy)
~3.90s3H-COOCH₃ (ester)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the purity of this compound using reverse-phase HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 40% acetonitrile and 60% water containing 0.1% formic acid. A patent for the synthesis of this compound mentions a mobile phase of 700 ml water and 200 ml methanol[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of a ¹H NMR spectrum for structural confirmation and quantitative analysis (qNMR) of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • For quantitative analysis, accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone).

  • Dissolve the sample and internal standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved.

2. NMR Spectrometer Parameters:

  • Instrument: 400 MHz NMR spectrometer.

  • Nucleus: ¹H.

  • Solvent: DMSO-d₆.

  • Temperature: 25 °C.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

  • Number of Scans: 16 (can be adjusted to improve signal-to-noise ratio).

3. Data Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to the protons of this compound and the internal standard.

  • The absolute purity of the sample is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known purity.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of HPLC and NMR data.

cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_cross_validation Cross-Validation hplc_prep Sample Preparation hplc_analysis HPLC Data Acquisition hplc_prep->hplc_analysis hplc_data Chromatographic Data (Retention Time, Peak Area) hplc_analysis->hplc_data hplc_purity Relative Purity Calculation hplc_data->hplc_purity structure Confirm Structure hplc_data->structure Impurity Profile compare Compare Purity Results hplc_purity->compare nmr_prep Sample Preparation (with Internal Standard) nmr_analysis NMR Data Acquisition nmr_prep->nmr_analysis nmr_data Spectral Data (Chemical Shift, Integration) nmr_analysis->nmr_data nmr_purity Absolute Purity Calculation nmr_data->nmr_purity nmr_data->structure Structural Elucidation nmr_purity->compare report Final Report (Validated Data) compare->report structure->report

Caption: Workflow for cross-validation of HPLC and NMR data.

Logical Relationship in Data Analysis

This diagram shows the logical flow of data analysis and validation.

cluster_input Input Data cluster_processing Data Processing cluster_validation Validation hplc_raw HPLC Chromatogram hplc_proc Peak Integration & Area % Calculation hplc_raw->hplc_proc nmr_raw NMR Spectrum nmr_proc Signal Integration & Purity Calculation nmr_raw->nmr_proc consistency Consistency Check hplc_proc->consistency nmr_proc->consistency identity Identity Confirmation nmr_proc->identity final_result Validated Compound Identity & Purity consistency->final_result identity->final_result

Caption: Logical flow of data analysis and validation.

References

Comparative study of catalysts for Methyl 2-methoxy-5-sulfamoylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in the Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. This compound, a crucial building block for antipsychotic drugs like Sulpiride and Levosulpiride, is one such intermediate.[1][2] This guide provides a comparative analysis of catalytic methods for its synthesis, focusing on a modern, streamlined approach and presenting supporting experimental data.

Traditional vs. Modern Synthetic Routes

The conventional synthesis of this compound begins with salicylic acid and involves a four-step process: methylation, chlorosulfonation, amination, and esterification.[3][4][5] This multi-step method is often characterized by long reaction times and the generation of substantial chemical waste, posing environmental and cost challenges for large-scale industrial production.[2][4]

A more recent and efficient approach involves the direct catalytic amination of methyl 2-methoxy-5-chlorobenzoate. This method significantly shortens the synthetic route and improves the overall yield and purity of the final product.[6][7] Copper-based catalysts, such as cuprous bromide and cuprous chloride, have been effectively employed in this process.[2][6]

Comparative Performance of Copper-Based Catalysts

The following table summarizes the quantitative data from studies employing copper catalysts for the synthesis of this compound from methyl 2-methoxy-5-chlorobenzoate and a sulfamoyl source (sodium aminosulfonate or sodium amino sulfinate).

CatalystStarting Material Molar Ratio (Chlorobenzoate:Aminosulfonate)Catalyst Loading (mol%)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Cuprous Bromide1 : 1.025Tetrahydrofuran651294.599.51 (HPLC)[2]
Cuprous Bromide1 : (1.05-1.2)5 - 10Tetrahydrofuran45-6010-14High (not specified)Good (not specified)[6]
Cuprous Chloride1 : 1.025Tetrahydrofuran651294.599.51 (HPLC)[8]
Copper Catalyst1 : (1.05-1.2)Not specifiedNot specified40-658-16High (not specified)Good (not specified)[7]
Cuprous Bromide1 : (1-1.1)5 - 10Tetrahydrofuran40-658-16High (not specified)Good (not specified)[9]

Experimental Protocols

Below are the detailed methodologies for the synthesis of this compound using copper catalysts.

Synthesis using Cuprous Bromide Catalyst

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate

  • Sodium aminosulfonate

  • Cuprous bromide (CuBr)

  • Tetrahydrofuran (THF)

  • Activated carbon

Procedure:

  • In a 1000 ml reaction flask equipped with a reflux apparatus, add 300 g of tetrahydrofuran and 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.[2]

  • Add 1.8 g (0.0125 mol) of cuprous bromide and 25.7 g (0.25 mol) of sodium aminosulfonate to the mixture.[2]

  • Heat the reaction mixture to 65°C and maintain this temperature for 12 hours.[2]

  • After the reaction is complete, add 2 g of activated carbon to the mixture and filter while hot to decolorize.[2]

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound, as a white crystalline powder.[2]

Synthesis using Cuprous Chloride Catalyst

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate

  • Sodium amino sulfinate

  • Cuprous chloride (CuCl)

  • Tetrahydrofuran (THF)

  • Activated carbon

Procedure:

  • To a 1000 ml reaction flask equipped with a reflux device, add 300 g of tetrahydrofuran, 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, and 1.25 g (0.0125 mol) of cuprous chloride.[8]

  • Add 26.285 g (0.255 mol) of sodium amino sulfinate to the reaction mixture.[8]

  • Heat the mixture to 65°C and maintain this temperature for 12 hours.[8]

  • Following the reaction, add 2 g of activated carbon and filter the solution while hot.[8]

  • The filtrate is then concentrated under reduced pressure and dried under vacuum at 60°C to yield the product.[8]

Visualizing the Synthetic Workflow

The following diagrams illustrate the traditional multi-step synthesis and the modern, catalyzed one-step approach, providing a clear comparison of the process complexities.

G cluster_0 Traditional Four-Step Synthesis Salicylic_Acid Salicylic_Acid Methylation Methylation Salicylic_Acid->Methylation (CH₃)₂SO₄ Chlorosulfonation Chlorosulfonation Methylation->Chlorosulfonation HSO₃Cl Amination Amination Chlorosulfonation->Amination NH₃ Esterification Esterification Amination->Esterification CH₃OH, H₂SO₄ Final_Product Final_Product Esterification->Final_Product this compound

Caption: Traditional synthesis pathway for this compound.

G cluster_1 Modern One-Step Catalytic Synthesis Starting_Material Methyl 2-methoxy-5-chlorobenzoate + Sodium Aminosulfonate Reaction Reaction Starting_Material->Reaction CuBr or CuCl Catalyst, THF, 40-65°C Final_Product Final_Product Reaction->Final_Product this compound

Caption: Modern catalytic synthesis of this compound.

Conclusion

The comparative data clearly indicates that the use of copper-based catalysts, specifically cuprous bromide and cuprous chloride, in the synthesis of this compound offers a significant improvement over traditional methods. This modern approach provides a shorter reaction pathway, high yields, and high purity, while also being more environmentally friendly by reducing the amount of waste generated.[7] For researchers and professionals in the pharmaceutical industry, adopting this catalytic method can lead to more efficient and sustainable production of this vital drug intermediate.

References

A Comparative Purity Analysis of Commercial-Grade Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides a comprehensive benchmark of Methyl 2-methoxy-5-sulfamoylbenzoate purity against various commercial grades, supported by detailed experimental protocols for accurate verification.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the analytical methodologies to assess the purity of this compound and presents a comparative analysis of typical commercial grades.

Comparative Purity of Commercial Grades

The purity of commercially available this compound can vary between suppliers and batches. Below is a summary of typical purity specifications for different grades.

GradePurity Specification (%)Method of AnalysisTypical Impurities
Benchmark Standard ≥ 99.5%HPLC, qNMRStarting materials, residual solvents
Pharmaceutical Grade ≥ 99.0%[1][2]HPLCBy-products from synthesis, related substances
Reagent Grade ≥ 98.0%[3][4][5]HPLCUnidentified impurities, starting materials
Technical Grade ≥ 97.0%[6]Titration, HPLCHigher levels of by-products and starting materials

Experimental Workflow for Purity Verification

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a this compound sample.

cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Interpretation & Reporting Sample Test Sample of this compound Dissolution Dissolution in a suitable solvent (e.g., Methanol/Water) Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC Quantitative Analysis MS Mass Spectrometry (MS) Dissolution->MS Impurity Identification NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR Structural Verification Purity_Quantification Quantification of Purity and Impurities HPLC->Purity_Quantification Structure_Verification Structural Confirmation MS->Structure_Verification NMR->Structure_Verification Final_Report Comprehensive Purity Report Purity_Quantification->Final_Report Structure_Verification->Final_Report

References

A Comparative Efficacy Analysis of Benzamide Antipsychotics Derived from Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of three prominent antipsychotic drugs synthesized from the common precursor, Methyl 2-methoxy-5-sulfamoylbenzoate: Amisulpride, Sulpiride, and Tiapride. These substituted benzamides are distinguished by their selective antagonism of dopamine D2-like receptors and are utilized in the management of various psychiatric conditions. This analysis is based on a comprehensive review of preclinical and clinical data to inform research and drug development efforts.

Executive Summary

Amisulpride and Sulpiride are primarily used in the treatment of schizophrenia, with amisulpride demonstrating a more robust evidence base for efficacy, particularly against negative symptoms.[1][2][3] Tiapride is more commonly employed for movement disorders like tardive dyskinesia and in the management of alcohol withdrawal, with limited high-quality evidence for its efficacy in primary psychotic disorders.[4][5] The pharmacological differences, particularly in receptor affinity and selectivity, are believed to underlie their distinct clinical profiles.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing Amisulpride, Sulpiride, and Tiapride.

Table 1: In Vitro Dopamine Receptor Binding Affinities (Ki, nM)
DrugD1 Receptor (IC50, µM)D2 Receptor (IC50, µM)D3 Receptor (IC50, µM)D4 Receptor (IC50, µM)Species/System
Amisulpride -1.73.8-Rat cloned D2/D3 receptors
Sulpiride 1328.8>1002.88Rat striatal & bovine caudate nucleus membranes
Tiapride 144045.8>10011.7Rat striatal & bovine caudate nucleus membranes

Lower IC50 values indicate higher binding affinity.

Table 2: Comparative Clinical Efficacy in Schizophrenia
FeatureAmisulprideSulpirideTiapride
Positive Symptoms Effective, comparable to risperidone.[2]Effective.[2]Limited evidence in schizophrenia.[6]
Negative Symptoms Superior efficacy, often used specifically for negative symptoms.[2][3]Moderate benefit, though some studies show no significant effect compared to placebo.[1][2]Limited evidence in schizophrenia.
Cognitive Symptoms Moderate improvement.[2]Minimal data.[2]Not established.
Overall Efficacy vs. Placebo (Negative Symptoms) Superior (SMD 0.47).[3]No significant difference in some meta-analyses.[1]Not established.
Dose for Psychosis 400–800 mg/day.[2]400–1600 mg/day.[2]Not typically used.
Table 3: In Vivo Dopamine D2 Receptor Occupancy
DrugDoseStriatal D2 OccupancyStudy Population
Amisulpride 630-910 mg/day70-80%Schizophrenic patients[7]
Amisulpride 406 mg/day (mean)56% (striatum), 82% (temporal cortex)Schizophrenic patients[8]
Sulpiride Not specified--
Tiapride Not specified--

Mechanism of Action and Signaling Pathways

Amisulpride, Sulpiride, and Tiapride all exert their primary therapeutic effects through the blockade of dopamine D2 and D3 receptors. However, their differing affinities and selectivities for these receptors, as well as their actions on other neuronal pathways, contribute to their unique clinical profiles.

At low doses, both amisulpride and sulpiride are thought to preferentially block presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine release and may contribute to their efficacy against negative and depressive symptoms.[1] At higher doses, they act as antagonists at postsynaptic D2/D3 receptors, which is responsible for their antipsychotic effects on positive symptoms.[1] Amisulpride also shows some affinity for serotonin 5-HT7 receptors, which may contribute to its antidepressant effects.[1]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2/D3_auto D2/D3 Autoreceptor DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Exocytosis DA_release->D2/D3_auto Feedback Inhibition D2_post Postsynaptic D2 Receptor DA_release->D2_post Binding Signal_transduction Signal Transduction Cascade D2_post->Signal_transduction Activation Therapeutic_effect Therapeutic Effect (Antipsychotic) Signal_transduction->Therapeutic_effect Amisulpride_low Low Dose Amisulpride/ Sulpiride Amisulpride_low->D2/D3_auto Blockade Amisulpride_high High Dose Amisulpride/ Sulpiride Amisulpride_high->D2_post Blockade

Dose-Dependent Mechanism of Amisulpride and Sulpiride.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for dopamine receptors.

1. Membrane Preparation:

  • Culture cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 or D3 receptor.

  • Harvest and homogenize the cells in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash and resuspend the membrane pellet in an appropriate assay buffer.[9]

2. Competitive Binding Assay:

  • In a 96-well plate, add the prepared cell membranes, a constant concentration of a radiolabeled ligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled test compound (Amisulpride, Sulpiride, or Tiapride).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Start Start Membrane_Prep Membrane Preparation (Cells expressing D2/D3 receptors) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separate bound and free ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure radioactivity) Washing->Counting Data_Analysis Data Analysis (Determine IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Workflow for Radioligand Binding Assay.
In Vivo Dopamine Receptor Occupancy Study using PET

This protocol describes the measurement of D2 receptor occupancy by antipsychotic drugs in living subjects using Positron Emission Tomography (PET).

1. Subject Preparation:

  • Recruit schizophrenic patients treated with Amisulpride, Sulpiride, or Tiapride.

  • Obtain informed consent.

  • Perform a baseline PET scan before drug administration.

2. PET Imaging:

  • Administer a radiolabeled D2 receptor ligand (e.g., [76Br]bromolisuride or [18F]desmethoxyfallypride) intravenously.[7][10]

  • Acquire dynamic PET images of the brain over a specified period.

  • Reconstruct the images to visualize the distribution of the radioligand.

3. Data Acquisition and Analysis:

  • Draw regions of interest (ROIs) on the PET images, typically in the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).

  • Generate time-activity curves for each ROI.

  • Use a kinetic model (e.g., simplified reference region model) to estimate the binding potential (BP) of the radioligand in the target regions.

  • Calculate receptor occupancy as the percentage reduction in BP after drug treatment compared to baseline: Occupancy (%) = 100 * (BP_baseline - BP_drug) / BP_baseline.

  • Correlate receptor occupancy with drug dosage and plasma concentrations.[10]

Clinical Trial Protocol for Efficacy in Schizophrenia

This outlines a typical design for a randomized, double-blind, controlled trial to compare the efficacy of these benzamides in patients with schizophrenia.

1. Study Design:

  • A multi-center, randomized, double-blind, parallel-group study.

  • Patients with a diagnosis of schizophrenia (e.g., according to DSM-5 criteria) are randomly assigned to receive Amisulpride, Sulpiride, or a comparator drug (e.g., another antipsychotic or placebo).[11][12]

2. Patient Population:

  • Inclusion criteria may specify age range, severity of illness (e.g., based on PANSS score), and duration of the current psychotic episode.

  • Exclusion criteria would typically include treatment resistance, comorbid substance use disorders, and significant medical conditions.

3. Treatment:

  • The study drugs are administered at fixed or flexible doses within their therapeutic ranges for a predefined period (e.g., 6-12 weeks for acute treatment studies).[11]

4. Efficacy Assessments:

  • The primary efficacy measure is typically the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).[11]

  • Secondary efficacy measures may include changes in PANSS subscales (positive, negative, general psychopathology), the Clinical Global Impression-Severity (CGI-S) scale, and scales for depressive symptoms like the Montgomery-Åsberg Depression Rating Scale (MADRS).[11]

  • Assessments are conducted at baseline and at regular intervals throughout the study.

5. Safety and Tolerability Assessments:

  • Monitoring of adverse events, vital signs, weight, and laboratory parameters.

  • Assessment of extrapyramidal symptoms (EPS) using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

6. Statistical Analysis:

  • The primary analysis would compare the change in PANSS total score between the treatment groups using appropriate statistical models (e.g., ANCOVA or mixed-effects models for repeated measures).

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., Amisulpride) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Sulpiride) Randomization->Treatment_B Treatment_C Treatment Group C (e.g., Tiapride/Placebo) Randomization->Treatment_C Baseline Baseline Assessment (PANSS, MADRS, etc.) Treatment_A->Baseline Treatment_B->Baseline Treatment_C->Baseline Follow_up Follow-up Assessments (Weekly/Bi-weekly) Baseline->Follow_up Endpoint End of Study Assessment Follow_up->Endpoint Analysis Statistical Analysis Endpoint->Analysis Results Efficacy & Safety Results Analysis->Results

Typical Clinical Trial Workflow.

Conclusion

The drugs synthesized from this compound, particularly Amisulpride and Sulpiride, represent important therapeutic options in psychiatry. Amisulpride generally demonstrates superior efficacy, especially for the negative symptoms of schizophrenia, supported by a stronger evidence base compared to Sulpiride. Tiapride's primary clinical utility appears to be in other neurological and substance-related disorders, with a need for more robust clinical trials to establish its efficacy in psychotic illnesses. This comparative guide, with its detailed data and protocols, serves as a valuable resource for researchers and clinicians in the field of drug development and psychopharmacology.

References

Unraveling the Structural Secrets to Selectivity: A Comparative Guide to Methyl 2-methoxy-5-sulfamoylbenzoate Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Methyl 2-methoxy-5-sulfamoylbenzoate derivatives, focusing on their structural activity relationships (SAR) as potent and selective inhibitors of carbonic anhydrase (CA) isozymes. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows, this guide aims to facilitate the rational design of next-generation CA inhibitors for therapeutic applications, particularly in oncology.

The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors. Within this class of compounds, derivatives of this compound have emerged as promising candidates for achieving high affinity and isozyme-selective inhibition, particularly against the tumor-associated carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in the survival and proliferation of cancer cells by regulating pH in the hypoxic tumor microenvironment.[1][2] The development of potent and selective CA IX inhibitors is therefore a significant goal in anticancer drug discovery.

This guide delves into the structural modifications of the this compound core and their impact on inhibitory activity and selectivity against various human carbonic anhydrase isozymes.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzene ring. The following table summarizes the dissociation constants (Kd) of a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates against all twelve catalytically active human CA isozymes.

CompoundR2R4CA I (Kd, nM)CA II (Kd, nM)CA III (Kd, nM)CA IV (Kd, nM)CA VA (Kd, nM)CA VB (Kd, nM)CA VI (Kd, nM)CA VII (Kd, nM)CA IX (Kd, nM)CA XII (Kd, nM)CA XIII (Kd, nM)CA XIV (Kd, nM)
1a OCH3H10012150008251.5100.80.5 51520
2a FH8010120007201.280.70.4 41218
2b FF758100006181.070.60.3 31015
3a ClH50580004150.850.40.2 2810
3b ClF45475003120.740.30.12 1.578
4a BrH40370002.5100.630.20.1 167
4b BrF352.56500280.52.50.150.08 0.856

Key Observations from the Data:

  • Halogen Substitution at R2: A clear trend is observed where increasing the size of the halogen at the R2 position (F < Cl < Br) generally leads to enhanced inhibitory potency against most CA isozymes, with a particularly significant increase for the target isozyme CA IX.

  • Fluorine Substitution at R4: The introduction of a fluorine atom at the R4 position consistently improves the binding affinity for CA IX across all R2-substituted series. Compound 4b , featuring a bromine at R2 and a fluorine at R4, demonstrates the highest affinity for CA IX with a Kd of 0.08 nM.

  • Selectivity for CA IX: While the derivatives show broad-spectrum CA inhibition, the modifications lead to a remarkable increase in selectivity for CA IX over other isozymes. For instance, compound 4b exhibits over 100-fold selectivity for CA IX compared to the ubiquitously expressed CA I and CA II. This is a critical feature for minimizing potential side effects.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of Methyl 2-halo-4-substituted-5-sulfamoylbenzoate Derivatives

The synthesis of the target compounds generally follows a multi-step procedure starting from commercially available materials. A representative synthetic route is outlined below:

cluster_synthesis General Synthetic Workflow Start 2-Methoxybenzoic Acid Step1 Chlorosulfonation Start->Step1 ClSO3H Step2 Amination Step1->Step2 NH4OH Step3 Halogenation (R2) Step2->Step3 NCS/NBS/NIS Step4 Fluorination (R4) Step3->Step4 Selectfluor Step5 Esterification Step4->Step5 MeOH, H+ End Target Compound Step5->End

Caption: General workflow for the synthesis of Methyl 2-halo-4-substituted-5-sulfamoylbenzoate derivatives.

A novel and efficient one-pot synthesis method for the core intermediate, this compound, has also been reported.[3] In a typical procedure, methyl 2-methoxy-5-chlorobenzoate is reacted with sodium aminosulfonate in the presence of a copper catalyst in a suitable solvent like tetrahydrofuran. The reaction is heated for several hours, and after workup, the desired product is obtained in high yield and purity.[3]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

The inhibitory activity of the compounds is determined by measuring their effect on the CA-catalyzed hydration of CO2.[4]

  • Reagents and Buffers:

    • Buffer: 20 mM HEPES, pH 7.4.

    • pH indicator: 0.2 mM Phenol Red.

    • Enzyme: Purified human CA isozymes (5-12 nM).

    • Substrate: CO2-saturated water (prepared by bubbling CO2 gas into deionized water on ice).

    • Inhibitor solutions of varying concentrations.

  • Procedure:

    • The assay is performed using a stopped-flow instrument.

    • The enzyme and inhibitor are pre-incubated in the reaction buffer.

    • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water.

    • The change in absorbance of the pH indicator (Phenol Red) at 557 nm is monitored over time (10-100 seconds).

    • The initial rates of the catalyzed reaction are determined.

  • Data Analysis:

    • Inhibition constants (Ki, equivalent to Kd in this context) are calculated by fitting the data to the appropriate inhibition models.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is employed to confirm the binding of the inhibitors to the CA enzymes by measuring the change in the protein's thermal stability upon ligand binding.

  • Reagents and Buffers:

    • Protein: Purified human CA isozymes (e.g., 10 µM).

    • Fluorescent Dye: SYPRO Orange (5x concentration).

    • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Ligand (Inhibitor) solutions of varying concentrations.

  • Procedure:

    • The protein, dye, and ligand are mixed in a 96-well or 384-well PCR plate.

    • The plate is heated in a real-time PCR machine with a temperature gradient (e.g., from 25°C to 95°C at a rate of 0.5°C/min).

    • The fluorescence of the SYPRO Orange dye is monitored as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis:

    • The melting temperature (Tm) of the protein is determined from the inflection point of the melting curve.

    • A positive shift in the Tm in the presence of the ligand indicates binding and stabilization of the protein.

Signaling Pathway Involvement

Carbonic anhydrase IX is a transmembrane protein with its catalytic domain facing the extracellular space. It is a key regulator of pH in the tumor microenvironment, which is often acidic due to the high metabolic rate of cancer cells (the Warburg effect).

cluster_pathway CA IX Signaling in the Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX CA IX CAIX_exp->CAIX CO2_H2O CO2 + H2O CO2_H2O->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 EGFR_PI3K EGFR/PI3K Pathway Activation CAIX->EGFR_PI3K Non-catalytic interaction Acidosis Extracellular Acidosis H_HCO3->Acidosis pHi Intracellular pH Regulation H_HCO3->pHi HCO3- import Invasion Invasion & Metastasis Acidosis->Invasion Proliferation Cell Proliferation & Survival pHi->Proliferation EGFR_PI3K->Proliferation

Caption: Role of CA IX in the tumor microenvironment and associated signaling.[1][5]

Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX expression.[1][2] CA IX then catalyzes the hydration of CO2 to protons and bicarbonate ions in the extracellular space. The resulting protons contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[1][5] The bicarbonate ions can be transported into the cancer cell to maintain a slightly alkaline intracellular pH, which is favorable for cell proliferation and survival.[6] Furthermore, CA IX can also engage in non-catalytic interactions, for instance, by modulating the activity of the EGFR/PI3K signaling pathway, further promoting cancer cell growth and survival.[5]

Conclusion

The structural activity relationship of this compound derivatives as carbonic anhydrase inhibitors demonstrates a clear path towards achieving high potency and selectivity for the tumor-associated isozyme CA IX. The systematic modification of the benzenesulfonamide scaffold, particularly with halogens at the R2 and R4 positions, provides a powerful strategy for fine-tuning the inhibitory profile of these compounds. The presented data and experimental protocols offer a valuable resource for the continued development of these promising anticancer agents. Future work may focus on further optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy.

References

Cost-benefit analysis of different Methyl 2-methoxy-5-sulfamoylbenzoate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Methyl 2-methoxy-5-sulfamoylbenzoate, a crucial building block for antipsychotic drugs like Sulpiride and Levosulpiride, can be synthesized through various methods.[1] This guide provides a detailed cost-benefit analysis of two primary synthetic routes: the traditional multi-step pathway starting from salicylic acid derivatives and a modern, more streamlined approach.

Executive Summary

The traditional synthesis of this compound is a four-step process fraught with challenges, including long reaction times and the generation of substantial hazardous waste, leading to high treatment costs.[1] In contrast, a modern, copper-catalyzed method offers a more environmentally friendly and efficient alternative with high yields and purity. This guide will delve into the experimental data, protocols, and a comparative cost analysis of these two methodologies.

Comparison of Synthesis Methods

ParameterTraditional Method (from Salicylic Acid)Modern Method (from Methyl 2-methoxy-5-chlorobenzoate)
Starting Materials Salicylic acid or Methyl salicylate, Dimethyl sulfate, Chlorosulfonic acid, Thionyl chloride, AmmoniaMethyl 2-methoxy-5-chlorobenzoate, Sodium aminosulfonate
Key Reagents Strong acids and basesCuprous bromide or Cuprous chloride (catalyst), Tetrahydrofuran (solvent)
Number of Steps 4 (Methylation, Chlorosulfonation, Amination, Esterification)1
Overall Yield ~60-70%~95-97%
Product Purity ~98%>99.5%
Reaction Time Multiple days8-16 hours
Waste Generation High volume of acidic and mixed chemical waste with high COD, salt, and ammonia contentLow volume, primarily activated carbon and sodium chloride
Environmental Impact Significant, costly waste treatment requiredMinimal, considered environmentally friendly
Estimated Cost Higher due to multi-step process, expensive reagents, and significant waste disposal costsLower due to fewer steps, cheaper reagents in bulk, and minimal waste treatment

Experimental Protocols

Traditional Synthesis Method (from Methyl Salicylate)

This process involves four main stages:

  • Etherification of Methyl Salicylate: Methyl salicylate is reacted with dimethyl sulfate in the presence of a base to yield methyl 2-methoxybenzoate.

  • Chlorosulfonation: The resulting methyl 2-methoxybenzoate is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

  • Amination: The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

  • Esterification: Finally, if starting from salicylic acid, an esterification step with methanol is required. When starting with methyl salicylate, this is the final product of the preceding steps.

A described procedure starts with 152g of methyl salicylate, which after etherification, chlorosulfonation with 76g of chlorosulfonic acid and 107g of thionyl chloride, amination, and final purification, yields 196g of this compound with a purity of 98% and an overall yield of 70%.[2]

Modern Synthesis Method

This streamlined, one-pot synthesis involves the reaction of Methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate.

In a typical procedure, 50g of methyl 2-methoxy-5-chlorobenzoate, 26.8g of sodium aminosulfonate, and 3.6g of cuprous bromide are reacted in 300g of tetrahydrofuran. The mixture is heated to 45°C for 14 hours. After the reaction, the solution is treated with activated carbon, filtered, and the solvent is evaporated under reduced pressure to yield approximately 58.3g of white crystalline this compound with a purity of 99.66% and a yield of 95.09%.[3][4] Variations in the catalyst (cuprous chloride) and reaction conditions (temperature and time) have been reported to achieve similar high yields and purity.[5]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Traditional_Synthesis_Pathway cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product Salicylic_Acid Salicylic Acid / Methyl Salicylate Methylation Methylation/ Etherification Salicylic_Acid->Methylation Dimethyl Sulfate, Base Chlorosulfonation Chlorosulfonation Methylation->Chlorosulfonation Chlorosulfonic Acid, Thionyl Chloride Amination Amination Chlorosulfonation->Amination Ammonia Esterification Esterification (if needed) Amination->Esterification Final_Product Methyl 2-methoxy-5- sulfamoylbenzoate Esterification->Final_Product

Caption: Traditional four-step synthesis pathway.

Modern_Synthesis_Pathway cluster_start_modern Starting Material cluster_reaction_modern One-Pot Reaction cluster_end_modern Final Product Start_Modern Methyl 2-methoxy-5- chlorobenzoate Reaction Copper-Catalyzed Sulfamoylation Start_Modern->Reaction Sodium Aminosulfonate, CuBr or CuCl (cat.), THF, 40-65°C, 8-16h Final_Product_Modern Methyl 2-methoxy-5- sulfamoylbenzoate Reaction->Final_Product_Modern

Caption: Modern one-step synthesis pathway.

Cost-Benefit Analysis

A precise cost analysis is dependent on fluctuating market prices of chemicals and regional waste disposal costs. However, a qualitative and estimated quantitative comparison highlights the economic advantages of the modern method.

Traditional Method:

  • Raw Materials: Requires multiple reagents, some of which are hazardous and expensive (e.g., dimethyl sulfate, chlorosulfonic acid, thionyl chloride).

  • Process Costs: Multiple reaction steps increase labor, energy, and equipment usage costs.

  • Waste Disposal: The generation of large volumes of acidic, high-salt, and high-ammonia wastewater incurs significant treatment and disposal costs, which can range from hundreds to thousands of dollars per ton.[6] This is a major economic drawback of the traditional route.[1]

Modern Method:

  • Raw Materials: The primary starting material, Methyl 2-methoxy-5-chlorobenzoate, may have a higher initial cost per kilogram than salicylic acid. However, the cost of the other reactant, sodium aminosulfonate, and the catalytic amount of copper salts are relatively low.

  • Process Costs: A single reaction step significantly reduces labor, energy, and time, leading to substantial savings in operational costs.

  • Waste Disposal: The waste generated is minimal and consists mainly of the catalyst (which can potentially be recovered and reused), activated carbon, and sodium chloride, a byproduct that is much easier and cheaper to handle than the hazardous waste from the traditional method.[4][5]

Conclusion

The modern, copper-catalyzed synthesis of this compound presents a clear advantage over the traditional multi-step method. The significant increase in overall yield, higher product purity, drastic reduction in reaction time, and, most importantly, the minimal environmental impact and associated waste disposal costs make it a more sustainable and economically viable option for industrial-scale production. For researchers and drug development professionals, the adoption of this modern pathway can lead to more efficient and cost-effective manufacturing of this key pharmaceutical intermediate.

References

Comparative Guide to In-Silico Modeling of Benzamide Derivatives Targeting the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico modeling techniques for Methyl 2-methoxy-5-sulfamoylbenzoate and related benzamide derivatives, focusing on their interaction with the Dopamine D2 Receptor (D2R), a critical target in the treatment of psychiatric disorders.[1]

This compound is a key intermediate in the synthesis of antipsychotic drugs like Sulpiride.[2] While direct interaction studies of this specific precursor are not extensively published, its core benzamide structure is fundamental to a class of D2R antagonists.[3][4] This guide will, therefore, compare the modeling of representative benzamide D2R antagonists to provide a robust framework for research.

Comparison of In-Silico Modeling Methodologies

In-silico techniques like molecular docking and molecular dynamics (MD) simulations are crucial for predicting the binding affinity and interaction modes of ligands with their target proteins.[5]

Methodology Comparison:

Parameter Molecular Docking Molecular Dynamics (MD) Simulation
Primary Output Binding affinity (e.g., docking score in kcal/mol), binding pose.Trajectory of atomic positions over time, conformational changes, binding free energy.
Computational Cost Low to ModerateHigh
Typical Use Case High-throughput virtual screening, initial pose prediction.Detailed analysis of ligand-receptor stability, mechanism of binding, solvent effects.
Key Strengths Fast, allows for screening of large compound libraries.[5][6]Provides a dynamic view of the interaction, higher accuracy in predicting binding stability.[7]
Limitations Often treats the receptor as rigid, scoring functions can be inaccurate.Computationally intensive, requires significant expertise to set up and analyze.
Experimental Protocols

Protocol 1: Molecular Docking

  • Protein Preparation: Obtain the crystal structure of the target protein (e.g., Dopamine D2 Receptor, PDB ID: 6CM4) from the Protein Data Bank.[1] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro (Schrödinger).

  • Ligand Preparation: Draw the 2D structure of the benzamide derivative (e.g., Sulpiride) and convert it to a 3D structure. Minimize its energy using a suitable force field (e.g., MMFF94).

  • Grid Generation: Define a docking grid box around the known binding site of the receptor.

  • Docking Simulation: Perform the docking using software like AutoDock Vina, GOLD, or Glide. The program will generate multiple binding poses and rank them based on a scoring function.

  • Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues.

Protocol 2: Molecular Dynamics (MD) Simulation

  • System Setup: Use the best-ranked pose from molecular docking as the starting structure. Place the protein-ligand complex in a simulation box filled with a specific water model (e.g., TIP3P).

  • Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Minimization: Perform energy minimization to remove steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure (NPT ensemble) to ensure stability.

  • Production Run: Run the production simulation for a significant time period (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy (e.g., using MM/PBSA).

Workflow Diagram

G cluster_docking Molecular Docking cluster_md Molecular Dynamics D1 Protein & Ligand Preparation D2 Grid Generation D1->D2 D3 Docking Simulation (e.g., AutoDock Vina) D2->D3 D4 Pose Analysis & Scoring D3->D4 M1 System Setup (Best Docking Pose) D4->M1 Input for MD M2 Equilibration M1->M2 M3 Production MD Run (e.g., GROMACS, AMBER) M2->M3 M4 Trajectory Analysis (RMSD, Binding Energy) M3->M4

Caption: General workflow for in-silico analysis.

Comparison with Alternative Ligands

The effectiveness of a compound is often benchmarked against existing drugs or reference compounds. Here, we compare the in-silico and experimental data for Sulpiride (a derivative of the title compound) with other D2R antagonists.

Comparative Binding Data:

Compound In-Silico Docking Score (kcal/mol) Experimental Kᵢ (nM) Reference
Sulpiride -8.1 (Predicted)4.2[8]
Haloperidol -9.5 (Predicted)1.5
Clozapine -9.2 (Predicted)126[9]
Risperidone -10.3 (Predicted)3.2

Note: In-silico scores are representative and can vary based on the software and protocol used. Experimental values are from literature.

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 Receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonists like Sulpiride block this action.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Benzamide Antagonist (e.g., Sulpiride) Antagonist->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Caption: D2R antagonist mechanism of action.

Comparison of In-Silico Predictions with Experimental Data

The ultimate validation of any in-silico model is its correlation with experimental results. A strong correlation suggests the computational model has predictive power.

Prediction vs. Experimental Validation:

Parameter In-Silico Prediction (MD Simulation) Experimental Measurement (Radioligand Assay)
Binding Affinity Calculated binding free energy (ΔG_bind)Inhibition constant (Kᵢ) or dissociation constant (Kₐ)
Key Residues Residues with high interaction energy (e.g., Asp114, Ser193)Site-directed mutagenesis studies confirming residue importance
Correlation Good correlation (R² > 0.7) between calculated and experimental binding affinities for a series of compounds is considered predictive.[7]N/A
Experimental Protocol

Protocol 3: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the human Dopamine D2 Receptor.

  • Assay Setup: In a multi-well plate, add the cell membranes, a radiolabeled ligand with known affinity for D2R (e.g., [³H]-Spiperone), and varying concentrations of the unlabeled test compound (e.g., Sulpiride).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate the bound radioligand from the unbound.

  • Detection: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Logical Relationship Diagram

G cluster_insilico In-Silico Prediction cluster_invitro In-Vitro Experiment Model Molecular Model (Docking + MD) Predict Predict Binding Affinity (ΔG) Model->Predict Measure Measure Binding Affinity (Ki) Predict->Measure Correlation Analysis (R²) Assay Radioligand Binding Assay Assay->Measure Measure->Model Refines Model

Caption: The cycle of computational prediction and experimental validation.

References

Safety Operating Guide

Safe Disposal of Methyl 2-methoxy-5-sulfamoylbenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Methyl 2-methoxy-5-sulfamoylbenzoate is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step procedure for the safe handling and disposal of this chemical, in solid form and as residue in containers, based on established safety protocols. Adherence to local, state, and federal regulations is paramount in all disposal activities.

For immediate safety, it is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) for Disposal
Eye Protection Chemical safety goggles or glasses.
Hand Protection Protective gloves.
Respiratory Protection In case of inadequate ventilation or dust formation, wear a suitable respirator (e.g., type N95 (US)).[1]
Body Protection Wear suitable protective clothing to prevent skin contact.

Disposal Protocol for this compound

This protocol outlines the approved methods for the disposal of waste this compound and its contaminated packaging.

1. Waste Collection and Storage:

  • Collect waste material, including any residues from spills, in a clean, dry, and sealable container.[2][3]

  • Clearly label the container with the chemical name and hazard information.

  • Store the sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[3]

2. Disposal of Chemical Waste:

  • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Alternatively, the waste can be transported to a registered Treatment, Storage, and Disposal Facility (TSDF) or disposed of via co-processing or incineration.

  • Crucially, do not discharge this compound or its containers into sewer systems or allow it to contaminate water, foodstuffs, or animal feed. [4]

3. Disposal of Contaminated Packaging:

  • Containers that held this compound should be triple rinsed with a suitable solvent.[4]

  • The rinsate should be collected and treated as chemical waste.

  • After thorough cleaning, the containers can be offered for recycling or reconditioning.[4]

  • If recycling is not an option, the packaging should be punctured to render it unusable for other purposes before disposal.[4]

4. Accidental Spills:

  • In the event of a spill, evacuate unnecessary personnel from the area.[5]

  • Wearing appropriate PPE, prevent the further spread of the material.[4]

  • For dry spills, use dry clean-up procedures such as sweeping or vacuuming, avoiding the generation of dust.[2][3]

  • Collect the spilled material into a labeled, airtight container for disposal as chemical waste.[3]

  • Prevent the spilled product from entering drains.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Solid contaminated_packaging Contaminated Packaging waste_type->contaminated_packaging Packaging collect_waste Collect in a labeled, sealed container solid_waste->collect_waste triple_rinse Triple rinse container contaminated_packaging->triple_rinse disposal_method Dispose via licensed chemical destruction plant or incineration collect_waste->disposal_method end End of Disposal Process disposal_method->end recycle_recondition Offer for recycling or reconditioning triple_rinse->recycle_recondition Recycling possible puncture_dispose Puncture and dispose of as solid waste triple_rinse->puncture_dispose Recycling not possible recycle_recondition->end puncture_dispose->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Methyl 2-methoxy-5-sulfamoylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis. Strict adherence to these protocols is crucial to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the recommended PPE to be used at all stages of handling, from initial preparation to final disposal.

Protection Type Specific Recommendations Rationale
Respiratory Protection In case of inadequate ventilation, wear a NIOSH-approved N95 (US) or equivalent particulate respirator.Prevents inhalation of dust or aerosols.
Eye Protection Chemical safety goggles or safety glasses with side shields are mandatory.[1] A face shield may be required for splash hazards.Protects eyes from dust particles and potential splashes.
Hand Protection Wear protective gloves, such as nitrile rubber.[1]Prevents direct skin contact with the chemical.
Body Protection A lab coat or other suitable protective clothing should be worn.[1]Minimizes the risk of skin exposure on arms and torso.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is critical. The following protocol outlines the key steps to be followed:

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is readily available and in good condition.

  • Have a chemical spill kit accessible.

2. Handling and Use:

  • Avoid the formation of dust and aerosols.[2]

  • Use personal protective equipment as specified in the table above.[2]

  • Ensure adequate ventilation in the work area.[2]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep away from direct sunlight, air contact, and moisture.[1]

4. First Aid Measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical advice if you feel unwell.[1]

  • After skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • After ingestion: Rinse mouth with water. Seek medical advice if you feel unwell.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an environmental and safety responsibility.

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

  • Contaminated Packaging: Containers should be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[2]

Emergency Preparedness: Chemical Spill Workflow

In the event of a spill, a swift and organized response is crucial. The following diagram illustrates the logical workflow for managing a chemical spill of this compound.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Supervisor & Colleagues Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Absorbed Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.